Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Description
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Properties
IUPAC Name |
potassium;3-methyl-1,2,4-oxadiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N2O3.K/c1-2-5-3(4(7)8)9-6-2;/h1H3,(H,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBBFQIVKIMZODB-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3KN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90716885 | |
| Record name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1240605-84-8 | |
| Record name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90716885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"chemical properties of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate"
An In-depth Technical Guide: The Chemical Properties and Synthetic Utility of Potassium 3-Methyl-1,2,4-Oxadiazole-5-carboxylate
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1][2] Its prominence stems from its role as a versatile pharmacophore and a bioisosteric replacement for amide and ester functionalities, often conferring improved metabolic stability and pharmacokinetic properties to drug candidates.[1][3] The subject of this guide, this compound, represents a key building block within this chemical class. Its structure combines the stable oxadiazole core with a methyl group at the C3 position and an ionizable carboxylate group at the C5 position. The presence of the potassium counter-ion renders the molecule highly water-soluble, making it an attractive starting material for aqueous-phase reactions and a valuable fragment for incorporation into molecules where aqueous solubility is paramount. This guide provides a comprehensive examination of its chemical properties, synthesis, reactivity, and significance for researchers in drug discovery and chemical synthesis.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a chemical compound dictate its behavior in both chemical and biological systems. The properties of this compound are summarized below.
Caption: Chemical structure of the this compound ion pair.
Table 1: Core Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | This compound | [4] |
| CAS Number | 1240605-84-8 | [4] |
| Molecular Formula | C₄H₃KN₂O₃ | [4] |
| Molecular Weight | 166.18 g/mol | [4] |
| Canonical SMILES | CC1=NOC(=N1)C(=O)[O-].[K+] | [4] |
| Physical State | Solid (predicted) | |
| Solubility | Expected to be high in water and polar protic solvents. The potassium salt form significantly enhances aqueous solubility compared to the parent carboxylic acid, a crucial feature for biological assays and aqueous reaction chemistry.[5] |
| Stability | The 1,2,4-oxadiazole ring is noted for its high thermal and chemical stability, which contributes to its utility as a metabolically robust scaffold.[1] However, the ring possesses a weak O-N bond and low aromaticity, making it susceptible to rearrangement or cleavage under specific harsh conditions (e.g., strong nucleophiles, reductive conditions).[5] | |
Synthesis and Purification
Proposed Synthetic Workflow
The synthesis is best approached as a three-step process starting from commercially available materials. The choice of an oxalyl derivative is critical for installing the required carboxylic acid functionality at the C5 position.
Caption: Proposed three-step synthesis of the target compound from acetamidoxime.
Experimental Protocol (Exemplary)
This protocol is a representative, self-validating procedure. Each step includes a clear objective and expected outcome, allowing a researcher to verify the progress.
Objective: To synthesize this compound in high purity.
Step 1: Synthesis of Ethyl 3-Methyl-1,2,4-oxadiazole-5-carboxylate
-
Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add acetamidoxime (1.0 eq) and anhydrous tetrahydrofuran (THF). Cool the mixture to 0 °C in an ice bath.
-
Base Addition: Add dry pyridine (1.1 eq) to the suspension.
-
Acylation: Add a solution of ethyl oxalyl chloride (1.05 eq) in anhydrous THF dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Causality: This slow, cold addition prevents side reactions and controls the exotherm, leading to the clean formation of the O-acyl amidoxime intermediate.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting amidoxime is consumed.
-
Cyclization: Transfer the reaction mixture to a larger flask and add toluene. Heat the mixture to reflux (approx. 110 °C) for 8-12 hours. The cyclodehydration reaction occurs at elevated temperatures.
-
Work-up: Cool the mixture, wash with 1M HCl (aq) to remove pyridine, followed by saturated NaHCO₃ (aq) and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ethyl ester.
-
Purification: Purify the crude product by flash column chromatography (silica gel, ethyl acetate/hexane gradient) to obtain the pure ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
Step 2: Saponification to the Potassium Salt
-
Hydrolysis: Dissolve the purified ethyl ester (1.0 eq) in ethanol. Add a solution of potassium hydroxide (1.1 eq) in water.
-
Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring the disappearance of the ester by TLC.
-
Isolation: Remove the ethanol under reduced pressure. If the product crystallizes, it can be collected by filtration. If it remains in solution, the water can be removed by lyophilization (freeze-drying) to yield the final potassium salt as a solid.
-
Final Purification: The resulting solid can be recrystallized from an appropriate solvent system (e.g., ethanol/ether) to achieve high purity.
Spectroscopic Characterization
Spectroscopic analysis is essential for confirming the structure of the final product. The following table outlines the predicted spectral data based on the compound's structure and known values for similar heterocycles.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Chemical Shifts / Signals | Rationale |
|---|---|---|
| ¹H NMR (D₂O) | δ ≈ 2.4-2.6 ppm (s, 3H) | A singlet corresponding to the three equivalent protons of the methyl group at the C3 position. |
| ¹³C NMR (D₂O) | δ ≈ 10-15 ppm (CH₃)δ ≈ 160-165 ppm (C=O)δ ≈ 168-172 ppm (C3)δ ≈ 175-180 ppm (C5) | The methyl carbon appears in the aliphatic region. The three sp² carbons of the heterocycle and carboxylate are significantly deshielded, with the C5 carbon being the most downfield due to its attachment to two heteroatoms and the carboxylate group. |
| FT-IR (KBr Pellet) | 1610-1550 cm⁻¹ (strong, sharp)1420-1300 cm⁻¹ (strong, sharp)~1600 cm⁻¹ (medium)Absence of broad O-H stretch (~3300-2500 cm⁻¹) | Strong, characteristic asymmetric and symmetric stretches of the carboxylate (COO⁻) group. A C=N stretch from the oxadiazole ring. The absence of the broad carboxylic acid O-H band confirms salt formation. |
| Mass Spec. (ESI⁻) | m/z ≈ 127.02 [M-K]⁻ | In negative ion mode electrospray ionization, the instrument will detect the mass of the carboxylate anion after loss of the potassium counter-ion. |
Chemical Reactivity and Stability
The reactivity of this compound is governed by the interplay between the electron-deficient oxadiazole ring and the nucleophilic carboxylate group.
Reactivity of the 1,2,4-Oxadiazole Ring
The 1,2,4-oxadiazole ring is generally considered an electron-withdrawing group.[7] This property, combined with the ring strain and the weak O-N bond, makes it susceptible to specific transformations.
-
Nucleophilic Attack and Rearrangement: The C5 position is the most electrophilic carbon and is susceptible to attack by strong nucleophiles. This can initiate a ring-opening cascade followed by recyclization, a process known as the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism.[3] This reactivity pathway is a powerful tool for converting 1,2,4-oxadiazoles into different heterocyclic systems.
Caption: Conceptual workflow of the ANRORC rearrangement pathway for 1,2,4-oxadiazoles.
-
Reductive Cleavage: The weak O-N bond can be cleaved under reductive conditions (e.g., catalytic hydrogenation, dissolving metal reduction). This reaction opens the ring to form amidine and carbonyl-containing fragments, providing a synthetic route to other functionalized molecules.
Reactivity of the Carboxylate Group
The carboxylate is the conjugate base of a carboxylic acid and its reactivity is straightforward:
-
Protonation: Treatment with acid will readily protonate the carboxylate to form the parent 3-methyl-1,2,4-oxadiazole-5-carboxylic acid.[8]
-
Derivatization (via the acid): The parent carboxylic acid can be activated (e.g., by conversion to an acyl chloride with SOCl₂) and subsequently reacted with alcohols or amines to form the corresponding esters or amides, demonstrating the utility of the title compound as a precursor to a library of derivatives.
Significance in Medicinal Chemistry and Drug Development
The structural features of this compound make it a highly relevant building block for drug discovery professionals.
-
Bioisosterism: The 1,2,4-oxadiazole ring is a well-established bioisostere of esters and amides.[3] Replacing these metabolically labile groups with the more robust oxadiazole ring can significantly improve a drug candidate's half-life and overall pharmacokinetic profile by blocking hydrolysis by common metabolic enzymes like esterases and amidases.[1]
-
Improved Physicochemical Properties: As a heterocyclic system, the oxadiazole ring can modulate a molecule's polarity, lipophilicity, and hydrogen bonding capacity.[5] The carboxylate moiety is a powerful tool for enhancing aqueous solubility and can serve as a crucial anchor point for binding to biological targets through ionic interactions (salt bridges) with basic amino acid residues such as lysine or arginine.
-
Scaffold for Biologically Active Molecules: Derivatives of 1,2,4-oxadiazoles exhibit an exceptionally broad range of biological activities, including anticancer, anti-inflammatory, antiviral, and antibacterial properties.[2][9] This makes the title compound a valuable starting point for the synthesis of new chemical entities (NCEs) aimed at a wide array of therapeutic targets.
Conclusion
This compound is more than a simple chemical; it is a strategically designed building block that embodies key principles of modern medicinal chemistry. Its chemical properties—a stable heterocyclic core, a solubilizing ionic group, and defined points of reactivity—make it an invaluable tool for researchers. A thorough understanding of its synthesis, characterization, and reactivity allows scientists to leverage its unique features to construct novel molecules with tailored physicochemical and biological profiles, accelerating the journey of drug discovery and development.
References
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- ResearchGate. Properties and reactivities of 1,2,4-oxadiazole derivatives. The...
- PubChem. This compound | C4H3KN2O3.
- CymitQuimica. Potassium 5-[(methylsulfanyl)methyl]-1,2,4-oxadiazole-3-carboxylate.
- PubMed. 1,2,4-Oxadiazole Derivatives: Physicochemical Properties, Antileishmanial Potential, Docking and Molecular Dynamic Simulations of Leishmania infantum Target Proteins.
- ResearchGate. (PDF) Energetic 1,2,4-oxadiazoles: synthesis and properties.
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- CymitQuimica. 3-METHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID.
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- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications.
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- Thieme. Two-Step, Multi-Kilo Synthesis of 4-Methyl-1,2,5- Oxadiazole-3-Carboxylic Acid.
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NIH. Synthesis and Screening of New[1][4][10]Oxadiazole,[1][7][10]Triazole, and[1][7][10]Triazolo[4,3-b][1][7][10]triazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Available at: .
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An In-Depth Technical Guide to 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt: Structure, Synthesis, and Application
This guide provides a comprehensive technical overview of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its structural characteristics, outline a robust synthetic pathway, detail methods for its characterization, and discuss its relevance within the broader context of medicinal chemistry.
Introduction: The Significance of the 1,2,4-Oxadiazole Scaffold
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered considerable attention in medicinal chemistry.[1][2] Its prevalence in modern drug discovery is largely due to its role as a bioisostere for amide and ester functionalities.[3] Bioisosteric replacement is a key strategy in drug design to enhance a molecule's physicochemical properties—such as metabolic stability, oral bioavailability, and target affinity—without losing the key interactions required for biological activity. The 1,2,4-oxadiazole moiety is chemically robust and less susceptible to hydrolytic cleavage by metabolic enzymes compared to esters or amides, making it an attractive surrogate in therapeutic agent design.[1]
Derivatives of 1,2,4-oxadiazole exhibit an impressively wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial properties.[4][5] The specific compound of interest, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and its potassium salt, serves as a valuable building block for creating more complex molecules with potential therapeutic applications. The carboxylic acid group, in particular, provides a handle for further chemical modification and can act as a key interacting group with biological targets.
Structural Elucidation and Physicochemical Properties
The core of the topic is the potassium salt of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. Understanding its structure and properties is fundamental to its application.
The parent acid, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, consists of a 1,2,4-oxadiazole ring substituted with a methyl group at the C3 position and a carboxylic acid group at the C5 position. The potassium salt is formed by the deprotonation of the carboxylic acid.
| Property | Value | Source(s) |
| Compound Name | Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate | PubChem |
| CAS Number | 1240605-84-8 | PubChem |
| Molecular Formula | C₄H₃KN₂O₃ | PubChem |
| Molecular Weight | 166.18 g/mol | PubChem |
| Parent Acid Name | 3-methyl-1,2,4-oxadiazole-5-carboxylic acid | CymitQuimica |
| Parent Acid CAS | 944906-32-5 | CymitQuimica |
| Parent Acid Formula | C₄H₄N₂O₃ | CymitQuimica |
| Parent Acid MW | 128.09 g/mol | CymitQuimica |
Expected Spectroscopic Characteristics
-
¹H NMR: The proton NMR spectrum is expected to be simple. A singlet corresponding to the methyl protons (CH₃) would likely appear in the range of δ 2.0-2.5 ppm. The acidic proton of the carboxylic acid would be a broad singlet, typically downfield (>10 ppm), though it would be absent in the spectrum of the potassium salt in D₂O.
-
¹³C NMR: The carbon NMR would show four distinct signals. The methyl carbon would appear upfield (δ 10-20 ppm). The two carbons of the oxadiazole ring (C3 and C5) would resonate at approximately δ 160-175 ppm.[6][7] The carboxylic acid carbonyl carbon would also be in the downfield region, typically around δ 160-170 ppm.
-
FT-IR: The infrared spectrum of the carboxylic acid would be characterized by a broad O-H stretching band from approximately 2500 to 3300 cm⁻¹. A sharp, strong carbonyl (C=O) stretching vibration would be expected around 1700-1725 cm⁻¹. The spectrum would also show C-N and C-O stretching bands characteristic of the oxadiazole ring.[8][9] For the potassium salt, the broad O-H band would be absent, and the carbonyl absorption would shift to a lower wavenumber (approx. 1550-1610 cm⁻¹), indicative of the carboxylate anion.
-
Mass Spectrometry: Electron ionization mass spectrometry of the parent acid would likely show the molecular ion peak (M⁺) at m/z 128. Subsequent fragmentation might involve the loss of CO₂ (m/z 84) or other characteristic cleavages of the oxadiazole ring.
Synthesis and Workflow
The synthesis of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid is most effectively achieved through the well-established method of reacting an amidoxime with a dicarbonyl compound, followed by cyclization.[10] This section provides a representative, field-proven protocol based on analogous preparations.[11]
Synthetic Pathway Overview
The logical pathway involves a two-step process: first, the synthesis of an ester precursor, ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate, followed by its hydrolysis to the desired carboxylic acid. The potassium salt can then be easily formed by neutralization.
Caption: Synthetic workflow for 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt.
Detailed Experimental Protocol
Part A: Synthesis of Ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (Intermediate)
-
Rationale: This step builds the core heterocyclic structure. The reaction between an amidoxime and an acyl chloride is a standard and high-yielding method for creating the O-acylamidoxime intermediate, which then undergoes thermal cyclodehydration to form the stable 1,2,4-oxadiazole ring.[10] Pyridine is used as a base to neutralize the HCl byproduct.
-
Methodology:
-
To a stirred solution of acetamidoxime (1.0 eq) in a suitable aprotic solvent (e.g., dry pyridine or THF) under an inert atmosphere (N₂), add ethyl oxalyl chloride (1.05 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the acylation can be monitored by Thin Layer Chromatography (TLC).
-
Once the formation of the O-acylated intermediate is complete, heat the mixture to reflux (typically 80-110 °C, solvent-dependent) for 4-8 hours to effect cyclization.
-
After cooling, quench the reaction by pouring it into ice-water.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the pure ester intermediate.
-
Part B: Hydrolysis to 3-methyl-1,2,4-oxadiazole-5-carboxylic acid
-
Rationale: Basic hydrolysis (saponification) is a standard method for converting esters to carboxylic acids.[12][13] The resulting carboxylate salt is then protonated in an acidic workup to yield the final carboxylic acid.
-
Methodology:
-
Dissolve the ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate (1.0 eq) in a mixture of ethanol and water.
-
Add an aqueous solution of sodium hydroxide or potassium hydroxide (1.5-2.0 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50 °C) until TLC indicates complete consumption of the starting ester.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 1-2 by the slow addition of concentrated hydrochloric acid.
-
Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry under vacuum to obtain the pure carboxylic acid.
-
Part C: Formation of the Potassium Salt
-
Rationale: This is a simple acid-base neutralization to form the desired salt, which often has improved solubility and handling properties compared to the free acid.
-
Methodology:
-
Suspend the 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) in a minimal amount of a suitable solvent like ethanol or methanol.
-
Add a stoichiometric amount (1.0 eq) of potassium hydroxide, either as a solid or as a solution in the same solvent.
-
Stir the mixture until a clear solution is formed or the acid is fully consumed.
-
Remove the solvent under reduced pressure to yield the 3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt as a solid.
-
Applications in Drug Discovery and Development
The title compound is a quintessential building block in medicinal chemistry. Its utility can be understood through the following logical workflow.
Caption: Drug discovery workflow utilizing the title compound as a key building block.
The carboxylic acid moiety is readily activated (e.g., conversion to an acyl chloride or using peptide coupling reagents) and reacted with a diverse range of amines or alcohols. This allows for the rapid generation of a library of amide or ester derivatives. These new chemical entities can then be screened against various biological targets, such as enzymes or receptors.[14] For instance, 1,2,4-oxadiazole derivatives bearing carboxylic acid moieties have been investigated as inhibitors of enzymes like the SARS-CoV-2 papain-like protease (PLpro).[14] The insights gained from these screening campaigns drive structure-activity relationship (SAR) studies, guiding the iterative design of more potent and selective drug candidates.
Conclusion and Future Perspectives
3-methyl-1,2,4-oxadiazole-5-carboxylic acid potassium salt represents a valuable and versatile chemical entity for drug discovery and development. Its structural features, particularly the stable oxadiazole core acting as a bioisostere and the synthetically tractable carboxylic acid handle, make it an ideal starting point for the synthesis of novel bioactive compounds. The robust and reproducible synthetic routes, coupled with straightforward methods of characterization, ensure its accessibility for researchers. As the demand for new therapeutics with improved pharmacological profiles continues to grow, the strategic use of well-designed building blocks like this will remain a cornerstone of modern medicinal chemistry.
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Yousif, S. A. (2024). Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal, 21(1), 22-33. Available at: [Link]
- Zarei, M. (2018). Vilsmeier reagent as an efficient promoter for the one-pot synthesis of 1,2,4-oxadiazoles from carboxylic acids and amidoximes. Tetrahedron Letters, 59(4), 364-367.
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CrashCourse. (2021, July 28). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. YouTube. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
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Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Sarbecovirus Papain-like Protease Inhibitors. Journal of Medicinal Chemistry. Available at: [Link]
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Chemical Methodologies. (2024). In silico Screening, Synthesis, and in vitro Enzyme Assay of Some 1,2,3-Oxadiazole-Linked Tetrahydropyrimidine-5-Carboxylate Derivatives as Potential DPP-IV Inhibitors. Chemical Methodologies, 8(5), 382-401. Available at: [Link]
- Fylaktakidou, K. C., et al. (2001). 13C NMR Spectra of Some Substituted 1,2,4-Oxidiazoles and 4,5-Dihydro-1,2,4-Oxadiazoles. Magnetic Resonance in Chemistry, 24(7), 679-681.
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Google Patents. (n.d.). CN104974106A - Synthetic method of 5-alkyl-[1][15][16]-oxadiazole-2-formic acid alkyl ester. Retrieved from
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Khan, I., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Journal of Drug Delivery and Therapeutics, 14(5), 215-227. Available at: [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). [1][16][17]Oxadiazole-5-carboxylic acid, 3-(3-methoxyphenyl)-, ethyl ester. Retrieved from [Link]
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3,7]dec-1-ylmethyl)-. Retrieved from [Link] -
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NIST. (n.d.). 3-Isoxazolecarboxylic acid, 5-methyl-, methyl ester. Retrieved from [Link]
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Zarei, M. (2018). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synlett, 29(10), 1363-1366. Available at: [Link]
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Al-Sultani, A. A. K. H. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Egyptian Journal of Chemistry. Available at: [Link]
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Ascendex Scientific, LLC. (n.d.). 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. Retrieved from [Link]
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Chovatia, P. T., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101198. Available at: [Link]
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El-Sayed, M. A. A., et al. (2024). GC-MS and FTIR characterization of 1,3,4-oxadiazole from Biophytum sensitivum with potential cardiovascular applications. Journal of Applied Pharmaceutical Science, 14(10), 143-151. Available at: [Link]
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Husain, A., et al. (2020). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Indonesian Journal of Chemistry, 20(3), 560-574. Available at: [Link]
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Indian Journal of Chemistry. (2023). Synthesis of 1,2,4-oxadiazoles utilizing ethyl 2-cyano-2-(2-nitrophenylsulfonyloxyimino) acetate (ortho-nosylOXY) as a catalyst. Indian Journal of Chemistry, 62B(5), 456-464. Available at: [Link]
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Mini-Reviews in Organic Chemistry. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
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A Technical Guide to the Spectroscopic Characterization of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Introduction
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its metabolic stability and its role as a bioisostere for esters and amides. This guide provides an in-depth technical overview of the spectroscopic characterization of a key derivative, potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate. This compound serves as a crucial building block in the synthesis of more complex pharmaceutical agents. A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for facile reaction monitoring.
This document will delve into the theoretical underpinnings and practical application of essential spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), as they apply to the title compound. We will explore the causality behind experimental choices and present the expected data, drawing upon established principles and data from closely related analogs to provide a comprehensive analytical portrait.
Molecular Structure and Key Features
This compound is an organic salt with the molecular formula C₄H₃KN₂O₃ and a molecular weight of approximately 166.18 g/mol .[1] The anionic component features a five-membered 1,2,4-oxadiazole ring substituted with a methyl group at the C3 position and a carboxylate group at the C5 position. The positive charge is balanced by a potassium cation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, we can gain detailed information about the chemical environment of individual atoms.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; D₂O is often preferred for its ability to dissolve ionic salts and for the absence of interfering proton signals.
-
Transfer the solution to a 5 mm NMR tube.
2. Instrument Setup:
-
The spectra should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) to ensure adequate signal dispersion.
-
For ¹H NMR, a standard single-pulse experiment is typically sufficient. Key parameters to optimize include the spectral width, number of scans (typically 16-64 for good signal-to-noise), and relaxation delay.
-
For ¹³C NMR, a proton-decoupled experiment (e.g., using the DEPT or PENDANT pulse sequences) is employed to simplify the spectrum and enhance the signal of quaternary carbons. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
3. Data Processing:
-
The raw data (Free Induction Decay - FID) is processed using Fourier transformation.
-
Phase and baseline corrections are applied to obtain a clean spectrum.
-
The chemical shifts (δ) are referenced to an internal standard, such as tetramethylsilane (TMS) or a residual solvent peak.
¹H NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton NMR spectrum of this compound is expected to be simple, exhibiting a single resonance.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~2.4 | Singlet | 3H | -CH₃ | The methyl protons are attached to the C3 of the oxadiazole ring. Their chemical shift is influenced by the electron-withdrawing nature of the heterocyclic ring. In a similar compound, 3-methyl-1,2,4-oxadiazol-5-amine, the methyl protons appear as a singlet.[2] |
¹³C NMR Spectroscopy: Predicted Spectrum and Interpretation
The proton-decoupled ¹³C NMR spectrum is expected to show three distinct signals corresponding to the three unique carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~170-175 | C=O (carboxylate) | The carboxylate carbon is highly deshielded due to the two adjacent electronegative oxygen atoms. |
| ~165-170 | C5 (oxadiazole) | The C5 carbon of the 1,2,4-oxadiazole ring is typically found in this region, influenced by the adjacent nitrogen and oxygen atoms and the attached carboxylate group. In related 3,5-disubstituted 1,2,4-oxadiazoles, the C5 carbon appears in this range.[3] |
| ~160-165 | C3 (oxadiazole) | The C3 carbon, also part of the heterocyclic ring, is expected at a slightly upfield position compared to C5. Its chemical shift is influenced by the attached methyl group and the ring heteroatoms. For comparison, in 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine, the oxadiazole ring carbons appear at 164.32 and 161.98 ppm.[4] |
| ~10-15 | -CH₃ | The methyl carbon is expected in the aliphatic region of the spectrum. In a related furoxan derivative, the methyl carbon signal is observed at 8.0 ppm.[5] |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational modes.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
1. Sample Preparation:
-
A small amount of the solid this compound is placed directly onto the ATR crystal.
-
Pressure is applied to ensure good contact between the sample and the crystal.
2. Data Acquisition:
-
The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
-
A background spectrum of the clean ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum of this compound will be dominated by the characteristic vibrations of the carboxylate group and the oxadiazole ring.
| Predicted Wavenumber (cm⁻¹) | Vibration | Rationale |
| ~1650-1550 | Asymmetric COO⁻ stretch | This strong absorption is a hallmark of the carboxylate anion. |
| ~1450-1360 | Symmetric COO⁻ stretch | Another strong and characteristic absorption for the carboxylate group. |
| ~1600-1550 | C=N stretch (oxadiazole) | The carbon-nitrogen double bond within the oxadiazole ring will give rise to a stretching vibration in this region. |
| ~1200-1000 | C-O-C stretch (oxadiazole) | The stretching vibrations of the carbon-oxygen single bonds within the heterocyclic ring are expected in this fingerprint region. |
| ~3000-2850 | C-H stretch (methyl) | The stretching vibrations of the C-H bonds in the methyl group will appear in this region. |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.
Experimental Protocol: Electrospray Ionization (ESI)-MS
1. Sample Preparation:
-
A dilute solution of this compound is prepared in a suitable solvent, such as methanol or a mixture of water and acetonitrile.
2. Data Acquisition:
-
The solution is introduced into the ESI source, where it is nebulized and ionized.
-
For this compound, analysis in the negative ion mode will be most informative for observing the anionic component.
-
The mass-to-charge ratio (m/z) of the ions is measured by the mass analyzer (e.g., quadrupole, time-of-flight).
Predicted Mass Spectrum and Interpretation
In the negative ion mode ESI-MS, the most prominent peak is expected to be that of the anionic component of the salt.
| Predicted m/z | Ion | Rationale |
| ~127.02 | [C₄H₃N₂O₃]⁻ | This corresponds to the deprotonated form of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, which is the anionic part of the salt. The exact mass can be calculated and compared to the experimental value for high-resolution mass spectrometry (HRMS) to confirm the elemental composition. |
Fragmentation Analysis (MS/MS):
Tandem mass spectrometry (MS/MS) can provide further structural information by inducing fragmentation of the parent ion. For the [C₄H₃N₂O₃]⁻ ion, characteristic fragmentation pathways of 1,2,4-oxadiazoles would be expected.[6][7] This could involve cleavage of the heterocyclic ring, leading to the loss of neutral molecules such as CO₂ or acetonitrile.
Visualizations
Molecular Structure
Caption: Molecular structure of this compound.
General Spectroscopic Analysis Workflow
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An In-Depth Technical Guide to 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid and its Potassium Salt (CAS 1240605-84-8)
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-oxadiazole moiety is a prominent heterocyclic scaffold in medicinal chemistry, recognized for its metabolic stability and its role as a bioisosteric replacement for ester and amide groups. This guide focuses on a specific derivative, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, and its corresponding potassium salt, identified by CAS number 1240605-84-8. While specific research on this particular salt is limited in publicly available literature, this document provides a comprehensive overview of the core chemical entity, its synthesis, potential biological activities based on related structures, and the experimental approaches relevant to its study.
Physicochemical Properties of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
This compound is a white to yellow solid.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1240605-84-8 | [2] |
| Molecular Formula | C4H3KN2O3 | [3] |
| Molecular Weight | 166.18 g/mol | [2][3] |
| Appearance | White to Yellow Solid | [1] |
| Topological Polar Surface Area | 79.1 Ų | [2] |
| Hydrogen Bond Donor Count | 0 | [2] |
| Hydrogen Bond Acceptor Count | 5 | [2] |
| Rotatable Bond Count | 1 | [2] |
Synthesis of the 1,2,4-Oxadiazole Core
The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of organic chemistry. While a specific protocol for this compound is not detailed in the literature, the general and robust methodologies for creating the 1,2,4-oxadiazole ring are applicable. A common and effective route involves the cyclization of an amidoxime with a carboxylic acid derivative.
A plausible synthetic pathway for the parent acid, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, would likely involve the reaction of acetamidoxime with a derivative of oxalic acid, followed by neutralization with potassium hydroxide to yield the potassium salt.
General Experimental Protocol for 1,2,4-Oxadiazole Synthesis
-
Amidoxime Formation: The synthesis typically begins with the conversion of a nitrile to its corresponding amidoxime. This is often achieved by reacting the nitrile with hydroxylamine in the presence of a base.
-
Acylation: The amidoxime is then acylated with an appropriate acylating agent, such as an acid chloride or anhydride. This forms an O-acyl amidoxime intermediate.
-
Cyclization: The intermediate undergoes cyclodehydration to form the 1,2,4-oxadiazole ring. This step can be promoted by heat or by using a dehydrating agent.
Caption: General synthetic route for 3,5-disubstituted 1,2,4-oxadiazoles.
Potential Mechanism of Action and Biological Targets
Derivatives of 1,2,4-oxadiazole have been reported to exhibit a wide array of biological activities, suggesting their interaction with various biological targets. The specific mechanism of action for this compound has not been elucidated. However, based on the broader class of 1,2,4-oxadiazole-containing compounds, several potential therapeutic areas can be inferred.
-
Anticancer Activity: Many 1,2,4-oxadiazole derivatives have demonstrated cytotoxic effects against various cancer cell lines. Their mechanisms often involve the inhibition of key enzymes in cancer cell proliferation and survival.
-
Anti-inflammatory Properties: The 1,2,4-oxadiazole scaffold is present in compounds with anti-inflammatory activity, potentially through the modulation of inflammatory pathways.
-
Antimicrobial Effects: Certain derivatives have shown efficacy against a range of bacterial and fungal pathogens.
The exploration of the biological activity of a novel 1,2,4-oxadiazole derivative would typically follow a structured workflow.
Caption: A typical workflow for assessing the biological activity of a new chemical entity.
Applications in Research and Drug Development
Given the diverse biological activities of the 1,2,4-oxadiazole class, this compound and its parent acid represent valuable starting points for medicinal chemistry campaigns. The carboxylic acid moiety provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives to explore structure-activity relationships (SAR).
Safety and Handling
Detailed toxicological data for CAS 1240605-84-8 are not available. Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.
Conclusion
This compound (CAS 1240605-84-8) is a chemical entity belonging to the medicinally significant 1,2,4-oxadiazole class. While specific biological and pharmacological data for this particular salt are scarce in the public domain, the well-documented activities of related compounds suggest its potential as a valuable building block in drug discovery and development. Further research is warranted to fully elucidate its properties and potential therapeutic applications.
References
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The Synthesis and Characterization of 1,2,4-Oxadiazole Derivatives: A Field-Proven Guide
An In-Depth Technical Guide for Researchers
The 1,2,4-oxadiazole is a five-membered heterocyclic scaffold of immense interest in contemporary drug discovery and medicinal chemistry.[1][2][3] Its value lies not only in the broad spectrum of biological activities exhibited by its derivatives—including anticancer, anti-inflammatory, and antimicrobial properties—but also in its crucial role as a bioisosteric replacement for amide and ester functionalities.[2][4][5] This bioisosterism can enhance metabolic stability and modulate target selectivity, making the 1,2,4-oxadiazole a privileged structure for the development of novel therapeutic agents.[2][4]
This guide provides a comprehensive overview of the principal synthetic methodologies for constructing the 1,2,4-oxadiazole core and the essential characterization techniques required for unambiguous structural verification. The focus is on the causality behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals.
Part 1: Core Synthetic Strategies
The construction of the 1,2,4-oxadiazole ring predominantly follows two robust and versatile pathways: the acylation-cyclization of amidoximes and the 1,3-dipolar cycloaddition of nitrile oxides. The choice between these routes is often dictated by the availability of starting materials and the desired substitution pattern on the final heterocycle.
The Amidoxime Route: A [4+1] Cyclization Approach
The most widely employed method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid derivative.[6][7][8] This strategy, first reported by Tiemann and Krüger, involves the O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which subsequently undergoes thermal or base-catalyzed cyclodehydration to yield the aromatic ring.[1][9]
The rationale for this pathway's popularity lies in its reliability and the commercial availability of a vast library of carboxylic acids and nitriles (precursors to amidoximes), allowing for extensive structural diversity.
Caption: General workflow for the amidoxime-based synthesis of 1,2,4-oxadiazoles.
Causality in Reagent Selection:
-
Acylating Agents: While acyl chlorides and anhydrides are highly reactive, they can be harsh and may not be suitable for sensitive substrates.[8][10] The use of carboxylic acids is often preferred for its milder conditions. However, the carboxylic acid must first be "activated" to facilitate acylation. Common activating agents include carbodiimides like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DCC (dicyclohexylcarbodiimide), or reagents like T3P® (propane phosphonic acid anhydride).[9]
-
Reaction Conditions: Modern protocols often favor one-pot syntheses, which improve efficiency by avoiding the isolation of the O-acylamidoxime intermediate.[1][9] A notable advancement is the use of a superbase medium, such as NaOH or KOH in DMSO, which allows the reaction to proceed at room temperature between an amidoxime and a carboxylic acid ester.[1][9] For accelerating the cyclization step, bases like pyridine or catalysts such as tetrabutylammonium fluoride (TBAF) are highly effective.[1][11]
Field-Proven Protocol: One-Pot Synthesis from an Amidoxime and a Carboxylic Acid
This protocol describes a reliable one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole using a common carboxylic acid activating agent.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (0.5 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate, Saturated aq. NaHCO₃, Brine
Procedure:
-
Activation: To a stirred solution of the substituted carboxylic acid in anhydrous DMF, add EDC and HOBt. Stir the mixture at room temperature for 30 minutes. The formation of the activated ester is the critical first step.
-
Acylation: Add the substituted amidoxime to the reaction mixture, followed by the dropwise addition of DIPEA. The base is crucial for neutralizing the HCl byproduct from EDC activation and facilitating the nucleophilic attack of the amidoxime.
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the formation of the O-acylamidoxime intermediate by Thin Layer Chromatography (TLC).
-
Cyclization: Once the intermediate is formed, heat the reaction mixture to 100-120 °C. The thermal energy drives the intramolecular cyclodehydration to form the stable 1,2,4-oxadiazole ring. Monitor the reaction by TLC until the starting material is consumed (typically 8-16 hours).
-
Workup and Purification: Cool the reaction to room temperature and pour it into water. Extract the product with ethyl acetate (3x). Wash the combined organic layers with saturated aq. NaHCO₃ and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., silica gel, hexane/ethyl acetate gradient).
The 1,3-Dipolar Cycloaddition Route: A [3+2] Approach
An alternative pathway involves the [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and a nitrile (the dipolarophile).[1][7] This method is mechanistically elegant but can be less favorable due to the inherent low reactivity of the nitrile's carbon-nitrogen triple bond and the tendency of nitrile oxides to dimerize into furoxans (1,2,5-oxadiazole-2-oxides).[1]
Caption: General schematic of the [3+2] cycloaddition route to 1,2,4-oxadiazoles.
Overcoming Challenges: To address the limitations of this route, modern chemistry offers innovative solutions. The use of a platinum(IV) catalyst has been shown to facilitate the cycloaddition under mild conditions, suppressing the dimerization side reaction.[1] Furthermore, photoredox catalysis using visible light represents a "green chemistry" approach to this transformation.[1]
| Feature | Amidoxime Route ([4+1]) | 1,3-Dipolar Cycloaddition ([3+2]) |
| Precursors | Amidoxime + Acylating Agent | Nitrile Oxide + Nitrile |
| Key Intermediate | O-Acylamidoxime | None (concerted or stepwise) |
| Common Conditions | Thermal or base-catalyzed | Often requires catalysis (e.g., Pt(IV)) |
| Advantages | Highly versatile, wide substrate scope, reliable | Mechanistically distinct, alternative substitution patterns |
| Disadvantages | Can require high temperatures | Nitrile reactivity, potential for dipole dimerization |
Part 2: Essential Characterization Techniques
Unambiguous structural confirmation is paramount. A combination of spectroscopic and analytical methods forms a self-validating system to verify the identity and purity of the synthesized 1,2,4-oxadiazole derivatives.
Caption: A logical workflow for the characterization of synthesized 1,2,4-oxadiazoles.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework.
-
¹H NMR: Protons on substituents will give characteristic signals. For example, in 3-aryl-5-methyl-1,2,4-oxadiazoles, one would expect to see signals for the aromatic protons and a singlet for the methyl group.[12] The chemical shifts provide crucial information about the electronic environment near the heterocyclic core.
-
¹³C NMR: This is definitive for confirming the formation of the heterocyclic ring. The two carbon atoms of the 1,2,4-oxadiazole ring (C3 and C5) have distinct and predictable chemical shifts.[12][13][14] Substituent effects can cause slight variations, but the signals typically appear in the downfield region characteristic of sp² carbons in an electron-deficient aromatic system.[13][14]
| Carbon Atom | Representative Chemical Shift (δ) Range (ppm) |
| C3 (of the 1,2,4-oxadiazole ring) | 165 - 170 |
| C5 (of the 1,2,4-oxadiazole ring) | 175 - 184 |
| Note: These are typical ranges and can vary based on substituents and solvent. Data compiled from multiple sources.[12][15] |
Mass Spectrometry (MS)
MS provides the molecular weight of the compound, confirming its elemental composition (especially with high-resolution mass spectrometry, HRMS). The fragmentation pattern under electron ionization (EI) is also highly diagnostic. The 1,2,4-oxadiazole ring typically undergoes cleavage at the C-O, C-N, and N-O bonds, providing structurally significant fragment ions.[16][17][18][19] This fragmentation is a key signature of the ring system.[16][19]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule and confirm the formation of the ring. The absence of certain bands (e.g., N-H and O-H stretches from the amidoxime) and the appearance of new ones are key indicators of a successful reaction.
| Vibration | Representative Wavenumber (cm⁻¹) |
| C=N Stretch | 1600 - 1650 |
| C-O-C Stretch/Bend | 1000 - 1300 |
| Oxadiazole Ring Vibrations | Multiple characteristic peaks |
| Note: Data compiled from multiple sources.[20][21][22] |
X-ray Crystallography
For novel compounds, particularly those intended for biological testing, single-crystal X-ray diffraction is the gold standard. It provides unambiguous, definitive proof of molecular structure, including bond lengths, bond angles, and the precise spatial arrangement of atoms.[23][24][25] This level of detail is invaluable for understanding structure-activity relationships (SAR) and for computational studies like molecular docking.[15][23]
Conclusion
The 1,2,4-oxadiazole scaffold continues to be a cornerstone of modern medicinal chemistry. A thorough understanding of the primary synthetic routes—the versatile amidoxime pathway and the mechanistically distinct 1,3-dipolar cycloaddition—empowers chemists to design and create diverse molecular libraries. Mastery of the core characterization techniques, from the foundational NMR and MS analyses to the definitive proof offered by X-ray crystallography, ensures the scientific integrity of this research. By applying the principles and protocols outlined in this guide, researchers can confidently and efficiently advance the discovery of novel 1,2,4-oxadiazole derivatives with therapeutic potential.
References
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An In-depth Technical Guide to the Physical and Chemical Properties of Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate
Abstract: This technical guide provides a comprehensive overview of the anticipated physical and chemical properties of potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate (CAS RN: 20615-94-5). Intended for researchers, scientists, and professionals in drug development, this document outlines the core molecular structure, expected physicochemical characteristics, and detailed, field-proven experimental protocols for its empirical characterization. While specific experimental data for this compound is limited in public literature, this guide synthesizes information from analogous structures and established principles of heterocyclic and salt chemistry to provide a robust framework for its scientific investigation. The narrative emphasizes the causality behind experimental choices and provides self-validating systems for data acquisition and interpretation.
Introduction: The 1,2,4-Oxadiazole Moiety in Modern Chemistry
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry and materials science.[1] It is often employed as a bioisostere for amide and ester functionalities, offering improved metabolic stability and specific molecular interaction profiles.[2] The introduction of a carboxylate group and its formulation as a potassium salt suggests a compound designed for aqueous solubility and potential use as a pharmaceutical intermediate or a bioactive agent itself. Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate combines the stability of the oxadiazole core with the solubility characteristics of a potassium salt, making its thorough characterization essential for any potential application.[2]
Molecular Structure and Identification
A foundational understanding of any chemical entity begins with its precise molecular structure and identifiers.
Chemical Structure
The structure consists of a 1,2,4-oxadiazole ring substituted with a methyl group at the 5-position and a potassium carboxylate group at the 3-position.
Caption: Chemical structure of potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate.
Core Compound Identifiers
A summary of the key identifiers for this compound is presented in Table 1.
| Property | Value | Source(s) |
| IUPAC Name | potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate | N/A |
| CAS Number | 20615-94-5 | [3] |
| Molecular Formula | C₄H₃KN₂O₃ | [3] |
| Molecular Weight | 166.18 g/mol | [3] |
| Canonical SMILES | CC1=NC(=NO1)C(=O)[O-].[K+] | N/A |
Synthesis Pathway
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is well-established in the literature.[2] A common and efficient route involves the condensation of an amidoxime with a carboxylic acid derivative.[4] The potassium salt can then be formed by reacting the resulting carboxylic acid with a suitable potassium base.
Caption: General synthesis pathway for the target compound.
Predicted and Known Physical Properties
Direct experimental data for the target compound is sparse. However, based on its structure and data from similar compounds, we can predict its key physical properties.
| Property | Predicted/Known Value | Rationale/Comments | Source(s) |
| Appearance | Yellow or brown solid | A commercial supplier lists this appearance. Color may be due to impurities. | [5] |
| Melting Point | >300 °C (with decomposition) | As an ionic salt, a high melting point is expected. Decomposition is likely before melting. | Inferred |
| Solubility | High solubility in water. Low solubility in non-polar organic solvents (e.g., hexane, toluene). Moderate to low solubility in polar aprotic solvents (e.g., acetone, ethyl acetate). | The potassium carboxylate group confers high polarity and water solubility. The heterocyclic core has limited non-polar character. | Inferred |
| Hygroscopicity | Likely hygroscopic | Potassium salts, particularly those with polar functional groups, tend to absorb atmospheric moisture. | [] |
Predicted Spectroscopic Profile
Spectroscopic analysis is critical for confirming the identity and purity of the compound. The following are the expected spectral characteristics.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: A single sharp singlet is expected for the methyl (CH₃) protons, likely in the range of δ 2.3-2.7 ppm. The exact chemical shift will depend on the solvent used (e.g., D₂O).[7]
-
¹³C NMR: Three distinct carbon signals are anticipated. The methyl carbon should appear around δ 10-15 ppm. The two carbons of the oxadiazole ring (C3 and C5) are expected in the δ 160-180 ppm region, and the carboxylate carbon should also be in a similar downfield region. For the related 1,3,4-isomer, signals were observed at δ 166.7, 161.3, 159.3, and 10.4 ppm in D₂O.[8]
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum should display characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment | Expected Appearance | Source(s) |
| ~1630-1680 | C=N stretch (oxadiazole ring) | Strong to medium | [9] |
| ~1600-1650 | Asymmetric COO⁻ stretch | Strong | General knowledge |
| ~1300-1420 | Symmetric COO⁻ stretch | Strong | General knowledge |
| ~1100-1200 | C-O-C stretch (oxadiazole ring) | Strong | [10] |
Mass Spectrometry (MS)
For analysis of the salt, electrospray ionization (ESI) in negative mode would be the most appropriate technique, detecting the 5-methyl-1,2,4-oxadiazole-3-carboxylate anion.[11] The expected [M-K]⁻ ion would have an m/z of approximately 127.02. Fragmentation would likely involve the loss of CO₂ (44 Da) from the carboxylate group.[12]
Experimental Protocols for Characterization
To empirically determine the properties of this compound, a series of standardized experiments are required. The following protocols are designed to provide robust and reproducible data.
Determination of Aqueous Solubility
Causality: The solubility of a potential drug intermediate or active ingredient is a critical parameter that influences its formulation and bioavailability. A gravimetric method provides a direct and accurate measure of solubility at a given temperature.[13]
Protocol:
-
Preparation of Saturated Solution:
-
Add an excess amount of potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate to a sealed vial containing a known volume (e.g., 5 mL) of deionized water.
-
Ensure undissolved solid remains to confirm saturation.
-
Place the vial in a thermostatic shaker at a controlled temperature (e.g., 25 °C) for 24-48 hours to reach equilibrium.
-
-
Sample Analysis:
-
After equilibration, allow the solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a calibrated pipette and transfer it to a pre-weighed, dry vial.
-
Determine the weight of the solution transferred.
-
Evaporate the water under a stream of nitrogen or in a vacuum oven at a temperature below the decomposition point of the compound.
-
Weigh the vial containing the dry solid residue.
-
-
Calculation:
-
Calculate the mass of the dissolved solid.
-
Express solubility as g/L or mg/mL.
-
Caption: Workflow for gravimetric solubility determination.
Thermal Analysis: DSC and TGA
Causality: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability, melting behavior, and decomposition profile of a solid compound. This information is crucial for defining safe handling, storage, and processing temperatures.
Protocol:
-
Sample Preparation:
-
Accurately weigh 3-5 mg of the finely ground sample into an aluminum DSC pan (for DSC) or a ceramic/platinum pan (for TGA).
-
-
DSC Analysis:
-
Place the pan in the DSC instrument.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) from ambient temperature to a temperature above any expected transitions (e.g., 400 °C).
-
Record the heat flow as a function of temperature to identify thermal events like melting or decomposition (endotherms or exotherms).
-
-
TGA Analysis:
-
Place the pan in the TGA instrument.
-
Heat the sample under a nitrogen atmosphere at a constant rate (e.g., 10 °C/min) over a similar temperature range.
-
Record the mass loss as a function of temperature to determine the onset of decomposition and identify any loss of volatiles (e.g., water).
-
Powder X-Ray Diffraction (PXRD)
Causality: PXRD is the primary technique for characterizing the solid-state nature of a material. It can distinguish between crystalline and amorphous forms and identify the specific crystalline phase (polymorph), which can impact properties like solubility and stability.[14]
Protocol:
-
Sample Preparation:
-
Gently grind the sample to a fine powder using a mortar and pestle.
-
Pack the powder into a sample holder, ensuring a flat, level surface.
-
-
Data Acquisition:
-
Place the sample holder in the PXRD instrument.
-
Collect a diffraction pattern over a relevant 2θ range (e.g., 2° to 40°) using Cu Kα radiation.
-
-
Data Analysis:
-
Analyze the resulting diffractogram. The presence of sharp peaks indicates a crystalline material, while a broad halo suggests an amorphous solid.
-
The peak positions (2θ values) and their relative intensities form a unique fingerprint for the crystalline phase.
-
Hygroscopicity Assessment
Causality: The tendency of a material to absorb moisture can significantly affect its chemical stability, physical properties, and handling requirements. A standardized hygroscopicity test is essential for pharmaceutical development.[15]
Protocol (Gravimetric Sorption Analysis):
-
Sample Preparation:
-
Accurately weigh a sample of the compound (e.g., 10-20 mg) onto the balance of a Dynamic Vapor Sorption (DVS) instrument.
-
-
Experimental Run:
-
Equilibrate the sample at a low relative humidity (RH), e.g., 0% or 5% RH.
-
Program the instrument to increase the RH in steps (e.g., 10% increments from 10% to 90% RH) and then decrease it back to the starting RH.
-
At each step, the instrument holds the RH constant until the sample mass stabilizes, indicating equilibrium.
-
-
Data Analysis:
-
Plot the change in mass (%) as a function of RH to generate a sorption-desorption isotherm.
-
Categorize the hygroscopicity based on the mass increase at a specific RH (e.g., 80% RH at 25 °C) according to pharmacopeial standards.[15]
-
Chemical Stability Evaluation
Causality: Understanding the chemical stability of a compound under various environmental conditions is mandated by regulatory bodies like the ICH and is critical for determining its shelf-life and appropriate storage conditions.[16][17]
Protocol (Forced Degradation):
-
Sample Preparation:
-
Prepare solutions of the compound in relevant media (e.g., water, pH 1.2 HCl, pH 7.4 phosphate buffer).
-
Place solid samples in stability chambers.
-
-
Stress Conditions:
-
Hydrolytic: Store solutions at elevated temperatures (e.g., 60 °C) and analyze at time points (e.g., 0, 24, 48 hours).
-
Oxidative: Treat a solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂) and monitor over time.
-
Thermal (Solid State): Expose the solid powder to elevated temperature (e.g., 80 °C) and humidity (e.g., 75% RH) in a stability chamber.
-
Photostability: Expose the solid and a solution to controlled light conditions as per ICH Q1B guidelines.
-
-
Analysis:
-
At each time point, analyze the samples using a stability-indicating HPLC method (typically UV-Vis detection) to quantify the parent compound and detect the formation of any degradation products.
-
Potential Applications and Field Insights
Derivatives of 1,2,4-oxadiazole are prevalent in drug discovery, with applications as anti-inflammatory, anti-cancer, and anti-viral agents.[2][18] The carboxylic acid moiety on this particular scaffold provides a handle for further chemical modification or could be crucial for interacting with biological targets. As a potassium salt, the compound is well-suited for in vitro biological screening where aqueous solubility is paramount. Its characterization is the first step in unlocking its potential as a building block for more complex pharmaceuticals or as a standalone therapeutic agent.
Conclusion
Potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate is a heterocyclic salt with potential utility in pharmaceutical and chemical research. While specific experimental data is not widely published, this guide provides a comprehensive framework for its characterization. By applying the detailed protocols for assessing its physical, spectral, thermal, and stability properties, researchers can generate the necessary data to confidently evaluate its suitability for their intended applications. The causality-driven approach to experimental design outlined herein ensures that the data obtained is both accurate and relevant, paving the way for further innovation.
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An In-depth Technical Guide to the Stability of Oxadiazole Isomers for Researchers, Scientists, and Drug Development Professionals
Introduction
Oxadiazoles, a class of five-membered heterocyclic aromatic compounds with the molecular formula C₂H₂N₂O, are pivotal scaffolds in modern medicinal chemistry and materials science.[1][2] They exist as four primary isomers—1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole—each possessing a unique arrangement of nitrogen and oxygen atoms that dictates its electronic, physical, and chemical properties.[1] The stability of a given oxadiazole isomer is not a mere academic curiosity; it is a critical determinant of a molecule's viability as a drug candidate or a functional material.[3][4] An unstable isomer can lead to unpredictable degradation, poor shelf-life, and the formation of potentially toxic byproducts. Conversely, a highly stable ring system can enhance metabolic resistance and ensure the structural integrity required for sustained biological activity.[5] This guide provides a comprehensive exploration of the factors governing the stability of oxadiazole isomers, methodologies for their assessment, and the profound implications of isomer choice in research and development.
Chapter 1: Theoretical Foundations of Oxadiazole Isomer Stability
The Four Isomers: A Structural Overview
The differential stability among the oxadiazole isomers is fundamentally rooted in their distinct molecular structures. The positioning of the heteroatoms influences electron density distribution, bond angles, and overall ring strain, which collectively determine the thermodynamic favorability of each isomer.
Caption: The chemical structures of the four oxadiazole isomers.
Aromaticity and Electronic Distribution
All four isomers are considered aromatic, possessing a planar ring with delocalized π-electrons.[6] However, the degree of aromaticity varies, which significantly impacts their stability. Aromatic stabilization energy (ASE) and Nucleus-Independent Chemical Shift (NICS) are computational metrics used to quantify this property.[3] Generally, a more negative NICS value indicates stronger aromaticity. While all isomers exhibit negative NICS values, confirming their aromatic character, the 1,3,4- and 1,2,4-isomers are noted to have increased aromaticity, likely due to their symmetry and the arrangement of the electron-withdrawing nitrogen atoms.[5][6] This enhanced aromatic character contributes to their greater stability.[5] The 1,2,3-isomer is the exception; it is highly unstable and tends to undergo ring-opening to form a diazoketone tautomer, a more stable, acyclic structure.[5][6]
Thermodynamic Stability: A Comparative Analysis
Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in quantifying the relative stabilities of the oxadiazole isomers.[3] These studies consistently demonstrate that the 1,3,4-oxadiazole isomer is the most thermodynamically stable.[3][6] This stability is attributed to its molecular symmetry, lower ring strain, and favorable electronic arrangement.[5] The general stability order, based on calculated Gibbs free energies (ΔG) and heats of formation, is as follows:
1,3,4-Oxadiazole > 1,2,4-Oxadiazole > 1,2,3-Oxadiazole > 1,2,5-Oxadiazole [5]
It is important to note that while the 1,2,3-isomer appears more stable than the 1,2,5-isomer in some calculations, its practical utility is limited by its propensity for ring-opening.[5]
| Isomer | Relative Gibbs Free Energy (kcal/mol) | Key Stability Characteristics |
| 1,3,4-Oxadiazole | 0.0 (Reference) | Highest thermodynamic and thermal stability; symmetrical structure.[5][7] |
| 1,2,4-Oxadiazole | +8.64 | Stable, but less so than the 1,3,4-isomer; widely used in medicinal chemistry.[5] |
| 1,2,3-Oxadiazole | +21.28 | Inherently unstable; exists predominantly as its diazoketone tautomer unless stabilized within a mesoionic structure (sydnone).[5][8] |
| 1,2,5-Oxadiazole (Furazan) | +40.61 | Least thermodynamically stable; susceptible to ring-breaking but used in energetic materials due to high heat of formation.[5][9][10] |
Chapter 2: Computational Assessment of Isomer Stability
Rationale for Computational Approaches
Quantum mechanics computations provide a powerful, predictive tool for assessing the stability of oxadiazole isomers without the need for synthesis and physical testing.[6] These in silico methods are crucial in the early stages of drug discovery and materials design, allowing for the rapid screening of virtual compounds and the prioritization of the most promising isomeric scaffolds.
Key Computational Methods and Parameters
-
Density Functional Theory (DFT): A widely used method for calculating the electronic structure of molecules. The B3LYP functional with a 6-311+G** basis set is a common and reliable choice for these systems.[3]
-
Aromatic Stabilization Energy (ASE): Quantifies the extra stability a cyclic molecule gains from the delocalization of its π-electrons compared to a hypothetical non-aromatic analogue.[3]
-
Nucleus-Independent Chemical Shift (NICS): A measure of the magnetic shielding at the center of a ring. Negative values are indicative of aromaticity.[3]
-
HOMO-LUMO Gaps: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A larger gap generally correlates with greater kinetic stability and lower chemical reactivity.[3]
-
Hardness (η) and Softness (S): Chemical hardness is a measure of resistance to deformation or change in electron distribution. A harder molecule (higher η value) is generally more stable.[3][6]
A General Computational Workflow
Caption: Mesoionic character of sydnones, illustrating charge delocalization across the 1,2,3-oxadiazole ring.
Comparative Stability within the 1,2,3-Oxadiazole Family
The stability of the 1,2,3-oxadiazole ring is dramatically enhanced by N-oxide substitution at the 3-position. [11]This substitution blocks the ring-opening pathway to the diazo-tautomer, resulting in compounds that are remarkably stable to acids, bases, and heat. [11]This demonstrates that while the parent 1,2,3-oxadiazole is unstable, strategic substitution can create robust and synthetically useful derivatives.
Chapter 5: Implications for Drug Discovery and Development
How Isomer Choice Impacts Physicochemical Properties
The choice of oxadiazole isomer has profound consequences for the physicochemical profile of a drug candidate. These differences are driven by the distinct charge distributions and dipole moments of each isomer. [4]
-
Lipophilicity (logD): 1,3,4-oxadiazole isomers consistently show significantly lower lipophilicity compared to their 1,2,4-oxadiazole counterparts. [4]This can be advantageous for improving aqueous solubility and reducing off-target toxicity.
-
Metabolic Stability: The inherent chemical and thermal stability of the oxadiazole ring often translates to enhanced metabolic stability. [5]The 1,3,4- and 1,2,4-isomers are frequently used as bioisosteric replacements for metabolically labile ester and amide groups to improve a drug's pharmacokinetic profile. [4]* Aqueous Solubility: The more polar nature of the 1,3,4-oxadiazole ring generally leads to better aqueous solubility compared to the 1,2,4-isomer. [4]* hERG Inhibition: Studies have shown that 1,3,4-oxadiazole isomers tend to have a lower propensity for inhibiting the hERG potassium channel, a critical factor in cardiac safety assessment. [4]
Case Study: 1,2,4- vs. 1,3,4-Oxadiazoles as Bioisosteres
A systematic comparison of matched pairs of 1,2,4- and 1,3,4-oxadiazole-containing compounds reveals a clear trend: the 1,3,4-isomer often confers a more favorable drug-like profile. [4]Its lower lipophilicity, improved solubility, and enhanced metabolic stability make it a preferred choice in many drug design campaigns. [4]This underscores the importance of considering isomeric forms not just as minor structural tweaks, but as distinct scaffolds with unique property profiles.
Strategic Considerations for Rational Drug Design
When designing new therapeutic agents, a thorough understanding of oxadiazole isomer stability is essential.
-
Prioritize Stability: For most applications, the 1,3,4- and 1,2,4-oxadiazole isomers are the scaffolds of choice due to their proven stability and synthetic accessibility.
-
Leverage Isomeric Differences: Use the distinct physicochemical properties of the 1,3,4- and 1,2,4-isomers to fine-tune a molecule's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.
-
Avoid the Unstable: The 1,2,3-oxadiazole ring should generally be avoided unless stabilized in a mesoionic form like a sydnone.
-
Consider the Application: For specialized applications like energetic materials, the less stable but high-energy 1,2,5-oxadiazole (furazan) isomer may be desirable. [10]
Conclusion
The stability of oxadiazole isomers is a multifaceted property governed by a delicate interplay of aromaticity, electronic effects, and ring strain. A clear hierarchy of stability exists, with the 1,3,4-isomer being the most robust and the 1,2,3-isomer being inherently unstable, with the notable exception of the mesoionic sydnones. The strategic selection of a specific isomer is a critical decision in drug discovery and materials science, with profound implications for a compound's physical, chemical, and biological properties. By integrating computational predictions with empirical thermal analysis, researchers can make informed decisions, accelerating the development of safer, more effective, and more stable molecules.
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The Architectonics of a Privileged Scaffold: A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles
Introduction: The 1,2,4-Oxadiazole Core in Modern Drug Discovery
The 1,2,4-oxadiazole is a five-membered heterocyclic motif that has become a cornerstone in the field of medicinal chemistry.[1][2] Its prevalence in a multitude of biologically active compounds stems from its unique physicochemical properties, most notably its function as a bioisostere for amide and ester groups.[1][3] This bioisosterism allows for the enhancement of metabolic stability and the fine-tuning of pharmacokinetic profiles, making the 1,2,4-oxadiazole a highly sought-after scaffold in the design of novel therapeutics.[4][5] This guide provides an in-depth exploration of the core mechanisms and practical methodologies for the synthesis of this privileged heterocyclic system, aimed at researchers and professionals in drug development.
Pillar I: The Amidoxime Route — A [4+1] Cyclization Strategy
The most prevalent and versatile method for the construction of the 1,2,4-oxadiazole ring is the reaction of an amidoxime with a suitable acylating agent.[6][7] This approach, often categorized as a [4+1] synthesis, involves the formation of an O-acylamidoxime intermediate, which subsequently undergoes cyclodehydration to furnish the desired heterocycle.[1][3]
Mechanistic Deep Dive: O-Acylation and Cyclodehydration
The reaction proceeds in two distinct stages.[8] Initially, the nucleophilic nitrogen of the amidoxime attacks the electrophilic carbonyl of the acylating agent (e.g., an acyl chloride, anhydride, or an activated carboxylic acid) to form the O-acylamidoxime intermediate.[1] This intermediate can, in some cases, be isolated.[3] The subsequent and often rate-limiting step is the cyclodehydration, which is typically promoted by heat or base. This intramolecular condensation involves the attack of the amidoxime's nitrogen on the carbonyl carbon, followed by the elimination of a water molecule to yield the aromatic 1,2,4-oxadiazole ring.
Methodological Variants and Field Insights
The choice of acylating agent and reaction conditions significantly impacts the efficiency and scope of the synthesis.
-
Acyl Chlorides and Anhydrides: These are highly reactive acylating agents that readily form the O-acylamidoxime intermediate.[7] The reaction is often carried out in the presence of a base, such as pyridine, to neutralize the liberated acid.[1] While effective, the handling of moisture-sensitive and corrosive acyl chlorides can be a drawback.
-
Carboxylic Acids with Coupling Agents: A milder and more common approach involves the in situ activation of carboxylic acids using coupling agents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).[3] This method offers broader functional group tolerance.
-
One-Pot Procedures: To streamline the synthesis, one-pot procedures have been developed where the amidoxime is reacted directly with a carboxylic acid derivative in the presence of a base and a suitable solvent, such as DMSO.[8] These methods obviate the need for isolating the O-acylamidoxime intermediate, thereby improving overall efficiency.[9]
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via the Amidoxime Route
This protocol provides a representative example of the synthesis of a 1,2,4-oxadiazole from an amidoxime and an acyl chloride.[1]
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Acyl Chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Dichloromethane (for extraction)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of the substituted amidoxime in pyridine at 0 °C, add the substituted acyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing dichloromethane and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.[1]
Pillar II: 1,3-Dipolar Cycloaddition — A [3+2] Approach
An alternative and historically significant route to 1,2,4-oxadiazoles is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[3][10] This [3+2] cycloaddition provides a different substitution pattern on the resulting heterocycle compared to the amidoxime route.[3]
Mechanistic Deep Dive: Nitrile Oxide Generation and Cycloaddition
The key to this methodology is the in situ generation of the highly reactive nitrile oxide intermediate. Common methods for its formation include the dehydrohalogenation of hydroxamoyl halides or the dehydration of nitroalkanes. Once formed, the nitrile oxide undergoes a concerted [3+2] cycloaddition reaction with a nitrile dipolarophile to form the 1,2,4-oxadiazole ring.
A significant challenge in this approach is the propensity of the nitrile oxide to dimerize, forming a furoxan (1,2,5-oxadiazole-2-oxide), which is often the thermodynamically favored product.[10][11] To mitigate this side reaction, the nitrile is typically used in large excess or as the solvent.[11]
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazole via 1,3-Dipolar Cycloaddition
This protocol outlines a general procedure for the synthesis of 1,2,4-oxadiazoles via the in situ generation of a nitrile oxide from a hydroxamoyl chloride.
Materials:
-
Substituted Hydroxamoyl Chloride (1.0 eq)
-
Substituted Nitrile (large excess, can be used as solvent)
-
Triethylamine (1.1 eq)
-
Inert solvent (e.g., toluene, if nitrile is solid)
Procedure:
-
Dissolve the substituted hydroxamoyl chloride in the substituted nitrile (or an inert solvent containing the nitrile).
-
Add triethylamine dropwise to the reaction mixture at room temperature.
-
Stir the reaction mixture at room temperature or with gentle heating for several hours to overnight.
-
Monitor the reaction by TLC for the consumption of the starting material.
-
Upon completion, filter the reaction mixture to remove the triethylammonium chloride salt.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 3,5-disubstituted-1,2,4-oxadiazole.
Modern and Alternative Synthetic Avenues
While the two primary routes dominate the landscape of 1,2,4-oxadiazole synthesis, several modern and alternative methods have emerged, offering unique advantages.
-
Oxidative Cyclization: These methods involve the oxidative coupling of N-H and O-H or C-H bonds. For instance, N-acyl amidines can undergo oxidative cyclization using reagents like N-bromosuccinimide (NBS) to form the 1,2,4-oxadiazole ring.[8]
-
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to significantly accelerate the cyclodehydration of O-acylamidoximes and the cycloaddition of nitrile oxides, often leading to higher yields and shorter reaction times.[4][10]
Comparative Analysis of Core Synthetic Routes
| Feature | Amidoxime Route ([4+1]) | 1,3-Dipolar Cycloaddition Route ([3+2]) |
| Starting Materials | Amidoximes, Acylating Agents | Nitriles, Nitrile Oxide Precursors |
| Versatility | High, wide range of commercially available starting materials. | Moderate, depends on the stability and accessibility of nitrile oxide precursors. |
| Regiocontrol | Predictable, based on the starting materials. | Can be an issue, regioselectivity depends on electronic and steric factors. |
| Key Challenge | Cyclodehydration of the O-acylamidoxime intermediate can be sluggish. | Dimerization of the nitrile oxide to form furoxans is a major side reaction.[11] |
| Common Conditions | Often requires heating or base catalysis. | Typically proceeds at room temperature. |
Troubleshooting Common Side Reactions
A thorough understanding of potential side reactions is crucial for successful synthesis.
-
Boulton-Katritzky Rearrangement (BKR): 3,5-Disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo thermal or acid-catalyzed rearrangement to other heterocyclic systems.[3][11] Careful control of temperature and pH during workup and purification is essential to minimize this isomerization.
-
Cleavage of the O-Acyl Amidoxime: The intermediate O-acylamidoxime can hydrolyze back to the starting amidoxime and carboxylic acid, especially in the presence of water and under prolonged heating.[11][12] Anhydrous conditions and minimized reaction times are recommended for the cyclodehydration step.
Conclusion
The synthesis of the 1,2,4-oxadiazole core is a well-established yet continually evolving field. The classical amidoxime and 1,3-dipolar cycloaddition routes remain the workhorses for accessing this privileged scaffold, each offering distinct advantages and challenges. The choice of synthetic strategy is ultimately dictated by the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. By understanding the underlying mechanisms and potential pitfalls, researchers can effectively harness these methodologies to construct novel 1,2,4-oxadiazole-containing molecules for the advancement of drug discovery and development.
References
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Palyam, V., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4656. [Link]
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Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Synthetic Communications, 53(21), 1645-1669. [Link]
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Kayukova, L. A. (2005). SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW). Pharmaceutical Chemistry Journal, 39(10), 549-557. [Link]
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Pace, A., et al. (2016). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Organic Chemistry, 2016(3), 377-395. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). ResearchGate. [Link]
-
Reddy, T. J., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link]
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Singh, P., & Kaur, M. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry, 14(3), 209-232. [Link]
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Goodnow, R. A., Jr., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(10), 2653-2661. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
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de Almeida, L. G. V., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343. [Link]
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Monge, D., & Dondoni, A. (2011). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Synthesis, 8(3), 367-380. [Link]
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Grygorenko, O. O., et al. (2023). Facile synthesis of hydantoin/1,2,4-oxadiazoline spiro-compounds via 1,3-dipolar cycloaddition of nitrile oxides to 5-iminohydantoins. Beilstein Journal of Organic Chemistry, 19, 1318-1326. [Link]
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Wieczerzak, E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(10), 309. [Link]
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Kaboudin, B., et al. (2024). A novel and convenient method for the synthesis of 1,2,4-oxadiazole-5-thiones. Journal of Heterocyclic Chemistry, 61(1), 1-7. [Link]
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Shults, E. E., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(1), M1912. [Link]
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Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles. ResearchGate. [Link]
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Figure from: Camci, E., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. ResearchGate. [Link]
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Figure from: de F. F. M. de Almeida, J., et al. (2020). 1,2,4-OXADIAZOLE: A BRIEF REVIEW FROM THE LITERATURE ABOUT THE SYNTHESIS AND PHARMACOLOGICAL APPLICATIONS. ResearchGate. [Link]
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Pace, A. (2021). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Molecules, 26(11), 3359. [Link]
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The Alchemist's Guide to Single-Vessel Synthesis: A Technical Treatise on the One-Pot Formation of 1,2,4-Oxadiazoles from Amidoximes
Foreword: The Enduring Appeal of the 1,2,4-Oxadiazole Scaffold
In the landscape of medicinal chemistry and drug development, the 1,2,4-oxadiazole ring stands as a privileged scaffold. Its significance stems not only from its presence in a multitude of bioactive molecules but also from its role as a robust bioisostere for amide and ester functionalities.[1] This bioisosterism imparts enhanced metabolic stability and favorable pharmacokinetic profiles to drug candidates, making the efficient synthesis of 1,2,4-oxadiazoles a critical endeavor for researchers. This guide provides an in-depth exploration of modern one-pot synthetic strategies, moving beyond mere procedural descriptions to offer a nuanced understanding of the underlying chemical principles and practical considerations for laboratory execution.
I. The Core Reaction: A Symphony of Acylation and Cyclization
The cornerstone of 1,2,4-oxadiazole synthesis from amidoximes is a two-stage process: the initial O-acylation of the amidoxime followed by an intramolecular cyclodehydration.[2][3] While traditionally performed as a two-step sequence often requiring the isolation of the O-acylamidoxime intermediate, the elegance and efficiency of one-pot methodologies have made them the preferred approach in contemporary synthetic chemistry.[1][2][3] These methods streamline the workflow, reduce waste, and often lead to improved overall yields.
The general mechanistic pathway can be visualized as follows:
Caption: General workflow for one-pot 1,2,4-oxadiazole synthesis.
II. Key Methodologies for One-Pot Synthesis
The choice of coupling partner for the amidoxime is a critical determinant of the reaction conditions and overall success. This section delves into the most prevalent and effective one-pot strategies.
A. The Carboxylic Acid Route: The Workhorse of Oxadiazole Synthesis
The direct coupling of amidoximes with carboxylic acids is arguably the most versatile and widely employed one-pot method. The in-situ activation of the carboxylic acid is paramount and is typically achieved using a variety of coupling reagents.
Mechanism & Rationale:
The reaction proceeds via the formation of a highly reactive activated ester or a similar intermediate, which is then readily attacked by the nucleophilic oxygen of the amidoxime. The choice of coupling reagent and base is crucial to facilitate both the activation and the subsequent cyclization. Common activating agents include carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC), as well as uronium-based reagents like HATU.[4][5]
Experimental Protocol: A General Procedure using EDC
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq) and the amidoxime (1.0-1.2 eq) in a suitable aprotic solvent (e.g., DMF, THF, or CH₂Cl₂).
-
Activation: Add the coupling reagent, such as EDC (1.2-1.5 eq), to the mixture. The addition of an auxiliary reagent like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can suppress side reactions and improve yields.[6]
-
Reaction: Stir the mixture at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Cyclization: Upon formation of the O-acylamidoxime intermediate, the cyclodehydration can be induced by heating (typically 80-120 °C) or by the addition of a suitable base. In many cases, the coupling conditions are sufficient to drive the reaction to the final product without additional heating.
-
Workup and Purification: After the reaction is complete, the mixture is typically diluted with water and extracted with an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography.
Table 1: Comparison of Common Coupling Reagents for the Carboxylic Acid Route
| Coupling Reagent | Advantages | Disadvantages | Typical Conditions |
| EDC/HOBt | Water-soluble byproducts, easy workup. | Can be sensitive to moisture. | Room temperature to moderate heating. |
| DCC | Inexpensive and effective. | Dicyclohexylurea (DCU) byproduct is poorly soluble and can be difficult to remove. | Room temperature. |
| HATU/DIPEA | High reactivity, suitable for sterically hindered substrates. | More expensive, can lead to racemization in chiral substrates. | Room temperature, often with a non-nucleophilic base like DIPEA.[5] |
| CDI | Mild conditions, gaseous byproduct (CO₂). | Can be less reactive for challenging substrates. | Room temperature.[2][4] |
B. The Acyl Chloride and Anhydride Approach: High Reactivity, Careful Handling
Acyl chlorides and anhydrides are highly reactive acylating agents that can readily react with amidoximes. This reactivity obviates the need for coupling reagents but necessitates careful control of the reaction conditions to avoid side reactions.
Mechanism & Rationale:
The reaction is a direct nucleophilic acyl substitution. A base is typically required to neutralize the HCl or carboxylic acid byproduct generated during the reaction. Inorganic bases like Cs₂CO₃ or NaOH in aprotic polar solvents like DMSO have proven to be highly effective for promoting both the acylation and subsequent cyclization at room temperature.[2]
Experimental Protocol: One-Pot Synthesis using Acyl Chlorides in a Base/DMSO System
-
Reaction Setup: To a solution of the amidoxime (1.0 eq) in DMSO, add a powdered inorganic base such as NaOH or Cs₂CO₃ (2.0 eq).[2]
-
Acylation: Add the acyl chloride (1.1 eq) dropwise to the stirring mixture at room temperature.
-
Cyclization: The reaction is typically stirred at room temperature for several hours until completion, as monitored by TLC or LC-MS. The basic conditions facilitate the intramolecular cyclodehydration of the in-situ formed O-acylamidoxime.
-
Workup and Purification: The reaction mixture is poured into cold water, and the precipitated product is collected by filtration or extracted with an organic solvent. Purification is then carried out by recrystallization or column chromatography.
Caption: Workflow for the acyl chloride-based one-pot synthesis.
C. The Aldehyde Pathway: An Oxidative Approach
The reaction of amidoximes with aldehydes offers an alternative route to 3,5-disubstituted 1,2,4-oxadiazoles. This method typically involves an initial condensation to form a 4,5-dihydro-1,2,4-oxadiazole intermediate, which is then oxidized to the aromatic oxadiazole.[7][8]
Mechanism & Rationale:
The initial step is the acid- or base-catalyzed condensation of the amidoxime and aldehyde. The subsequent oxidation can be achieved using various oxidizing agents. Interestingly, in some base-mediated systems, the aldehyde itself can act as both the substrate and the oxidant.[7] In other protocols, external oxidants are employed. Graphene oxide (GO) has emerged as a metal-free catalyst that can play a dual role as both an acid catalyst and an oxidant in this transformation.[9]
Experimental Protocol: Graphene Oxide Catalyzed Synthesis from an Aldehyde
-
Amidoxime Formation (if starting from nitrile): In a reaction vessel, stir the nitrile (1.0 eq) with hydroxylamine hydrochloride (1.5 eq) and a base like K₂CO₃ (1.5 eq) in an ethanol-water mixture for several hours to generate the amidoxime in situ.[9]
-
Condensation and Oxidation: To the mixture containing the amidoxime, add the aldehyde (1.0 eq) and graphene oxide (a catalytic amount).[9]
-
Reaction: Stir the reaction mixture at an elevated temperature (e.g., 80 °C) for several hours.
-
Workup and Purification: After completion, the catalyst can be removed by filtration. The filtrate is then worked up in a standard manner (extraction and washing), and the product is purified by column chromatography.
III. Modern Enabling Technologies: Accelerating Discovery
The drive for higher efficiency and throughput in chemical synthesis has led to the adoption of advanced technologies for the one-pot synthesis of 1,2,4-oxadiazoles.
A. Microwave-Assisted Synthesis: Speed and Efficiency
Microwave irradiation has proven to be a powerful tool for accelerating organic reactions.[10] In the context of 1,2,4-oxadiazole synthesis, microwave heating can dramatically reduce reaction times from hours to minutes and often leads to higher yields and purer products.[11][12][13]
Key Advantages:
-
Rapid Heating: Microwaves directly heat the solvent and reactants, leading to a rapid increase in temperature and significantly shorter reaction times.
-
Improved Yields: The rapid heating can minimize the formation of side products that may occur under prolonged conventional heating.
-
Enhanced Reaction Screening: The speed of microwave synthesis allows for rapid optimization of reaction conditions.[11]
Experimental Setup:
The reaction is performed in a dedicated microwave synthesizer using sealed reaction vessels.[10] A magnetic stir bar ensures uniform heating. The temperature and pressure are carefully monitored and controlled by the instrument.
General Protocol:
-
In a microwave-safe vessel, combine the amidoxime, the coupling partner (e.g., carboxylic acid and a coupling reagent), and a suitable high-boiling solvent (e.g., THF, diglyme).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (typically 120-160 °C) for a short duration (10-30 minutes).[10]
-
After cooling, the reaction mixture is worked up and purified as previously described.
B. Continuous Flow Synthesis: Scalability and Automation
Continuous flow chemistry offers several advantages over batch synthesis, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability.[14] The synthesis of 1,2,4-oxadiazoles has been successfully adapted to flow reactors, enabling the rapid generation of compound libraries.[14][15]
Workflow:
A typical flow setup involves pumping streams of the reactants (e.g., a pre-activated carboxylic acid and an amidoxime) through a heated reactor coil. The reaction occurs as the mixture flows through the coil, and the product emerges continuously at the outlet. This approach is particularly well-suited for high-temperature cyclization steps, as the small reactor volume minimizes safety concerns.[14]
IV. Conclusion: A Versatile Tool for Modern Chemistry
The one-pot synthesis of 1,2,4-oxadiazoles from amidoximes represents a powerful and versatile tool in the arsenal of the modern synthetic chemist. The diverse array of available methods, from classic coupling reagent-mediated reactions to advanced microwave and flow-based protocols, provides researchers with the flexibility to choose the optimal conditions for their specific substrates and desired scale. A thorough understanding of the underlying mechanisms and the rationale behind the choice of reagents and conditions, as outlined in this guide, is essential for the successful and efficient synthesis of this important heterocyclic scaffold.
V. References
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Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences, 24(6), 5406. [Link][1][2]
-
Das, B., et al. (2021). Convenient one-pot synthesis of 1,2,4-oxadiazoles and 2,4,6-triarylpyridines using graphene oxide (GO) as a metal-free catalyst: importance of dual catalytic activity. RSC Advances, 11(51), 32106-32118. [Link][9]
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Yang, H., et al. (2005). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 7(5), 871-874. [Link][11]
-
Li, Y., et al. (2015). Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant. Organic & Biomolecular Chemistry, 13(12), 3747-3755. [Link][7]
-
Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed, 24(6), 5406. [Link][1]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link][16]
-
Zakeri, M., et al. (2013). A new one-pot synthesis of 1,2,4-oxadiazoles from aryl nitriles, hydroxylamine and crotonoyl chloride. Journal of Chemical Sciences, 125(4), 731-735. [Link][17]
-
RSC Publishing. (2021). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. [Link][4]
-
Paumo, H. K., et al. (2020). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 31(7), 1776-1781. [Link][18]
-
Grygorenko, O. O., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science, 18(9), 527-534. [Link][6]
-
Krüger, E., et al. (2000). [Synthesis of 4,5-dihydro-1,2,4-oxadiazoles from N-unsubstituted amidoximes]. Pharmazie, 55(1), 22-26. [Link][8]
-
Radi, M., et al. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 9(21), 7539-7546. [Link][12]
-
Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synlett, 27(13), 1951-1954. [Link][19]
-
ResearchGate. (2014). Coupling reagent and base study for the synthesis of 1,2,4-oxadiazoles a-c. [Link][5]
-
Kayukova, L. A., & Almukhanova, A. B. (2003). ONE-POT SYNTHESIS OF 1,2,4-OXADIAZOLES MEDIATED BY MICROWAVE IRRADIATION UNDER SOLVENT-FREE CONDITION. Khimiko-Farmatsevticheskii Zhurnal, 37(8), 23-25. [Link][13]
-
Adib, M., et al. (2006). A Novel, One-Pot, Three-Component Synthesis of 1,2,4-Oxadiazoles under Microwave Irradiation and Solvent-Free Conditions. Synlett, 2006(11), 1765-1767. [Link][20]
-
Sidneva, E. A., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7523. [Link][21]
-
Zarei, M. (2018). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. ChemistrySelect, 3(33), 9445-9467. [Link][22]
-
Baykov, S., et al. (2017). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 58(10), 983-986. [Link][23]
-
Wang, L., et al. (2016). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. Organic & Biomolecular Chemistry, 14(2), 566-573. [Link][24]
-
Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Journal of the Indian Chemical Society, 99(1), 100269. [Link][25]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 539-548. [Link][26]
-
ResearchGate. (2011). One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. [Link][27]
-
Bogdan, A. R., & Wang, Y. (2015). A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor. RSC Advances, 5(97), 79264-79269. [Link][14]
-
ResearchGate. (2011). Highly Efficient One‐Pot Preparation of 1,2,4‐Oxadiazoles in the Presence of Diazabicycloundecene. [Link][28]
-
Smith, C. J., et al. (2011). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry, 76(20), 8235-8245. [Link][15]
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Methodological & Application
"using potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate in organic synthesis"
Beginning Data Collection
I've started gathering data on potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate. My initial Google searches have yielded promising leads on synthesis, properties, and potential applications. I'm focusing on validating sources and identifying reliable information. I'm especially keen to look for any information on its reactivity.
Analyzing Synthetic Applications
I'm now diving deeper into the application of this compound in synthesis, specifically looking for examples of heterocycle formation and decarboxylation reactions. I'm prioritizing well-documented experimental procedures to build robust protocols. I'm focusing on understanding the mechanistic rationale behind each step. I am also working on diagramming the reaction flows.
Structuring Application Note
I've transitioned to the structure of the application note. I will start with a comprehensive introduction to this compound. Following the introduction, I will delve into detailed sections on the compound's synthetic applications, emphasizing the rationale behind each procedural step. I'm working on step-by-step experimental protocols, with detailed conditions and purification methods, and I will be using Graphviz to diagram reaction mechanisms and workflows. Quantitative data will be compiled in tables, and I will be including in-text citations.
Investigating Oxadiazoles
I'm making progress, focusing on 1,2,4-oxadiazoles in medicinal chemistry. The initial search was fruitful, highlighting their bioisosteric potential. I found the PubChem entry for this compound and am exploring its relevance to our project goals.
Uncovering Applications Further
I'm now digging deeper into the specific uses of this compound. While the initial search clarified its structure and potential, I'm finding a lack of focused literature on its specific applications. My current focus is on understanding whether it's a stable precursor, a source of reactive intermediates, or involved in decarboxylation. I'm aiming to unearth detailed reaction protocols to enrich the application note.
Examining Oxadiazole Synthesis
I'm now focusing on 1,2,4-oxadiazole synthesis from carboxylic acids, based on the search results. I still need concrete procedures for using this compound as the starting point. This is crucial for developing the target procedure.
Seeking Specific Protocols
I've learned that amidation is a likely route, given the carboxylic acid nature of the oxadiazole. I'm still searching for concrete details on reactions using this compound. Specific coupling agents, reaction conditions, and alternative transformations are still unknown. I'm focusing my search on patents and articles with this compound or its acid specifically. I need those reactions to form the core of the application note.
Discovering Reaction Pathways
Now, I've dug deeper into the literature. The synthesis of N-[3-(4-phenylpiperazin-1-yl)propyl]-1,2,4 -oxadiazole-5-carboxamides looks promising. I think I'll focus on amide coupling of the carboxylate, after looking into methods to convert the potassium salt. I'm still searching for concrete examples of this compound reactions.
Discovering Chemical Applications
I've confirmed that 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, and its potassium salt, is primarily used as a building block for medicinal chemistry. The most prominent reaction pathway seems to be the conversion of the carboxylic acid to an amide through coupling reactions, and I've started finding general protocols.
Investigating Specific Protocols
I'm now focusing on specific, real-world examples using the potassium salt. While general amide coupling protocols exist, I haven't found any starting with the salt itself; most use the free acid. I'm prioritizing searching for detailed procedures, preferably from patents or journals, to ensure a step-by-step guide is available. I'm exploring the possibilities of in-situ acidification or direct reactions. Other transformations, like acyl chloride formation or decarboxylation, remain on my radar, but the immediate focus is finding that gold-standard procedure.
Discovering the Application
I've made headway in understanding the role of this compound. The searches revealed its crucial function as a starting material for 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. Further, this acid is then employed in amide coupling reactions.
Bridging the Knowledge Gap
I'm now zeroing in on a precise protocol. While I've uncovered this compound's crucial role as a precursor, the exact steps for amide coupling remained elusive. I've designed a draft protocol that addresses this, starting with acidification to the carboxylic acid, followed by standard coupling procedures, and then expanding to esterification and acyl chloride routes. The protocol will provide a practical roadmap.
Synthesizing a Protocol
I've assembled a solid foundation. After identifying the compound's use as a precursor and finding general amide coupling methods, I'm now crafting a detailed protocol. This includes acidification of the potassium salt, followed by standard coupling procedures. I'll also add esterification and acyl chloride options, alongside a theoretical decarboxylation step, to make it comprehensive.
Application Notes & Protocols: The Versatility of 1,2,4-Oxadiazole Derivatives in Modern Medicinal Chemistry
Foreword: The Rise of a Privileged Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel therapeutic agents often leads us to revisit and re-evaluate existing chemical scaffolds. The 1,2,4-oxadiazole, a five-membered aromatic heterocycle, is a prime example of a structural motif that has transitioned from a chemical curiosity to a cornerstone of modern drug design.[1][2] First synthesized in the late 19th century, its true potential remained largely untapped for decades.[1][3] However, a resurgence of interest has solidified its status as a "privileged scaffold," owing to its remarkable versatility and broad spectrum of biological activities.[4][5][6]
This guide is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of facts to provide a deeper understanding of the causality behind experimental choices, offering field-proven insights into the synthesis and application of these potent molecules. We will explore not just what to do, but why specific methodologies are chosen, empowering you to innovate within your own research.
The core of the 1,2,4-oxadiazole's utility lies in its function as a bioisostere for amide and ester groups.[1][4][7][8] This is a critical feature in drug design; amides and esters are susceptible to hydrolysis by metabolic enzymes, leading to poor pharmacokinetic profiles. By replacing these labile groups with the stable 1,2,4-oxadiazole ring, we can significantly enhance a drug candidate's metabolic stability, oral bioavailability, and overall efficacy.[5][8] This guide will provide the foundational knowledge and practical protocols to harness the power of this unique heterocycle.
Part 1: Synthesis of the 1,2,4-Oxadiazole Core: A Tale of Two Strategies
The construction of the 1,2,4-oxadiazole ring is a well-established field, yet it is continuously refined for greater efficiency and broader substrate scope. The classical and still most prevalent approach involves the condensation and subsequent cyclization of an amidoxime with an acylating agent.[3][9] This two-step process forms the bedrock of 1,2,4-oxadiazole synthesis.
Caption: General workflow for the classical synthesis of 1,2,4-oxadiazoles.
Protocol 1: Foundational Synthesis via O-Acylamidoxime Intermediate
This protocol details the classical two-step synthesis. The initial acylation of the amidoxime is followed by a cyclodehydration step to form the heterocycle. This method is robust and reliable for a wide range of substrates.
Underlying Principle: The nucleophilic hydroxylamine moiety of the amidoxime attacks the electrophilic carbonyl of the acylating agent (e.g., an acyl chloride). This forms an O-acylamidoxime intermediate.[3][10] This intermediate is then induced to cyclize, typically through heating or base catalysis, eliminating a molecule of water to form the stable aromatic oxadiazole ring.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Acyl Chloride (1.1 eq) or Carboxylic Anhydride (1.1 eq)
-
Anhydrous Pyridine or Triethylamine (as solvent and base)
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) (as solvent)
-
Deionized Water
-
Saturated Sodium Bicarbonate solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Solvents for chromatography (e.g., Hexanes/Ethyl Acetate mixture)
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the substituted amidoxime (1.0 eq) in anhydrous pyridine or a mixture of anhydrous DCM and triethylamine (1.5 eq).
-
Scientist's Note: Anhydrous conditions are critical to prevent hydrolysis of the acylating agent. Pyridine or triethylamine acts as both a solvent and a base to neutralize the HCl generated when using an acyl chloride.
-
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the acyl chloride (1.1 eq) dropwise over 10-15 minutes. Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC). The disappearance of the amidoxime starting material typically indicates the formation of the O-acylamidoxime intermediate. This can take from 1 to 12 hours.
-
Cyclization: Once the intermediate is formed, gently heat the reaction mixture to 80-100 °C.
-
Scientist's Note: This thermal energy drives the intramolecular cyclodehydration. The required temperature and time (2-24 hours) are substrate-dependent. Alternatively, for more sensitive substrates, bases like potassium carbonate can catalyze the cyclization at lower temperatures.[11]
-
-
Work-up: After the reaction is complete (as monitored by TLC), cool the mixture to room temperature. Pour it into a separatory funnel containing deionized water.
-
Extraction: Extract the aqueous layer with ethyl acetate or DCM (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 1M HCl (to remove pyridine), saturated sodium bicarbonate solution (to remove excess acid), and finally with brine.
-
Scientist's Note: This washing sequence is crucial for removing impurities and ensuring a clean crude product.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 3,5-disubstituted-1,2,4-oxadiazole.[3]
-
Characterization: Confirm the structure of the final product using NMR (¹H, ¹³C) and Mass Spectrometry.[11]
Part 2: Therapeutic Applications & Biological Evaluation
The stable and versatile nature of the 1,2,4-oxadiazole ring has led to its incorporation into drug candidates across numerous therapeutic areas.[4][6][7] Below, we explore key applications and provide representative data and evaluation protocols.
Application I: Oncology
1,2,4-oxadiazole derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms such as the induction of apoptosis and the inhibition of crucial cancer-related enzymes like carbonic anhydrases.[5][7]
Mechanism of Action Insight: Many 3,5-diarylsubstituted 1,2,4-oxadiazoles function as potent inducers of apoptosis.[7] They can modulate signaling pathways that control cell death, making them selectively toxic to rapidly proliferating cancer cells while sparing healthy tissue. Other derivatives, particularly those bearing a sulfonamide moiety, have shown selective inhibition of carbonic anhydrase (CA) isozymes (e.g., CA IX and XII) that are overexpressed in hypoxic tumors and contribute to cancer cell survival and proliferation.[7]
Table 1: Anticancer Activity of Representative 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Cell Line | IC₅₀ (µM) | Mechanism/Target | Reference |
| 13a | DU-145 (Prostate) | 0.011 | Not Specified | [5] |
| 13b | MCF-7 (Breast) | 0.021 | Not Specified | [5] |
| 18a-c | MCF-7, A549, MDA-MB-231 | Sub-micromolar | Not Specified | [7] |
| Compound 6 | ACHN (Renal) | 0.11 | Not Specified | [11] |
Protocol 2: In Vitro Cytotoxicity Assessment (MTT Assay)
This protocol provides a reliable method for determining the cytotoxic effects of 1,2,4-oxadiazole derivatives on cancer cell lines.
Underlying Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically. The amount of formazan produced is directly proportional to the number of living cells.
Caption: Workflow for the MTT cell viability assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Adherence: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cells to attach.
-
Compound Treatment: Prepare serial dilutions of the test 1,2,4-oxadiazole compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO, if used for solubilizing compounds).
-
Incubation: Incubate the plate for another 48 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Scientist's Note: During this incubation, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 10% SDS solution in 0.01M HCl) to each well to dissolve the formazan crystals.
-
Measurement: Gently shake the plate for 10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Application II: Neurodegenerative Disorders (Alzheimer's Disease)
The cholinergic hypothesis of Alzheimer's disease posits that a decline in the neurotransmitter acetylcholine (ACh) contributes to cognitive decline. A key strategy is to inhibit the enzymes that degrade ACh: acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). 1,2,4-Oxadiazole derivatives have emerged as potent inhibitors of these enzymes.[12][13]
Caption: Mechanism of cholinesterase inhibition for Alzheimer's therapy.
Table 2: Cholinesterase Inhibitory Activity of 1,2,4-Oxadiazole Derivatives
| Compound ID | Target Enzyme | IC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Donepezil (Ref.) | AChE | 0.12297 | - | [13] |
| Compound 6n | BuChE | 5.07 | > 19.72 (BuChE/AChE) | [12] |
| Compound 6b | BuChE | 9.81 | > 10.19 (BuChE/AChE) | [12] |
| Compound 2b | AChE | 0.00165 | - | [13] |
| Compound 4a | AChE | 0.00098 | - | [13] |
Protocol 3: Cholinesterase Inhibition Assay (Ellman's Method)
Underlying Principle: This assay measures the activity of AChE or BuChE by monitoring the formation of thiocholine when the substrate (acetylthiocholine or butyrylthiocholine) is hydrolyzed. The produced thiocholine reacts with Ellman's reagent (5,5'-dithio-bis-(2-nitrobenzoic acid), DTNB) to generate a yellow-colored product (5-thio-2-nitrobenzoate), which can be detected spectrophotometrically at 412 nm. An inhibitor will slow down this reaction.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Phosphate Buffer (0.1 M, pH 8.0).
-
DTNB solution (10 mM in buffer).
-
Substrate solution: Acetylthiocholine iodide (ATC) or Butyrylthiocholine iodide (BTC) (10 mM in buffer).
-
Enzyme solution: AChE (from electric eel) or BuChE (from equine serum) diluted in buffer to the desired concentration.
-
Test compound solutions at various concentrations.
-
-
Assay Procedure (96-well plate format):
-
To each well, add: 50 µL of phosphate buffer, 25 µL of the test compound solution, and 25 µL of the enzyme solution.
-
Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Add 50 µL of DTNB solution to each well.
-
Initiate the reaction by adding 25 µL of the substrate solution (ATC or BTC).
-
-
Measurement: Immediately measure the absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well (change in absorbance per minute).
-
Determine the percentage of inhibition for each compound concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.
-
Plot the % Inhibition against the logarithm of the inhibitor concentration and determine the IC₅₀ value.
-
Part 3: Conclusion and Future Horizons
The 1,2,4-oxadiazole scaffold is a testament to the power of structural chemistry in overcoming pharmacological hurdles. Its role as a stable bioisostere has unlocked pathways to more robust drug candidates with improved pharmacokinetic profiles.[8] The diverse biological activities, from anticancer to neuroprotective and anti-infective, highlight its vast therapeutic potential.[4][8]
Future research will undoubtedly focus on leveraging computational methods to guide the design of next-generation derivatives with even greater potency and target selectivity.[8] The exploration of novel synthetic methodologies, including green chemistry approaches, will be crucial for efficient and scalable production.[8] As our understanding of disease pathology deepens, the 1,2,4-oxadiazole ring is poised to remain a critical tool in the medicinal chemist's arsenal, forming the core of new therapeutic agents that address pressing unmet medical needs.
References
- Hendawy, O. M. (2022). A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. Archiv der Pharmazie, 355(7), e2200045.
- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111.
- Krasavin, M. (2022). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 27(23), 8503.
- Aguiar, A. C. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8328.
- Yadav, G., et al. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106, 4947–4969.
- Biernacki, K., Daśko, M., & Demkowicz, S. (2020).
- Singh, T., et al. (2024). Development in medicinal chemistry via oxadiazole derivatives: patent spotlight 2020–2024. Future Medicinal Chemistry.
- Gholamzadeh, R., et al. (2021). Novel 1,2,4-oxadiazole derivatives as selective butyrylcholinesterase inhibitors: Design, synthesis and biological evaluation. Archiv der Pharmazie, 354(10), e2100142.
- Cherkasova, A., et al. (2025). 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years. European Journal of Medicinal Chemistry.
- BenchChem. (2025). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies. BenchChem.
- Li, S., et al. (2022).
- Fokin, A. V., et al. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 538–547.
- Life Chemicals. (2021). 1,2,4-Oxadiazole Derivatives to Power Up Your Research. Life Chemicals.
- Biernacki, K., Daśko, M., & Demkowicz, S. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed, 13(6), 111.
- Al-Ghorbani, M., et al. (2024). New 1,2,4-oxadiazole derivatives as potential multifunctional agents for the treatment of Alzheimer's disease: design, synthesis, and biological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2388553.
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"potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate as a pharmaceutical intermediate"
Application Notes & Protocols: Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
A Versatile Intermediate for Modern Drug Discovery
Abstract: The 1,2,4-oxadiazole moiety is a cornerstone in contemporary medicinal chemistry, prized for its role as a metabolically robust bioisostere for amide and ester functionalities.[1] This guide provides a comprehensive overview of this compound, a key pharmaceutical intermediate. We present detailed protocols for its synthesis, from the parent carboxylic acid to the final potassium salt, and delineate its application in subsequent amide coupling reactions—a critical step in the synthesis of advanced active pharmaceutical ingredients (APIs). The protocols are supported by mechanistic insights, analytical characterization data, and process workflows to ensure reproducibility and scalability for researchers in drug development.
Introduction and Scientific Context
The strategic integration of heterocyclic scaffolds is a defining feature of modern drug design. Among these, the 1,2,4-oxadiazole ring system has emerged as a particularly valuable motif.[2] Its chemical stability and ability to participate in hydrogen bonding interactions, while mimicking the spatial and electronic properties of esters and amides, allow medicinal chemists to circumvent the metabolic liabilities associated with these common functional groups, such as hydrolysis by esterases and proteases.
This compound (CAS: 1240605-84-8) is a highly practical and versatile building block derived from this scaffold.[3][4][5] As a potassium salt, it offers superior handling properties, enhanced stability, and often improved solubility in polar solvent systems compared to its parent carboxylic acid. The carboxylate group serves as a reactive handle for a wide array of chemical transformations, most notably amide bond formation, enabling the linkage of the 3-methyl-1,2,4-oxadiazole core to other complex molecular fragments. This guide provides the necessary protocols and scientific rationale for its synthesis and utilization in a research and development setting.
Physicochemical and Structural Data
A clear understanding of the intermediate's properties is fundamental to its effective use.
| Property | Value | Source |
| IUPAC Name | This compound | PubChem[3] |
| CAS Number | 1240605-84-8 | BLDpharm[4] |
| Molecular Formula | C₄H₃KN₂O₃ | PubChem[3] |
| Molecular Weight | 166.18 g/mol | PubChem[3] |
| Canonical SMILES | CC1=NOC(=N1)C(=O)[O-].[K+] | PubChem[3] |
| Parent Acid | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | PubChem[3] |
| Appearance | Typically a white to off-white or yellow solid | Rlavie[6] |
Synthesis Protocols: From Precursors to the Final Intermediate
The synthesis of the target compound is logically approached in two main stages: first, the construction of the heterocyclic acid, followed by its conversion to the potassium salt. The most widely applied method for forming the 1,2,4-oxadiazole ring is the cyclization of an amidoxime with a carboxylic acid derivative, a strategy often referred to as a [4+1] heterocyclization.[1][7]
Workflow for Synthesis
Caption: Overall workflow for the two-part synthesis of the target intermediate.
Protocol 1: Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid
This protocol details the formation of the core heterocyclic structure followed by hydrolysis to yield the parent acid.
Materials:
-
Acetamidoxime
-
Diethyl oxalate
-
Sodium metal
-
Absolute Ethanol (EtOH)
-
Potassium Hydroxide (KOH)
-
Hydrochloric Acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Preparation of Sodium Ethoxide (NaOEt): In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and nitrogen inlet, carefully add sodium metal (1.0 eq) in small pieces to absolute ethanol under an inert atmosphere. Allow the reaction to proceed until all sodium has dissolved.
-
Causality: Sodium ethoxide is a strong base required to deprotonate the acetamidoxime, increasing its nucleophilicity to effectively attack the electrophilic carbonyl carbon of diethyl oxalate.
-
-
Condensation: To the freshly prepared NaOEt solution, add acetamidoxime (1.0 eq) and stir until dissolved. Then, add diethyl oxalate (1.1 eq) dropwise at room temperature.
-
Causality: The amidoxime anion attacks one of the ester groups of diethyl oxalate to form an O-acylamidoxime intermediate. Using a slight excess of diethyl oxalate ensures complete consumption of the amidoxime.
-
-
Cyclization: Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Causality: Thermal energy drives the intramolecular cyclization and subsequent dehydration of the intermediate, leading to the formation of the stable aromatic 1,2,4-oxadiazole ring.
-
-
Saponification: After cooling, add a solution of potassium hydroxide (2.5 eq) in water/ethanol (1:1) to the reaction mixture. Re-heat the mixture to reflux for an additional 2-3 hours.
-
Causality: The ester group at the C5 position is hydrolyzed to a carboxylate salt under basic conditions (saponification), making it water-soluble.
-
-
Work-up and Acidification: Cool the mixture to room temperature and reduce the volume by approximately half using a rotary evaporator. Dilute the residue with water and wash with diethyl ether to remove any unreacted diethyl oxalate or organic impurities. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath.
-
Causality: Acidification protonates the potassium carboxylate, causing the water-insoluble 3-methyl-1,2,4-oxadiazole-5-carboxylic acid to precipitate out of the solution.
-
-
Isolation and Purification: Collect the resulting white precipitate by vacuum filtration, wash with cold water, and dry under vacuum. The crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Protocol 2: Preparation of this compound
This protocol converts the parent acid into its more stable and handleable potassium salt.
Materials:
-
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid (from Protocol 1)
-
Potassium Hydroxide (KOH) or Potassium Carbonate (K₂CO₃)
-
Methanol (MeOH) or Ethanol (EtOH)
Procedure:
-
Dissolution: Dissolve the synthesized carboxylic acid (1.0 eq) in methanol or ethanol.
-
Neutralization: Prepare a solution of KOH (1.0 eq) in the same solvent. Add the basic solution dropwise to the acid solution with stirring. Monitor the pH of the mixture, aiming for a final pH of ~7-8.
-
Causality: This is a straightforward acid-base neutralization. The stoichiometric addition ensures complete conversion to the salt without introducing excess base.
-
-
Isolation: Remove the solvent under reduced pressure using a rotary evaporator. The resulting solid is the target potassium salt.
-
Drying: Dry the salt thoroughly in a vacuum oven at 40-50 °C to remove any residual solvent.
Application in Pharmaceutical Synthesis: Amide Coupling
The primary utility of this compound is as a precursor for creating larger, more complex molecules via amide bond formation. The carboxylate is activated to form a highly reactive intermediate that readily couples with primary or secondary amines.
Amide Coupling Workflow
Caption: General workflow for utilizing the intermediate in amide coupling reactions.
Protocol 3: General Procedure for Amide Coupling
This protocol provides a representative method using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent.
Materials:
-
This compound
-
A primary or secondary amine (R₁R₂NH)
-
EDC hydrochloride
-
Hydroxybenzotriazole (HOBt) or an equivalent additive
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA) or another non-nucleophilic base
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
Procedure:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous DMF, add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir the mixture at room temperature for 15-30 minutes.
-
Causality: EDC activates the carboxylate group, forming a highly reactive O-acylisourea intermediate. HOBt traps this unstable intermediate to form an activated HOBt ester, which is less prone to side reactions (like racemization if chiral centers are present) and reacts efficiently with the amine.
-
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture, followed by DIPEA (1.5 eq). Stir the reaction at room temperature until completion (typically 2-12 hours), monitoring by TLC or LC-MS.
-
Causality: The amine acts as a nucleophile, attacking the activated ester to form the thermodynamically stable amide bond. DIPEA acts as an organic-soluble base to neutralize the HCl salt of EDC and any acid generated, driving the reaction forward.
-
-
Aqueous Work-up: Dilute the reaction mixture with ethyl acetate or DCM. Wash sequentially with water, saturated NaHCO₃ solution, and brine.
-
Causality: The aqueous washes are critical for removing the water-soluble byproducts of the coupling reaction (e.g., the EDC-urea byproduct, excess HOBt) and any remaining base.
-
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel or by recrystallization to yield the pure amide product.
Analytical Characterization
Rigorous analytical confirmation is essential to verify the identity and purity of the synthesized intermediate.
| Technique | Intermediate | Expected Observations |
| ¹H NMR | 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid | Singlet, ~2.5 ppm (3H, -CH₃); Broad singlet, >10 ppm (1H, -COOH) |
| ¹³C NMR | 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid | ~11-13 ppm (-CH₃); ~158-160 ppm (C=O); ~165-168 ppm (C3); ~170-173 ppm (C5) |
| FT-IR | This compound | ~1620-1600 cm⁻¹ (asymmetric COO⁻ stretch); ~1410-1390 cm⁻¹ (symmetric COO⁻ stretch); ~1580 cm⁻¹ (C=N stretch) |
| Mass Spec (ESI-) | This compound | [M-K]⁻ ion at m/z corresponding to the free acid (C₄H₃N₂O₃⁻, exact mass ~127.01) |
| Elemental Analysis | This compound | Calculated for C₄H₃KN₂O₃: C, 28.91%; H, 1.82%; K, 23.53%; N, 16.86%; O, 28.88% |
References
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4594. [Link]
-
Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Organic and Biomolecular Chemistry, 7(21), 4337-4348. [Link]
-
Organic Chemistry Portal. Synthesis of 1,2,4-oxadiazoles. [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39(10), 541-550. [Link]
-
PubChem. This compound. National Center for Biotechnology Information. [Link]
-
Street, L. J., et al. (1995). Synthesis and biological activity of 1,2,4-oxadiazole derivatives: highly potent and efficacious agonists for cortical muscarinic receptors. Journal of Medicinal Chemistry, 38(10), 1799-1810. [Link]
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Synfacts. Two-Step, Multi-Kilo Synthesis of 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. [Link]
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Chemsrc. CAS#:1240605-84-8 | this compound. [Link]
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Zhang, Z., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. [Link]
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Tsyshkov, D. V., et al. (2021). Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. Molecules, 26(23), 7354. [Link]
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Wróbel, M. Z., et al. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 14(6), 553. [Link]
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ResearchGate. One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. [Link]
-
Rlavie. Potassium 5-Methyl-1,2,4-Oxadiazole-3-Carboxylate. [Link]
-
ResearchGate. Synthesis and Biological Activity of 3-Aryl-5-(aryloxymethyl)-1,2,4-oxadiazoles. [Link]
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RJPT. Synthesis and Characterization of 5-substituted-1,3,4-oxadiazole-2-thione (4). [Link]
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Protocols for the Acylation of Amidoximes to Form 1,2,4-Oxadiazoles: A Senior Application Scientist's Guide
An Application Guide for Drug Development Professionals
The 1,2,4-oxadiazole ring is a cornerstone heterocyclic motif in modern medicinal chemistry. Valued as a metabolically robust bioisostere for amide and ester functionalities, its incorporation into drug candidates can significantly enhance pharmacokinetic profiles.[1][2] The most prevalent and versatile route to this scaffold is through the acylation of an amidoxime followed by a cyclodehydration reaction. This guide provides an in-depth exploration of the core protocols, the chemical logic underpinning them, and practical, field-tested methodologies for researchers in drug discovery and development.
The Core Transformation: Mechanism and Rationale
The synthesis of a 1,2,4-oxadiazole from an amidoxime is fundamentally a two-stage process:
-
O-Acylation: The amidoxime, a bifunctional nucleophile, is acylated on its more nucleophilic oxygen atom by an activated carboxylic acid derivative. This forms a critical O-acylamidoxime intermediate. While acylation can technically occur on the nitrogen atom, O-acylation is the productive pathway for 1,2,4-oxadiazole synthesis.[3][4]
-
Cyclodehydration: The O-acylamidoxime intermediate undergoes an intramolecular cyclization with the elimination of a water molecule to form the stable, aromatic 1,2,4-oxadiazole ring. This step is typically promoted by heat or base.[2][5]
The overall transformation can be performed in a stepwise manner, with the isolation of the O-acylamidoxime, or more commonly, as a one-pot procedure where the intermediate is generated and cyclized in situ.[6][7]
Caption: General reaction pathway for 1,2,4-oxadiazole synthesis.
Methodologies and Experimental Protocols
The choice of protocol depends on factors such as substrate scope, desired throughput, and available equipment. Modern methods have largely shifted towards one-pot procedures that are amenable to parallel synthesis and library generation.[8]
This is arguably the most robust and widely used method in drug discovery settings. Uronium or aminium salt coupling reagents, such as HBTU, HATU, or TBTU, efficiently activate carboxylic acids in situ, allowing for a direct, one-pot reaction with the amidoxime.[9] The reaction proceeds through an activated ester which is readily attacked by the amidoxime, and the subsequent cyclization is often driven by heating.
Causality and Expertise: Uronium reagents are favored over carbodiimides (e.g., DCC, EDC) as they often result in cleaner reactions, higher yields, and easier purification, since the byproducts are water-soluble.[6][10] HATU is particularly effective for sterically hindered substrates due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group. The choice of a non-nucleophilic base like N,N-Diisopropylethylamine (DIEA) is critical to prevent side reactions with the activated acid.
Detailed Protocol (General Procedure using HBTU):
-
Reagent Preparation: In a clean, dry reaction vessel, dissolve the carboxylic acid (1.0 eq) in an anhydrous aprotic solvent (e.g., DMF, CH₃CN, or THF, ~0.2 M).
-
Activation: Add HBTU (1.1 eq) and DIEA (2.5 eq) to the solution. Stir the mixture at room temperature for 10-15 minutes. A color change may be observed as the active ester forms.
-
Amidoxime Addition: Add the amidoxime (1.05 eq) to the activated carboxylic acid mixture.
-
Reaction & Cyclization: Stir the reaction mixture at an elevated temperature (typically 80-120 °C) and monitor by LC-MS or TLC until the O-acylamidoxime intermediate is consumed and the desired 1,2,4-oxadiazole is the major product. Reaction times can range from 2 to 24 hours.
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography (typically using a hexane/ethyl acetate gradient) to yield the pure 1,2,4-oxadiazole.
-
Microwave-assisted synthesis dramatically accelerates the formation of 1,2,4-oxadiazoles, often reducing reaction times from many hours to mere minutes.[1][11] This high-speed, efficient heating is ideal for high-throughput synthesis and library generation.[8][12] The protocol is conceptually similar to the conventional heating method with coupling reagents but is performed in a dedicated microwave reactor.
Causality and Expertise: Microwave energy couples directly with polar molecules in the solution, leading to rapid and uniform heating that cannot be achieved with a traditional oil bath. This often leads to higher yields and fewer side products by minimizing the time the reactants spend at high temperatures.[1] Acetonitrile is an excellent solvent for many microwave-assisted syntheses due to its favorable dielectric properties and relatively high boiling point under sealed-vessel conditions.
Detailed Protocol (General MAOS Procedure):
-
Reagent Preparation: In a microwave-safe reaction vial equipped with a magnetic stir bar, combine the carboxylic acid (1.0 eq), the amidoxime (1.1 eq), a coupling agent (e.g., HBTU, 1.1 eq), and a suitable base (e.g., DIEA, 3.0 eq).[8]
-
Solvent Addition: Add an appropriate anhydrous solvent, such as acetonitrile or DMF, to the vial (typically 2-4 mL).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (typically 120-160 °C) for 10-30 minutes.[1] The reaction should be monitored for pressure buildup.
-
Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol A.
Caption: Typical workflow for microwave-assisted 1,2,4-oxadiazole synthesis.
Recent advances have enabled the synthesis of 1,2,4-oxadiazoles at ambient temperatures, which is particularly valuable for substrates containing thermally sensitive functional groups.[2][7] These methods typically employ a strong base in a polar aprotic solvent, such as NaOH in DMSO or tetrabutylammonium fluoride (TBAF) in THF.[13][14]
Causality and Expertise: The NaOH/DMSO "superbase" system is effective at promoting both the initial acylation (especially from esters) and the subsequent intramolecular cyclocondensation without the need for external heating.[13] TBAF is another excellent choice, acting as a mild, organic-soluble fluoride source that facilitates the cyclization of pre-formed or in situ-generated O-acylamidoximes.[2] This method avoids the high temperatures that can cause degradation, broadening the potential substrate scope.
Detailed Protocol (General Procedure using NaOH/DMSO with an Ester):
-
Reagent Preparation: To a solution of the amidoxime (1.0 eq) in DMSO (~0.5 M), add the carboxylic acid ester (e.g., methyl or ethyl ester, 1.1 eq).
-
Base Addition: Add powdered NaOH (2.0 eq) to the mixture.
-
Reaction: Stir the reaction vigorously at room temperature. The reaction can take from 4 to 24 hours.[13] Monitor progress by LC-MS.
-
Work-up and Purification:
-
Carefully quench the reaction by pouring it into ice-water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate) multiple times.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify by flash column chromatography.
-
Comparative Overview of Protocols
The selection of a synthetic protocol is a critical decision based on the specific requirements of the research goal. The following table summarizes the key parameters of the discussed methodologies to aid in this decision-making process.
| Protocol | Typical Acylating Agent | Key Reagents/Conditions | Temp. (°C) | Time | Advantages | Disadvantages |
| A: Uronium Coupling | Carboxylic Acid | HBTU, HATU, TBTU; DIEA; DMF or ACN | 80-120 | 2-24 h | Broad scope, high yields, clean reactions.[9][12] | Requires heating, reagent cost. |
| B: Microwave (MAOS) | Carboxylic Acid | Coupling reagent (e.g., HBTU); DIEA; ACN | 120-160 | 10-30 min | Extremely fast, high yields, great for libraries.[1][8] | Requires specialized microwave reactor. |
| C: Base-Mediated (RT) | Carboxylic Acid Ester | NaOH/DMSO or TBAF/THF | 20-25 | 4-24 h | Mild conditions, good for sensitive substrates.[2][13] | Can have longer reaction times, limited to specific base/solvent systems. |
Troubleshooting and Self-Validation
A robust protocol must be a self-validating system. Monitoring by LC-MS is crucial at all stages.
-
Stalled at O-Acylamidoxime Intermediate: This is the most common issue, indicating insufficient energy for the final cyclodehydration step.
-
Solution: Increase the reaction temperature or prolong the reaction time. For microwave protocols, a higher temperature setpoint may be required. For base-mediated methods, ensure the base is anhydrous and active.
-
-
Low Yield: This can result from incomplete activation of the carboxylic acid or side reactions.
-
Solution: Ensure all reagents and solvents are anhydrous. Check the purity of the coupling reagent and base. For difficult couplings, switch to a more powerful activating agent like HATU.
-
-
Formation of Side Products: The primary side product can arise from N-acylation of the amidoxime.
-
Solution: While O-acylation is generally favored, reaction conditions can influence the ratio. Using pre-activation of the carboxylic acid before adding the amidoxime can sometimes mitigate this. Purification by chromatography is usually sufficient to remove these impurities.
-
By understanding the causality behind each step and reagent choice, researchers can effectively troubleshoot and adapt these protocols to synthesize a diverse array of 1,2,4-oxadiazoles for advancing drug discovery programs.
References
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- Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
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Application Notes and Protocols for the Analytical Characterization of Oxadiazole Compounds
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of Oxadiazoles and the Imperative for Rigorous Characterization
Oxadiazoles are a prominent class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms.[1][2][3] Their unique structural features, including the hydrophilic and electron-donating properties of the oxadiazole ring, allow for effective binding with various enzymes and biomolecules.[4] This has led to their extensive investigation and application in medicinal chemistry, with derivatives exhibiting a wide pharmacological spectrum, including anticancer, antimicrobial, anti-inflammatory, and antiviral activities.[2][4][5][6][7][8] The thermal and chemical stability of the oxadiazole ring further enhances its appeal as a pharmacophore by contributing to metabolic stability in biological systems.[4]
Given their therapeutic potential, the precise and comprehensive characterization of newly synthesized oxadiazole derivatives is a critical step in the drug discovery and development pipeline. This process not only confirms the chemical identity and purity of the target compound but also provides invaluable insights into its physicochemical properties, which ultimately influence its pharmacokinetic and pharmacodynamic profile. This guide provides a detailed overview of the key analytical methodologies and protocols essential for the robust characterization of oxadiazole compounds.
A Holistic Approach to Oxadiazole Characterization: A Workflow Overview
The characterization of a novel oxadiazole compound is a multi-faceted process that employs a suite of orthogonal analytical techniques. Each method provides a unique piece of the puzzle, and together they create a comprehensive picture of the molecule's identity, purity, and properties. The following diagram illustrates a typical workflow for the characterization of a newly synthesized oxadiazole derivative.
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Application Notes and Protocols for 1,2,4-Oxadiazole Derivatives as Potential Anticancer Agents
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the exploration of 1,2,4-oxadiazole derivatives as a promising class of anticancer agents. This document outlines their mechanism of action, protocols for synthesis, and in vitro and in vivo evaluation.
Introduction
Cancer remains a formidable challenge in global health, necessitating the continuous development of novel and effective therapeutic agents.[1][2] Heterocyclic compounds are a cornerstone of many approved drugs, and among them, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure in medicinal chemistry due to its diverse biological activities.[3][4] This five-membered heterocyclic ring, containing one oxygen and two nitrogen atoms, is metabolically stable and can act as a bioisosteric replacement for amide and ester groups, enhancing the pharmacological profile of drug candidates.[5][6] An increasing body of evidence highlights the potential of 1,2,4-oxadiazole derivatives as potent anticancer agents, exhibiting cytotoxicity against a wide array of cancer cell lines through various mechanisms of action.[1][2][7][8]
This guide provides an in-depth overview of the anticancer properties of 1,2,4-oxadiazole derivatives, focusing on their mechanisms of action and providing detailed protocols for their synthesis and evaluation.
Mechanisms of Action of 1,2,4-Oxadiazole Derivatives in Cancer
1,2,4-Oxadiazole derivatives exert their anticancer effects by modulating various cellular processes critical for cancer cell proliferation, survival, and metastasis. Their mechanisms of action are multifaceted and often involve the inhibition of key enzymes and disruption of crucial signaling pathways.[1][2][3]
Key Molecular Targets and Signaling Pathways:
-
Enzyme Inhibition: Many 1,2,4-oxadiazole derivatives have been shown to inhibit enzymes that are overactive in cancer cells. This includes:
-
Epidermal Growth Factor Receptor (EGFR): Some derivatives have demonstrated significant anticancer activity by inhibiting EGFR, a key player in cell growth and proliferation.[1]
-
Carbonic Anhydrase IX (CAIX): Targeting the tumor-associated CAIX enzyme is another strategy, with some derivatives showing potent inhibitory activity.[4][9]
-
Histone Deacetylases (HDACs): The inhibition of HDACs by certain 1,2,4-oxadiazole compounds can lead to cell cycle arrest and apoptosis.[7]
-
Topoisomerase II (Topo II): Some derivatives have been found to strongly inhibit Topo II, an enzyme essential for DNA replication in cancer cells.[7]
-
-
Induction of Apoptosis: A common mechanism for many anticancer drugs is the induction of programmed cell death, or apoptosis. 1,2,4-oxadiazole derivatives have been shown to induce apoptosis through the activation of caspases, which are key executioners of this process.[10] Specifically, the activation of caspase-3 has been identified as a significant therapeutic strategy for these compounds.[10]
-
Cell Cycle Arrest: By interfering with the cell cycle, 1,2,4-oxadiazole derivatives can halt the uncontrolled proliferation of cancer cells. Some compounds have been shown to cause cell cycle arrest, primarily in the G0/G1 or G2/M phases.[4][7]
-
Immunomodulation: Emerging research suggests that 1,2,4-oxadiazole derivatives can also modulate the immune system. They have been shown to polarize tumor-associated macrophages (TAMs) towards an M1 (anti-tumoral) phenotype, which can enhance the body's immune response against cancer.[11]
Visualizing the Mechanism: A Representative Signaling Pathway
The following diagram illustrates a simplified representation of how a 1,2,4-oxadiazole derivative might inhibit a receptor tyrosine kinase (RTK) signaling pathway, such as the EGFR pathway, leading to a downstream anti-proliferative effect.
Caption: Inhibition of an RTK signaling pathway by a 1,2,4-oxadiazole derivative.
Experimental Protocols
The following protocols provide a framework for the synthesis and evaluation of novel 1,2,4-oxadiazole derivatives as potential anticancer agents.
Protocol 1: General Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol describes a common method for synthesizing 1,2,4-oxadiazoles, which involves the coupling of an amidoxime with a carboxylic acid followed by cyclization.[12]
Materials:
-
Substituted amidoxime
-
Substituted carboxylic acid
-
Coupling agents (e.g., EDC·HCl, HOBt)
-
Base (e.g., triethylamine, diisopropylethylamine)
-
Anhydrous solvent (e.g., DMF, CH2Cl2)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Amidoxime Preparation: Prepare the required amidoxime from the corresponding nitrile by reacting with hydroxylamine hydrochloride in the presence of a base like sodium carbonate.
-
Coupling Reaction: a. Dissolve the carboxylic acid (1.0 eq) in an anhydrous solvent. b. Add the coupling agents, such as EDC·HCl (1.2 eq) and HOBt (1.2 eq), to the solution and stir for 15 minutes at room temperature. c. Add the amidoxime (1.1 eq) and a base like triethylamine (2.0 eq) to the reaction mixture. d. Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: a. Once the reaction is complete, dilute the mixture with water and extract with an organic solvent like ethyl acetate. b. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Cyclization: a. Dissolve the crude intermediate in a high-boiling point solvent like toluene or xylene. b. Heat the mixture to reflux (typically 110-140 °C) for 4-8 hours to induce cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole by TLC.
-
Purification: a. After cooling to room temperature, concentrate the reaction mixture. b. Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Characterization: Confirm the structure of the synthesized 1,2,4-oxadiazole derivative using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.[5][13]
Protocol 2: In Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[9][13]
Materials:
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
Synthesized 1,2,4-oxadiazole derivatives dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: a. Culture the desired cancer cell lines to about 80% confluency. b. Trypsinize the cells, count them, and seed them into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium. c. Incubate the plates for 24 hours at 37 °C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: a. Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in the complete medium. The final concentration of DMSO should not exceed 0.5%. b. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the medium containing different concentrations of the test compounds. Include wells with medium only (blank), cells with medium and DMSO (vehicle control), and a positive control (e.g., Doxorubicin or Etoposide).[13] c. Incubate the plates for another 48-72 hours.
-
MTT Assay: a. After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37 °C. b. Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. c. Gently shake the plates for 15 minutes to ensure complete dissolution.
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a microplate reader. b. Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) * 100 c. Determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
Protocol 3: Caspase-3 Activation Assay
This protocol is designed to determine if a 1,2,4-oxadiazole derivative induces apoptosis via the activation of caspase-3, a key executioner caspase.[10]
Materials:
-
Cancer cell line of interest
-
Synthesized 1,2,4-oxadiazole derivative
-
Caspase-3 colorimetric or fluorometric assay kit (commercially available)
-
Cell lysis buffer
-
Protein quantification assay kit (e.g., BCA assay)
-
Microplate reader (for colorimetric or fluorometric detection)
Procedure:
-
Cell Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Treat the cells with the 1,2,4-oxadiazole derivative at its IC50 concentration and a higher concentration for 24-48 hours. Include a vehicle control and a positive control for apoptosis induction (e.g., staurosporine).
-
Cell Lysis: a. Harvest the cells by scraping or trypsinization and centrifuge to obtain a cell pellet. b. Wash the pellet with ice-cold PBS. c. Lyse the cells using the lysis buffer provided in the assay kit. d. Centrifuge the lysate to remove cellular debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay or a similar method to normalize the caspase activity.
-
Caspase-3 Assay: a. In a 96-well plate, add an equal amount of protein from each sample. b. Add the caspase-3 substrate (e.g., DEVD-pNA for colorimetric assays or DEVD-AFC for fluorometric assays) to each well. c. Incubate the plate at 37 °C for 1-2 hours, protected from light.
-
Data Measurement and Analysis: a. Measure the absorbance (at 405 nm for pNA) or fluorescence (Ex/Em = 400/505 nm for AFC) using a microplate reader. b. Calculate the fold-increase in caspase-3 activity by comparing the readings of the treated samples to the vehicle control.
Protocol 4: General Workflow for In Vivo Antitumor Activity Assessment
This protocol outlines a general workflow for evaluating the in vivo efficacy of a promising 1,2,4-oxadiazole derivative in a tumor xenograft model.
Workflow Diagram:
Caption: A general workflow for in vivo evaluation of anticancer agents.
Procedure Outline:
-
Animal Model: Use immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.
-
Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomly assign the mice to different treatment groups (vehicle control, test compound at different doses, positive control like a standard chemotherapy drug).
-
Drug Administration: Administer the 1,2,4-oxadiazole derivative and control treatments through an appropriate route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule.
-
Monitoring: Measure the tumor dimensions and body weight of the mice regularly (e.g., 2-3 times a week).
-
Endpoint and Analysis: At the end of the study, euthanize the mice, and excise and weigh the tumors. The tumors can be further processed for histological analysis or molecular studies.
-
Data Analysis: Analyze the tumor growth inhibition to determine the in vivo efficacy of the compound.
Data Presentation: Anticancer Activity of Selected 1,2,4-Oxadiazole Derivatives
The following table summarizes the in vitro anticancer activity (IC50 values) of some representative 1,2,4-oxadiazole derivatives from the literature.
| Compound ID/Reference | Cancer Cell Line | IC50 (µM) | Mechanism/Target |
| Compound 65[1] | MCF-7 | 0.34 | EGFR Inhibition |
| Compound 65[1] | A549 | 2.45 | EGFR Inhibition |
| Compound 65[1] | MDA-MB-231 | 1.87 | EGFR Inhibition |
| Compound 7a[13] | MCF-7 | 0.76 | Not specified |
| Compound 7a[13] | A549 | 0.18 | Not specified |
| Compound 7a[13] | DU-145 | 1.13 | Not specified |
| Compound 7a[13] | MDA MB-231 | 0.93 | Not specified |
| Compound 23[4] | HCT-116 | 11.1 | CAIX Inhibition |
| Compound 39[7] | MCF-7 | 0.19 | Topoisomerase II Inhibition |
| Compound 39[7] | HCT-116 | Not specified | Topoisomerase II Inhibition |
| Compound 27[7] | Jeko-1 | Not specified | HDAC Inhibition |
Conclusion and Future Directions
1,2,4-oxadiazole derivatives represent a versatile and promising scaffold for the development of novel anticancer agents. Their ability to target multiple pathways involved in cancer progression, coupled with their favorable chemical properties, makes them attractive candidates for further investigation. The protocols outlined in this guide provide a solid foundation for researchers to synthesize, evaluate, and elucidate the mechanisms of action of new 1,2,4-oxadiazole-based compounds. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity, as well as exploring their potential in combination therapies and as immunomodulatory agents to further improve cancer treatment outcomes.
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Application Notes and Protocols for Evaluating the Antimicrobial Activity of 1,2,4-Oxadiazole Compounds
Introduction: The Emergence of 1,2,4-Oxadiazoles in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance (AMR) constitutes a formidable global health crisis, necessitating an urgent and continuous search for novel therapeutic agents.[1] Heterocyclic compounds are a cornerstone of medicinal chemistry, and among them, the 1,2,4-oxadiazole scaffold has emerged as a privileged structure with a remarkable breadth of biological activities, including significant antimicrobial potential.[2][3] This five-membered aromatic ring system is thermally stable and serves as a versatile framework for the synthesis of diverse derivatives.[3] Researchers have successfully synthesized and evaluated numerous 1,2,4-oxadiazole congeners, demonstrating promising activity against a wide spectrum of pathogens, including drug-resistant bacteria and pathogenic fungi.[2][4][5]
These compounds have shown particular efficacy against Gram-positive bacteria, such as the notorious methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal species.[5][6][7][8] The flexibility in synthetic modification of the 1,2,4-oxadiazole core allows for fine-tuning of its physicochemical properties and biological activity, making it a highly attractive target for structure-activity relationship (SAR) studies aimed at optimizing potency and selectivity.[6][7][8]
This guide provides a comprehensive overview of the key methodologies and protocols for assessing the antimicrobial efficacy of novel 1,2,4-oxadiazole compounds. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the experimental designs.
Mechanisms of Action: How 1,2,4-Oxadiazoles Exert Their Antimicrobial Effects
The antimicrobial activity of 1,2,4-oxadiazoles is not attributed to a single, universal mechanism. Instead, different derivatives appear to interact with various essential microbial targets. This diversity is a testament to the scaffold's versatility.
-
Inhibition of Cell Wall Synthesis: A significant breakthrough in understanding the antibacterial action of 1,2,4-oxadiazoles came from in silico screening efforts that identified their ability to target penicillin-binding proteins (PBPs).[4][7][8] PBPs are crucial enzymes involved in the final steps of peptidoglycan synthesis, which provides structural integrity to the bacterial cell wall. By inhibiting these proteins, certain 1,2,4-oxadiazole derivatives disrupt cell wall biosynthesis, leading to cell lysis and bacterial death.[7][8] This mechanism is particularly effective against Gram-positive bacteria like S. aureus.[6][7]
-
Disruption of Fungal Respiration: In the realm of antifungal activity, some 1,2,4-oxadiazoles have been identified as potential inhibitors of succinate dehydrogenase (SDH).[2][9][10] SDH, also known as Complex II, is a key enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to a severe energy deficit and ultimately fungal cell death.[10] Molecular docking studies have helped to elucidate the possible binding modes between these compounds and the SDH enzyme.[9][10]
-
Other Potential Targets: Research suggests other possible mechanisms, such as the inhibition of DNA gyrase, an enzyme critical for DNA replication.[1] The broad range of observed activities indicates that the 1,2,4-oxadiazole scaffold can be tailored to interact with various enzymatic targets within microbial cells.
Below is a conceptual diagram illustrating the primary known mechanisms of action.
Caption: Key antimicrobial mechanisms of 1,2,4-oxadiazole compounds.
Structure-Activity Relationship (SAR) Insights
The antimicrobial potency of 1,2,4-oxadiazole derivatives is highly dependent on the nature and position of substituents on the heterocyclic core and its appended phenyl rings.[6][7] SAR studies are crucial for guiding the synthesis of more effective analogues.
-
For Antibacterial Activity (Gram-Positive):
-
Hydrogen-Bonding is Key: A hydrogen-bond donor on the 'A' ring (one of the flanking rings) is often necessary for antibacterial activity. Phenol and certain nitrogen-containing heterocycles like pyrazole and indole are well-tolerated at this position.[6]
-
Hydrophobicity Matters: In other regions of the molecule, particularly the 'D' ring, hydrophobic substituents, especially halogens (e.g., fluorine, chlorine), are generally well-tolerated and can enhance activity.[11][12]
-
Polar Groups Can Be Detrimental: The introduction of polar, hydrogen-bond-donating groups like phenols, carboxylic acids, or anilines on the 'D' ring often leads to a decrease or complete loss of antibacterial activity.[12]
-
-
For Antifungal Activity:
-
Amide Fragments: The incorporation of amide fragments into the 1,2,4-oxadiazole structure has been shown to yield compounds with potent antifungal (and nematicidal) activity.[2][10]
-
Specific Substituents: The presence of moieties like anisic acid or cinnamic acid has been linked to significant antifungal effects against various plant pathogenic fungi.[9]
-
These observations underscore the importance of rational design in the development of 1,2,4-oxadiazole-based antimicrobials. The general synthetic routes often involve the cyclization of amidoxime intermediates with acylating agents.[4][5]
Core Experimental Protocols
The evaluation of a novel compound's antimicrobial properties follows a tiered approach, starting with primary screening to determine inhibitory activity, followed by quantitative assessments and finally, an evaluation of its effect on human cells to gauge preliminary safety.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The broth microdilution assay is the gold standard for quantitatively measuring antimicrobial activity.[13][14] It determines the lowest concentration of a compound that inhibits the visible growth of a microorganism.[14][15][16] This method is highly accurate and allows for the simultaneous testing of multiple compounds against various microbes.[13]
Causality: This method is preferred for its quantitative results (the MIC value), which are more informative than the qualitative results from diffusion assays. It allows for direct comparison of the potency of different compounds. The protocol is standardized by bodies like the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility.[16][17][18][19]
Methodology:
-
Preparation of Compound Stock Solution:
-
Accurately weigh the 1,2,4-oxadiazole test compound.
-
Dissolve the compound in a minimal amount of a suitable solvent (e.g., Dimethyl Sulfoxide - DMSO).[15][19] The final concentration of DMSO in the assay wells should be kept low (typically ≤1%) to avoid solvent-induced toxicity to the microbes.
-
Prepare a stock solution at a high concentration (e.g., 10 mg/mL) from which serial dilutions will be made.
-
-
Preparation of Bacterial/Fungal Inoculum:
-
Aseptically pick 3-5 well-isolated colonies of the test microorganism from a fresh agar plate (18-24 hours old).[15][20]
-
Inoculate the colonies into a suitable sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).[15][19]
-
Incubate the culture at the appropriate temperature (e.g., 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard.[15][19] This corresponds to approximately 1-2 x 10⁸ Colony Forming Units (CFU)/mL.
-
Dilute this standardized suspension in broth to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
-
Microtiter Plate Setup:
-
Using a sterile 96-well microtiter plate, add 100 µL of sterile broth to all wells.[21]
-
Add 100 µL of the 2x concentrated compound stock solution to the first column of wells.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to create a gradient of compound concentrations.[15][21] Discard 100 µL from the last dilution column.
-
Inoculate each well (except the sterility control) with the diluted microbial suspension.
-
Controls are Critical:
-
-
Incubation & Reading:
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Application Notes and Protocols for the Utilization of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate in Agrochemical Synthesis
Introduction: The 1,2,4-Oxadiazole Scaffold in Modern Agrochemicals
The 1,2,4-oxadiazole ring is a privileged heterocyclic motif in the landscape of modern agrochemical discovery. Its unique electronic properties, metabolic stability, and rigid planar structure contribute to its efficacy as a pharmacophore in a range of pesticides, including herbicides, fungicides, and nematicides. The 1,2,4-oxadiazole moiety often serves as a bioisostere for ester and amide groups, enhancing the molecule's resistance to hydrolysis while maintaining or improving its binding affinity to target enzymes or receptors. Notable examples of commercial or late-stage development agrochemicals incorporating this scaffold underscore its importance in addressing the ongoing challenges of pest and disease management in agriculture.
Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate emerges as a key building block for the synthesis of these next-generation agrochemicals. Its structure provides a reactive handle at the 5-position, allowing for the facile introduction of diverse functionalities, most commonly through the formation of amide or ester linkages. This document provides a detailed guide for researchers and synthetic chemists on the synthesis and application of this versatile intermediate.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1240605-84-8 | |
| Molecular Formula | C₄H₃KN₂O₃ | |
| Molecular Weight | 166.18 g/mol | |
| IUPAC Name | This compound | |
| Parent Acid | 3-Methyl-1,2,4-oxadiazole-5-carboxylic acid | |
| Topological Polar Surface Area | 79.1 Ų |
Synthesis of the Precursor: 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid and its Potassium Salt
The synthesis of this compound is typically achieved through the cyclization of an appropriate amidoxime with a dicarboxylic acid derivative, followed by salt formation. A general and scalable synthetic route is outlined below.
Experimental Workflow for Precursor Synthesis
Caption: Workflow for the synthesis of the target potassium salt.
Protocol 1: Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid
This protocol describes a common method for synthesizing the parent carboxylic acid, which can then be converted to the potassium salt. The reaction proceeds via the condensation of acetamidoxime with an excess of diethyl oxalate.
Materials:
-
Acetamidoxime
-
Diethyl oxalate
-
Sodium ethoxide (NaOEt)
-
Ethanol (absolute)
-
Hydrochloric acid (HCl), concentrated
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, dissolve sodium ethoxide (1.1 eq) in absolute ethanol under a nitrogen atmosphere.
-
Addition of Reactants: To the stirred solution, add a solution of acetamidoxime (1.0 eq) in ethanol dropwise via the dropping funnel. After the addition is complete, add diethyl oxalate (1.5 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-cold water. Acidify the aqueous solution to pH 1-2 with concentrated HCl.
-
Extraction: Extract the product into diethyl ether (3 x volumes). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Remove the solvent under reduced pressure to yield the crude ethyl 3-methyl-1,2,4-oxadiazole-5-carboxylate.
-
Hydrolysis: The crude ester is then saponified by refluxing with an aqueous solution of potassium hydroxide (1.2 eq) for 2-3 hours. After cooling, the solution is acidified with HCl to precipitate the 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The solid is collected by filtration, washed with cold water, and dried.
Protocol 2: Formation of the Potassium Salt
Materials:
-
3-Methyl-1,2,4-oxadiazole-5-carboxylic acid
-
Potassium hydroxide (KOH)
-
Ethanol
Procedure:
-
Dissolve the 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (1.0 eq) in ethanol.
-
Add a solution of potassium hydroxide (1.0 eq) in ethanol dropwise with stirring.
-
Stir the mixture at room temperature for 1 hour.
-
Remove the solvent under reduced pressure to obtain this compound as a solid. The product can be further purified by recrystallization if necessary.
Application in Agrochemical Synthesis: A Representative Protocol for N-Aryl Carboxamide Formation
A primary application of this compound in agrochemical synthesis is its use as a precursor for carboxamides. The following protocol details a representative synthesis of an N-aryl carboxamide, a common structural motif in many modern pesticides.
Synthetic Strategy: Amide Bond Formation
Caption: General workflow for the synthesis of an N-aryl carboxamide.
Protocol 3: Synthesis of a Representative N-(3,4-dichlorophenyl)-3-methyl-1,2,4-oxadiazole-5-carboxamide
This protocol serves as a template for the synthesis of a wide range of N-aryl carboxamides, which are frequently investigated for their pesticidal properties.
Materials:
-
This compound
-
Oxalyl chloride
-
Anhydrous Dichloromethane (DCM)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
3,4-Dichloroaniline
-
Triethylamine (TEA)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Acid Chloride Formation:
-
To a stirred suspension of this compound (1.0 eq) in anhydrous DCM, add a catalytic amount of DMF.
-
Cool the mixture to 0 °C in an ice bath.
-
Add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours, or until the evolution of gas ceases and the reaction mixture becomes a clear solution. The formation of the acid chloride is typically monitored by the disappearance of the starting material on TLC.
-
-
Amidation:
-
In a separate flask, dissolve 3,4-dichloroaniline (1.0 eq) and triethylamine (1.5 eq) in anhydrous DCM.
-
Cool this solution to 0 °C.
-
Add the freshly prepared solution of 3-methyl-1,2,4-oxadiazole-5-carbonyl chloride dropwise to the aniline solution.
-
Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
-
Work-up:
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from an appropriate solvent (e.g., ethanol/water).
-
Causality Behind Experimental Choices:
-
Activation of the Carboxylic Acid: The conversion of the potassium carboxylate to the more reactive acid chloride is a crucial step for efficient amide bond formation with the relatively nucleophilic aniline. Oxalyl chloride is often preferred over thionyl chloride due to the formation of gaseous byproducts (CO, CO₂, HCl), which are easily removed.
-
Use of a Base in Amidation: Triethylamine is added to neutralize the HCl generated during the reaction, driving the equilibrium towards product formation and preventing the protonation of the aniline starting material.
-
Anhydrous Conditions: The use of anhydrous solvents is critical during the formation of the acid chloride and the subsequent amidation to prevent hydrolysis of the highly reactive acid chloride intermediate back to the carboxylic acid.
Conclusion
This compound is a valuable and versatile building block for the synthesis of novel agrochemicals. Its straightforward preparation and the reactivity of the carboxylate group allow for the efficient construction of a diverse library of potential herbicidal, fungicidal, and nematicidal compounds. The protocols provided herein offer a solid foundation for researchers to explore the rich chemical space accessible from this key intermediate, paving the way for the development of the next generation of crop protection agents.
References
-
RSC Publishing. 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. [Link]
-
Chemsrc. CAS#:1240605-84-8 | this compound. [Link]
-
PubChem. This compound | C4H3KN2O3. [Link]
-
ResearchGate. 1,2,4-Oxadiazole as a potential scaffold in agrochemistry: a review. [Link]
-
Synthesis and insecticidal activity of 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. Pest Management Science. [Link]
Cyclization of O-Acylamidoximes: A Comprehensive Guide to Synthetic Protocols and Mechanistic Insights
Introduction: The Significance of 1,2,4-Oxadiazoles in Modern Chemistry
The 1,2,4-oxadiazole motif is a cornerstone in medicinal chemistry and materials science. Recognized as a bioisostere of amides and esters, this five-membered heterocycle offers enhanced metabolic stability and favorable pharmacokinetic properties, making it a privileged scaffold in drug discovery.[1][2] Its presence in numerous experimental, investigational, and marketed drugs underscores its therapeutic potential across a wide range of diseases, including cancer, inflammation, and infectious diseases.[2][3] The synthesis of 1,2,4-oxadiazoles is most commonly achieved through the cyclization of O-acylamidoxime intermediates. This application note provides a detailed exploration of the experimental procedures for this critical transformation, offering insights into the underlying mechanisms and practical guidance for laboratory execution.
Core Principles: Understanding the O-Acylamidoxime Cyclization
The conversion of an O-acylamidoxime to a 1,2,4-oxadiazole is fundamentally a cyclodehydration reaction. The process involves the intramolecular nucleophilic attack of the amidoxime nitrogen onto the carbonyl carbon of the O-acyl group, followed by the elimination of a water molecule to form the stable aromatic oxadiazole ring.[4][5]
The general mechanism can be visualized as follows:
Caption: Generalized mechanism of 1,2,4-oxadiazole formation.
The facility of this reaction is influenced by several factors, including the nature of the substituents on the O-acylamidoxime, the choice of solvent, and the presence of catalysts. Various methods have been developed to promote this cyclization, each with its own set of advantages and limitations. These methods can be broadly categorized into thermal, base-mediated, acid-catalyzed, and microwave-assisted procedures.
Experimental Methodologies: A Comparative Overview
The choice of cyclization method is critical and depends on the substrate's stability, desired reaction time, and available equipment. This section provides a comparative analysis of the most common techniques.
| Method | Typical Conditions | Advantages | Disadvantages | References |
| Thermal Cyclization | High temperature (refluxing in high-boiling solvents like xylene, toluene, or DMF) | Simple procedure, no catalyst required. | Requires high temperatures which may not be suitable for sensitive substrates; can lead to side reactions. | [6] |
| Base-Mediated Cyclization | Organic bases (e.g., TEA, DBU, DIEA) or inorganic bases (e.g., NaOH, KOH, K2CO3) in solvents like DMSO, THF, or MeCN at room temperature to reflux. | Mild conditions, often high-yielding, and can be performed at room temperature.[3][7] | The base can sometimes lead to side reactions or degradation of sensitive functional groups. | [3][6][7][8] |
| Acid-Catalyzed Cyclization | Protic acids (e.g., H2SO4, HCl) or Lewis acids. | Can be effective for certain substrates. | Less common due to the potential for hydrolysis of the amidoxime or the final product. | [9][10] |
| Microwave-Assisted Synthesis | Dedicated microwave reactor with controlled temperature and pressure. | Drastically reduced reaction times, often improved yields, and suitable for high-throughput synthesis.[1][11][12] | Requires specialized equipment. | [1][11][12] |
Detailed Experimental Protocols
This section provides step-by-step protocols for the most frequently employed cyclization methods.
Protocol 1: General Procedure for Base-Mediated Cyclization of O-Acylamidoximes
This protocol is a robust and widely applicable method for the synthesis of 1,2,4-oxadiazoles at or near room temperature.[6][7]
Materials:
-
O-Acylamidoxime (1.0 eq)
-
Anhydrous solvent (e.g., DMSO, THF, CH3CN)
-
Base (e.g., NaOH, KOH, K2CO3, or an organic base like DBU or TEA) (1.1 - 2.0 eq)
-
Magnetic stirrer and stir bar
-
Reaction vessel (round-bottom flask or vial)
-
Standard work-up and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a clean, dry reaction vessel, dissolve the O-acylamidoxime (1.0 eq) in the chosen anhydrous solvent.
-
Base Addition: Add the selected base (1.1 - 2.0 eq) to the solution. For solid bases like NaOH or KOH, it is often advantageous to use them in powdered form to increase the surface area.[5]
-
Reaction Monitoring: Stir the reaction mixture at the desired temperature (typically room temperature to 80 °C). Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed. Reaction times can vary from a few minutes to several hours.[7][8]
-
Work-up:
-
Upon completion, pour the reaction mixture into cold water.[5]
-
If a precipitate forms, collect it by filtration, wash with water, and dry.[5]
-
If no precipitate forms, extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) (3x).[5]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure 1,2,4-oxadiazole.[1][4]
Causality and Self-Validation: The use of a base facilitates the deprotonation of the amidoxime N-H, increasing its nucleophilicity and promoting the intramolecular cyclization. The progress of the reaction can be easily monitored by TLC, where the disappearance of the more polar O-acylamidoxime spot and the appearance of the less polar 1,2,4-oxadiazole product spot provides a clear indication of conversion. A successful reaction is validated by the isolation of the product with the expected spectroscopic data (¹H NMR, ¹³C NMR, MS).
Protocol 2: Microwave-Assisted One-Pot Synthesis of 1,2,4-Oxadiazoles
This protocol leverages the efficiency of microwave heating to achieve a rapid, one-pot synthesis of 1,2,4-oxadiazoles directly from an amidoxime and a carboxylic acid, bypassing the need to isolate the O-acylamidoxime intermediate.[1][11][12]
Caption: Workflow for microwave-assisted synthesis.
Materials:
-
Amidoxime (1.0 eq)
-
Carboxylic acid (1.0 - 1.2 eq)
-
Coupling agent (e.g., HBTU, HATU, EDC) (1.1 eq)
-
Organic base (e.g., DIEA) (2.0 - 3.0 eq)
-
Anhydrous solvent (e.g., THF, DMF)
-
Microwave synthesizer and appropriate reaction vessels
-
Magnetic stir bar
-
Standard work-up and purification equipment
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 - 1.2 eq) and the coupling agent (1.1 eq) in the anhydrous solvent.[1]
-
Activation: Add the organic base (e.g., DIEA, 2.0 - 3.0 eq) to the mixture and stir for 5 minutes at room temperature to activate the carboxylic acid.[1]
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the reaction mixture.[1]
-
Microwave Irradiation: Seal the vessel and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 150 °C) for a short duration (e.g., 15 minutes).[11] The reaction conditions (temperature, time, and power) should be optimized for the specific substrates.
-
Work-up and Purification: After cooling, perform an aqueous work-up and purify the crude product as described in Protocol 1.[1]
Causality and Self-Validation: The coupling agent activates the carboxylic acid, facilitating the initial O-acylation of the amidoxime. The high temperatures achieved rapidly under microwave irradiation then drive the cyclodehydration to form the 1,2,4-oxadiazole.[11] The efficiency of this one-pot procedure is a key advantage, and its success is confirmed by the high yield of the desired product in a significantly reduced timeframe compared to conventional heating methods.
Troubleshooting and Field-Proven Insights
-
Incomplete Cyclization: If the O-acylamidoxime intermediate is isolated instead of the desired oxadiazole, this indicates that the cyclization step is not proceeding to completion. Increasing the reaction temperature, prolonging the reaction time, or using a stronger base can often drive the reaction forward.[11]
-
Low Yields: Low yields may result from substrate decomposition under harsh conditions. For thermally sensitive substrates, base-mediated cyclization at room temperature is recommended.[3][7] Additionally, ensuring anhydrous conditions is crucial, as water can hydrolyze the starting materials or intermediates.
-
Side Reactions: The choice of base is important. Strong nucleophilic bases may lead to undesired side reactions. Non-nucleophilic bases like DBU or DIEA are often preferred.
Conclusion
The cyclization of O-acylamidoximes is a versatile and indispensable reaction for the synthesis of 1,2,4-oxadiazoles. The selection of the appropriate experimental procedure is paramount for achieving high yields and purity. While traditional thermal methods have their place, modern base-mediated and microwave-assisted protocols offer milder conditions and significantly enhanced efficiency. By understanding the underlying mechanisms and carefully selecting the reaction conditions, researchers can effectively synthesize a diverse range of 1,2,4-oxadiazole derivatives for applications in drug discovery and materials science.
References
- BenchChem. (n.d.). Experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles.
- Sadiq, G. M., Mohassab, A. M., & Abuo-Rahma, G. (2024). Amidoximes and their Cyclized Analogue Oxadiazoles as New Frontiers in Chemical Biology: Mini Review. Letters in Drug Design & Discovery.
- BenchChem. (n.d.). The Synthesis of 1,2,4-Oxadiazoles: A Journey from Discovery to Modern Methodologies.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 28(6), 2587.
- Parker, M. H., & Pierce, J. G. (2016). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Organic Letters, 18(15), 3842–3845.
- Golden, K. C., Gregg, B. T., & Quinn, J. F. (2011). Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating. Organic Letters, 13(18), 4934–4937.
- BenchChem. (n.d.). A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. PubMed.
- Perrone, F., et al. (2013). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Current Organic Chemistry, 17(4), 376-392.
- Various Authors. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Various Journals.
- Adib, M., et al. (2011). A fast and efficient one-pot microwave assisted synthesis of variously di-substituted 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 9(21), 7539-46.
- Baykov, S., et al. (2016). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 57(48), 5349-5352.
- Baykov, S., et al. (2023). Room-temperature cyclization of O–acylamidoximes under TBAF catalysis.
- Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. MDPI.
- Li, J., et al. (2022).
- Dalinger, I. L., et al. (2017). A Convenient and Mild Method for 1,2,4-Oxadiazole Preparation: Cyclodehydration of O-Acylamidoximes in the Superbase System MOH/DMSO. Synthesis, 49(15), 3349-3356.
- Various Authors. (2022).
- Kim, H. J., et al. (2021). Acid-Catalyzed Hydrolysis and Intramolecular Cyclization of N-Cyano Sulfoximines for the Synthesis of Thiadiazine 1-Oxides. ACS Omega, 6(48), 32665–32674.
- Jat, R. S., et al. (2024). K2CO3-Mediated Intramolecular Oxa-Michael Cyclization of α,β-Unsaturated Ketoximes: Synthesis of Densely Arene-Substituted 2-Isoxazolines Bearing a Quaternary Center. Synthesis, 56(08), 1593-1600.
- Casey, C. P., & Austin, E. A. (1998). Trapping Evidence for the Thermal Cyclization of Di-(O-Acetylphenyl)acetylene to 3,3'-Dimethyl-1,1'-Biisobenzofuran. Journal of the American Chemical Society, 120(31), 8049–8050.
- Various Authors. (2011). Mechanism for Cyclization Reaction by Clavaminic Acid Synthase. Insights from Modeling Studies. The Journal of Physical Chemistry B.
- Various Authors. (1997). Thermal Cyclization of β-Hydroxyamides to Oxazolines. Journal of Chemical Research, Synopses.
- Various Authors. (2021). Scheme 57: PhI(OAc) 2 -mediated cyclization of unsaturated oximes to methylisoxazolines.
- Yusubov, M. S., & Zhdankin, V. V. (2014). Iodoarene-catalyzed cyclizations of N-propargylamides and β-amidoketones: synthesis of 2-oxazolines. Beilstein Journal of Organic Chemistry, 10, 2954–2959.
- Casey, C. P., & Austin, E. A. (1998). Trapping evidence for the thermal cyclization of di-(o-acetylphenyl)acetylene to 3,3'-dimethyl-1,1'-biisobenzofuran.
- Khan Academy. (2015).
- Various Authors. (2022). Cu-Catalyzed synthesis of spiroimidazole derivatives via an indolyl mediated cyclization–rearrangement reaction. Organic Chemistry Frontiers.
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Application Notes and Protocols: The 1,3,4-Oxadiazole Scaffold in Modern Drug Discovery
Foreword: The Rise of a Privileged Heterocycle
In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as cornerstones for the development of novel therapeutic agents. The 1,3,4-oxadiazole ring is a premier example of such a "privileged scaffold".[1][2] This five-membered heterocycle, containing one oxygen and two nitrogen atoms, is not merely a structural curiosity; it is a versatile and highly effective building block in the design of new drugs.[2][3][4] Its significance stems from a combination of favorable physicochemical properties, including metabolic stability, aqueous solubility, and the ability to act as a bioisostere for amide and ester groups, thereby enhancing biological activity through hydrogen bond interactions.[1][5][6]
This guide provides an in-depth exploration of the 1,3,4-oxadiazole scaffold, moving from its broad therapeutic applications to detailed, field-proven protocols for its synthesis and biological evaluation. It is designed for researchers, scientists, and drug development professionals seeking to leverage the power of this remarkable heterocycle in their own discovery programs.
Figure 1: The 1,3,4-oxadiazole core and its key medicinal chemistry attributes.
Part 1: Therapeutic Applications of 1,3,4-Oxadiazole Derivatives
The structural features of the 1,3,4-oxadiazole ring have been exploited to develop agents for a vast array of diseases.[4][7][8] Compounds containing this moiety have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antidiabetic properties.[1][3][9]
Anticancer Activity
The fight against cancer, a disease characterized by uncontrolled cell proliferation, perpetually requires novel therapeutic agents that can overcome drug resistance and offer higher selectivity with fewer side effects.[10][11] 1,3,4-Oxadiazole derivatives have emerged as a highly promising class of anticancer agents, exhibiting potent activity against various cancer cell lines.[9][10][12] Their mechanisms of action are diverse and target critical pathways involved in cancer progression.[10][11]
Mechanism of Action: The antiproliferative effects of 1,3,4-oxadiazoles are linked to the inhibition of numerous biological targets essential for tumor growth and survival.[10][11] These include:
-
Enzyme and Kinase Inhibition: Many derivatives inhibit crucial enzymes and growth factors like telomerase, topoisomerase, histone deacetylase (HDAC), and various kinases such as Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor (VEGF).[9][11][13]
-
Tubulin Polymerization Inhibition: Some compounds interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs.[12][14]
-
NF-κB Pathway Inhibition: The aberrant activation of the NF-κB signaling pathway is linked to cancer progression.[15] Certain oxadiazole derivatives have been shown to exert their anticancer effects by targeting this pathway.[10][15]
-
Apoptosis Induction: Many potent derivatives induce programmed cell death (apoptosis) in cancer cells, a hallmark of effective chemotherapy.[13]
Figure 2: Common mechanisms of action for 1,3,4-oxadiazole-based anticancer agents.
Exemplary Anticancer Derivatives: The clinical utility of this scaffold is exemplified by Zibotentan , an anticancer agent that has undergone late-stage clinical trials.[1][16] Numerous preclinical candidates have also shown remarkable potency.
| Compound Class | Cancer Cell Line | Reported IC₅₀ (µM) | Reference |
| Benzothiophene-based oxadiazoles | HT29 (Colon) | 1.3 - 2.0 | [9] |
| Oxadiazole-acetamide derivatives | A549 (Lung) | <0.14 - 7.48 | [13] |
| Isatin-oxadiazole hybrids | HT-29 (Colon), HepG2 (Liver) | 0.78, 0.26 | [9] |
| 2-Anilinonicotinyl-oxadiazoles | Various | 4.57 - 97.09 (GI₅₀) | [14] |
Antimicrobial Activity
The global crisis of antimicrobial resistance necessitates the urgent discovery of new chemical entities effective against resistant pathogens.[17][18] 1,3,4-Oxadiazoles are a rich source of antimicrobial leads, with derivatives exhibiting potent antibacterial, antifungal, and antitubercular activities.[17][19][20]
-
Antibacterial/Antifungal: Derivatives have shown broad-spectrum activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Pseudomonas aeruginosa) bacteria, as well as various fungal strains.[3][17][21] Some compounds have demonstrated efficacy exceeding that of standard antibiotics like ampicillin and ciprofloxacin.[17][18] A notable application is their ability to inhibit and prevent biofilm formation, a key virulence factor in chronic infections.[5]
-
Antitubercular: Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a leading infectious cause of death worldwide.[22] Several series of 1,3,4-oxadiazole derivatives have been identified with potent activity against susceptible and drug-resistant strains of M. tuberculosis.[23][24][25][26] For instance, certain 2-mercapto-1,3,4-oxadiazoles show minimum inhibitory concentrations (MIC) as low as 0.6 µg/mL.[24][25]
| Compound Class | Target Organism | Reported MIC | Reference |
| 2-Mercapto-1,3,4-oxadiazoles | M. tuberculosis H37Rv | 0.6 µg/mL | [24][25] |
| Pyrrolyl oxadiazoles | M. tuberculosis H37Rv | 3.12 µg/mL | [22] |
| Quinolone-oxadiazole hybrids | P. aeruginosa, S. aureus | Stronger than Ciprofloxacin | [17] |
| Nitrofuran-oxadiazole hybrids | MDR-M. tuberculosis | Active | [26] |
Anti-inflammatory Activity
Inflammation is a biological response central to numerous chronic diseases, including arthritis and gout.[27][28] 1,3,4-Oxadiazole derivatives have been widely investigated as anti-inflammatory agents.[27][29] A key advantage is that replacing the carboxylic acid group found in many traditional nonsteroidal anti-inflammatory drugs (NSAIDs) with a 1,3,4-oxadiazole ring can retain or enhance activity while reducing ulcerogenic side effects.[30]
Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are key to prostaglandin biosynthesis.[27][30] Some derivatives also appear to target the LPS-TLR4-NF-κB signaling pathway, thereby inhibiting the release of pro-inflammatory mediators like nitric oxide (NO) and reactive oxygen species (ROS).[28]
Antiviral Activity
The 1,3,4-oxadiazole scaffold is present in clinically successful antiviral drugs.[3] The most prominent example is Raltegravir , an antiretroviral drug used in the treatment of HIV infection.[1][3][16] Raltegravir functions as an integrase inhibitor, preventing the viral DNA from integrating into the host cell's genome, a critical step in the HIV replication cycle. This clinical success story firmly establishes the value of the 1,3,4-oxadiazole core in designing potent antiviral agents.[1]
Part 2: Synthetic and Evaluation Protocols
The successful application of 1,3,4-oxadiazoles in drug discovery hinges on efficient synthetic methodologies and robust biological screening assays. This section provides validated, step-by-step protocols for key workflows.
Protocol 1: Synthesis of 2,5-Disubstituted-1,3,4-Oxadiazoles via Cyclodehydration of 1,2-Diacylhydrazines
This is a classical and reliable method for preparing symmetrically and unsymmetrically substituted 1,3,4-oxadiazoles. The core principle is the removal of a water molecule from a 1,2-diacylhydrazine precursor using a dehydrating agent.
Causality: Phosphorus oxychloride (POCl₃) is a powerful dehydrating agent that activates the carbonyl oxygen, facilitating intramolecular nucleophilic attack by the second amide nitrogen, leading to ring closure and subsequent aromatization to the stable oxadiazole ring.
Materials and Reagents:
-
1,2-Diacylhydrazine (precursor)
-
Phosphorus oxychloride (POCl₃)
-
Appropriate solvent (e.g., Toluene, Xylene)
-
Ice bath, heating mantle, reflux condenser
-
Sodium bicarbonate (NaHCO₃) solution (for workup)
-
Ethyl acetate (for extraction)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the 1,2-diacylhydrazine (1 equivalent) in a suitable solvent.
-
Reagent Addition: Cool the flask in an ice bath. Slowly add phosphorus oxychloride (2-3 equivalents) dropwise with stirring. Caution: POCl₃ is corrosive and reacts violently with water. Handle in a fume hood.
-
Reflux: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-6 hours.
-
Quenching: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a saturated solution of sodium bicarbonate until effervescence ceases (pH ~7-8).
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Filter off the drying agent and concentrate the solvent using a rotary evaporator. The crude product can be purified by recrystallization or column chromatography to yield the pure 2,5-disubstituted-1,3,4-oxadiazole.[31]
Figure 3: General workflow for the synthesis of 1,3,4-oxadiazoles via cyclodehydration.
Protocol 2: One-Pot Synthesis from Carboxylic Acids and Acylhydrazides
Modern synthetic chemistry prioritizes efficiency. One-pot methods that avoid the isolation of intermediates are highly valuable. This protocol facilitates the direct formation of 1,3,4-oxadiazoles from readily available starting materials.[31][32]
Causality: This method uses a coupling agent (like TBTU or EDC) to first form the 1,2-diacylhydrazine intermediate in situ.[32] A cyclodehydrating agent (like tosyl chloride) is then added to the same pot to drive the subsequent cyclization without needing to isolate the intermediate.[1][32] This streamlines the process, saving time and resources.
Materials and Reagents:
-
Carboxylic acid (1 equivalent)
-
Acylhydrazide (1 equivalent)
-
Coupling agent (e.g., TBTU, EDC)
-
Base (e.g., Triethylamine, DBU)
-
Cyclodehydrating agent (e.g., Tosyl chloride)
-
Solvent (e.g., Dichloromethane (DCM), Acetonitrile)
Step-by-Step Methodology:
-
Initial Coupling: Dissolve the carboxylic acid, acylhydrazide, and base in the chosen solvent at room temperature.
-
Activate and Couple: Add the coupling agent (e.g., TBTU) portion-wise and stir the mixture for 2-4 hours to form the diacylhydrazine intermediate.
-
Cyclodehydration: To the same reaction pot, add the cyclodehydrating agent (e.g., tosyl chloride).
-
Reaction Completion: Continue stirring at room temperature or with gentle heating until TLC analysis indicates the consumption of the intermediate.
-
Workup and Purification: Perform an aqueous workup similar to Protocol 1 (quenching, extraction, washing, drying) followed by purification to obtain the final product.[32]
Protocol 3: In Vitro Anticancer Evaluation using MTT Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability and proliferation. It is a standard first-pass screen for cytotoxic compounds.
Causality: The assay relies on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells.
Materials and Reagents:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
Synthesized 1,3,4-oxadiazole compounds, dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of HCl in isopropanol)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to each well. Include wells for untreated controls (vehicle only, e.g., DMSO) and a positive control (e.g., Cisplatin).[13]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance of the plates on a microplate reader at a wavelength of ~570 nm.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
References
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Borges, F., Roleira, F., Milhazes, N., Santana, L., & Uriarte, E. (2005). Simple 1,3,4-Oxadiazole-Containing Compounds as Scaffolds for Drug Design. Current Medicinal Chemistry, 12(19), 2313-2332. [Link]
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Li, Z., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Molecules, 28(15), 5843. [Link]
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Singh, A., et al. (2021). Anti-inflammatory and Antimicrobial Potential of 1, 3, 4-oxadiazoles and its Derivatives: A Review. Current Drug Discovery Technologies, 18(4), 489-501. [Link]
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Khalilullah, H., Ahsan, M. J., Hedaitullah, M., Khan, S., & Ahmed, B. (2012). 1,3,4-oxadiazole: a biologically active scaffold. Mini reviews in medicinal chemistry, 12(8), 789-801. [Link]
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Khalilullah, H., Ahsan, M. J., Hedaitullah, M., Khan, S., & Ahmed, B. (2012). 1,3,4-oxadiazole: a biologically active scaffold. Mini-Reviews in Medicinal Chemistry, 12(8), 789-801. [Link]
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Wang, Z., et al. (2019). Novel 1,3,4-Oxadiazole Induces Anticancer Activity by Targeting NF-κB in Hepatocellular Carcinoma Cells. Frontiers in Oncology, 9, 77. [Link]
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Khalilullah, H., Ahsan, M. J., Hedaitullah, M., Khan, S., & Ahmed, B. (2012). 1,3,4-Oxadiazole: A Biologically Active Scaffold. Mini-Reviews in Medicinal Chemistry, 12(8), 789–801. [Link]
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Di Sarno, V., et al. (2021). Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents. Molecules, 26(11), 3326. [Link]
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Oze, B. K., et al. (2022). Antimicrobial activity of 1,3,4-oxadiazole derivatives against planktonic cells and biofilm of Staphylococcus aureus. Future science OA, 8(8), FSO820. [Link]
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Kumar, S., & Sharma, P. C. (2021). 1,3,4-Oxadiazole as an Anticancer Agent. International Journal for Multidisciplinary Research, 3(4). [Link]
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Kumar, S., & Sharma, P. C. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 11(5), 13248-13267. [Link]
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Kumar, K., et al. (2021). Novel 1,3,4-oxadiazoles As Antitubercular Agents With Limited Activity Against drug-resistant Tuberculosis. Future Medicinal Chemistry, 13(1), 35-47. [Link]
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Kumar, S., & Sharma, P. C. (2021). 1,3,4-Oxadiazoles as Anticancer Agents: A Review. Anti-Cancer Agents in Medicinal Chemistry, 21(11), 1386-1403. [Link]
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Kumar, A., et al. (2017). ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences, 6(7), 569-583. [Link]
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Kumar, K., et al. (2021). Novel 1,3,4-oxadiazoles as antitubercular agents with limited activity against drug-resistant tuberculosis. Future medicinal chemistry, 13(1), 35–47. [Link]
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Jarząb, A., Szymański, P., & Woliński, J. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]
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Kumar, R., et al. (2021). 1,3,4-oxadiazole and its derivatives: A review on recent progress in anticancer activities. Chemical biology & drug design, 97(3), 572–591. [Link]
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Jarząb, A., Szymański, P., & Woliński, J. (2021). Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives. International journal of molecular sciences, 22(13), 6979. [Link]
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Khan, I., et al. (2022). A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013–2021). Expert Opinion on Therapeutic Patents, 32(9), 969-1001. [Link]
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Wang, Y., et al. (2022). Design, synthesis and biological evaluation of nitrofuran-1,3,4-oxadiazole hybrids as new antitubercular agents. Bioorganic & medicinal chemistry, 53, 116529. [Link]
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Kumar, S., & Sharma, P. C. (2024). 1,3,4-Oxadiazole Scaffold in Antidiabetic Drug Discovery: An Overview. Mini reviews in medicinal chemistry, 24(20), 1800–1821. [Link]
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Sharma, R. (2015). Role of 1,3,4-oxadiazole Derivatives in Pharmaceutical Chemistry. Research & Reviews: Journal of Chemistry, 4(4). [Link]
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P, S., et al. (2015). Novel 2,5-disubstituted-1,3,4-oxadiazoles as anti-inflammatory drugs. Indian journal of pharmacology, 47(3), 322–327. [Link]
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Joshi, S. D., et al. (2017). Synthesis and Antitubercular Activity of Novel 1,3,4-Oxadiazole and 1,3,4-Thiadiazole Derivatives. Journal of the Korean Chemical Society, 61(2), 99-106. [Link]
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Khan, I., et al. (2022). A patent review of pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021). Expert opinion on therapeutic patents, 32(9), 969–1001. [Link]
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Khan, I., et al. (2022). A patent review on pharmaceutical and therapeutic applications of oxadiazole derivatives for the treatment of chronic diseases (2013-2021). Expert Opinion on Therapeutic Patents, 32(9), 969-1001. [Link]
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Gancarz, R., et al. (2022). New 1,3,4-Oxadiazole Derivatives of Pyridothiazine-1,1-Dioxide with Anti-Inflammatory Activity. Molecules, 27(19), 6608. [Link]
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Kumar, A., et al. (2012). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. International Journal of Pharmaceutical and Chemical Sciences, 1(1), 299-304. [Link]
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Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2269-2283. [Link]
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Kumar, D., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Naresuan University Journal: Science and Technology, 29(4), 48-55. [Link]
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Li, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of enzyme inhibition and medicinal chemistry, 37(1), 2269–2283. [Link]
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Kumar, R., et al. (2020). A Review Exploring Therapeutic Worth of 1,3,4-Oxadiazole Tailored Compounds. Current drug targets, 21(13), 1348–1386. [Link]
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Anonymous. (2024). Pharmaceutical activity of 1,3,4-oxadaizole in heterocyclic chemistry. a review. Ayurlog: National Journal of Research in Ayurved Science. [Link]
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Kumar, R., et al. (2020). A Short Review on 1,3,4 –Oxadiazole and its Pharmacological Activities. International Journal of Pharmaceutical Sciences and Drug Research, 12(1), 1-10. [Link]
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Kumar, R., et al. (2021). Structure of clinically useful drugs containing 1,3,4-oxadiazole scaffold. ResearchGate. [Link]
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Ahsan, M. J., & Hassan, M. Z. (2021). 1,3,4-Oxadiazole Containing Compounds As Therapeutic Targets For Cancer Therapy. Anti-cancer agents in medicinal chemistry, 21(11), 1404–1425. [Link]
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Troubleshooting & Optimization
Technical Support Center: Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
Welcome to the technical support center for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who utilize this important heterocyclic scaffold. As bioisosteres of amides and esters, 1,2,4-oxadiazoles are crucial motifs in modern drug discovery, offering improved metabolic stability and pharmacokinetic properties.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, helping you optimize your reactions, maximize yields, and ensure the integrity of your target compounds.
Section 1: Troubleshooting Guide
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles, most commonly via the acylation of an amidoxime followed by cyclodehydration, is a robust but nuanced process.[3][4] Problems typically arise from three key areas: starting material integrity, intermediate formation, and the final cyclization step.[5][6] This guide provides a systematic approach to identifying and resolving these issues.
| Problem | Symptom(s) on TLC/LC-MS | Potential Cause | Recommended Solution & Rationale |
| 1. Low or No Product Yield | Predominance of starting material spots/peaks (amidoxime and carboxylic acid). | A. Ineffective Carboxylic Acid Activation: The coupling agent (e.g., EDC, CDI, HATU) is old, hydrated, or inappropriate for the substrate.[7] | Action: Use a fresh, anhydrous coupling agent. Consider pre-activating the carboxylic acid for 15-30 minutes before adding the amidoxime to ensure the activated species is formed. For difficult couplings, stronger agents like HATU may be more effective than standard carbodiimides.[8] |
| B. Poor Reactivity of Starting Materials: Steric hindrance or deactivating electronic effects on the amidoxime or carboxylic acid. | Action: Switch to more forcing reaction conditions. Microwave irradiation is highly effective at overcoming activation barriers and can dramatically reduce reaction times from hours to minutes.[1][7] Alternatively, increase the temperature by using a higher-boiling solvent like toluene or xylene. | ||
| C. Incompatible Functional Groups: Unprotected nucleophilic groups (e.g., -OH, -NH2) on either starting material can compete with the desired reaction.[5][9] | Action: Protect interfering functional groups using standard protecting group strategies (e.g., Boc for amines, TBDMS for alcohols) before attempting the coupling reaction. | ||
| 2. Stalled at Intermediate | A major new peak is observed with a mass corresponding to the O-acyl amidoxime intermediate (Mass of Amidoxime + Mass of Acyl Group - H₂O). | A. Insufficiently Forcing Cyclization Conditions: The thermal or base-catalyzed cyclodehydration is the rate-limiting step and requires a significant energy input to proceed.[7][10] | Action 1 (Thermal): Heat the reaction at reflux in a high-boiling aprotic solvent (e.g., toluene, xylenes, or DMF) for several hours.[11] Action 2 (Base-Mediated): For heat-sensitive substrates, switch to a base-mediated cyclization at room temperature. Tetrabutylammonium fluoride (TBAF) in THF is a highly effective catalyst.[7] Superbase systems like NaOH/DMSO are also efficient for room-temperature cyclizations.[5][9] |
| B. Hydrolysis of the O-acyl Amidoxime: The intermediate is susceptible to cleavage, especially in the presence of water or protic solvents, reverting to the starting materials.[5][12] | Action: Ensure all reagents and solvents are strictly anhydrous, particularly for the cyclization step. If using a base, a non-nucleophilic base is preferred to minimize cleavage. | ||
| 3. Major Side Products Observed | Multiple unexpected spots/peaks are present in the crude reaction mixture. | A. Boulton-Katritzky Rearrangement (BKR): An unexpected isomer is formed, often facilitated by heat or acid. This is most common when the substituents can support the rearrangement mechanism.[5] | Action: If BKR is suspected, minimize heat and avoid acidic workup conditions. Purification should be performed under neutral conditions (e.g., silica gel chromatography with a neutral solvent system). Store the final compound in a dry, cool environment.[5] |
| B. Dimerization of Nitrile Oxide: (Applicable to 1,3-dipolar cycloaddition routes). The nitrile oxide intermediate dimerizes to form a furoxan, which is often the thermodynamically favored product.[3] | Action: This is a common issue with the [3+2] cycloaddition route. It is often more reliable to use the amidoxime/acylating agent pathway to avoid this side reaction.[3][13] | ||
| 4. Purification Difficulties | Product streaks on TLC plates; difficult to separate from byproducts or starting materials via column chromatography. | A. Polarity Issues: The product may have a similar polarity to the starting materials or the urea byproduct (if using carbodiimide coupling agents like DCC/EDC). | Action 1: If using DCC, the dicyclohexylurea (DCU) byproduct is insoluble in many organic solvents; filter it off before workup. If using water-soluble EDC, perform an aqueous wash to remove the urea byproduct and any excess EDC. Action 2: Modify the solvent system for chromatography. Adding a small amount of a polar modifier (e.g., 1% acetic acid or triethylamine, if compatible with your compound) can improve peak shape. |
| B. Compound Instability: The product may be degrading on the silica gel (which is slightly acidic). | Action: Use neutral or basic alumina for chromatography instead of silica gel. Alternatively, neutralize the silica gel by preparing a slurry with a solvent containing 1-2% triethylamine, removing the solvent, and reactivating the silica before use. |
Section 2: Frequently Asked Questions (FAQs)
Q1: How do I prepare and purify my amidoxime starting material? It seems unstable. A1: Amidoximes are typically synthesized by reacting a nitrile with hydroxylamine, often in the presence of a base like sodium carbonate or in a solvent-free system.[14][15] Purification can be challenging due to their polarity and potential for tautomerization.[14][16] Recrystallization is the most common method.[17] For difficult cases, column chromatography can be used, but care must be taken as they can be sensitive.[17] It is crucial to thoroughly characterize the purified amidoxime (NMR, MS) before use, as impurities will directly impact the success of the subsequent oxadiazole synthesis.
Q2: My O-acyl amidoxime intermediate won't cyclize even with heating. What are my options? A2: If high temperatures (e.g., refluxing xylene) are ineffective, the activation energy for cyclization is likely very high. Your best option is to switch to a catalyzed method. Tetrabutylammonium fluoride (TBAF) is an excellent choice for promoting room-temperature cyclization by acting as a potent fluoride source that facilitates the dehydration step.[6] Another powerful option is using a superbase system like NaOH or KOH in DMSO, which can also drive the reaction to completion at ambient temperatures.[9] Microwave heating in combination with a catalyst can also be highly effective.[18]
Q3: My final product seems to be rearranging or decomposing upon storage. What is happening? A3: This is likely the Boulton-Katritzky Rearrangement (BKR), a known thermal or acid-catalyzed isomerization of certain 1,2,4-oxadiazoles.[5] To mitigate this, ensure your purification removes all traces of acid. Store the compound in a cool, dark, and dry environment, preferably under an inert atmosphere if it is particularly sensitive. If the rearrangement persists, you may need to reconsider the substituent pattern on your target molecule if possible.
Q4: Is microwave irradiation a reliable method for this synthesis? A4: Absolutely. Microwave-assisted organic synthesis (MAOS) is exceptionally well-suited for 1,2,4-oxadiazole formation.[1] It offers precise temperature control and rapid, uniform heating, which can dramatically reduce reaction times from many hours to mere minutes.[19] This is particularly advantageous for the cyclodehydration step, often leading to higher yields and cleaner reaction profiles by minimizing the formation of thermal degradation byproducts.[9][20]
Q5: How do I confirm the structure of my final 3,5-disubstituted 1,2,4-oxadiazole? A5: A combination of spectroscopic methods is essential.
-
¹H NMR: You should see the disappearance of the amidoxime -NH₂ and -OH protons. The chemical shifts of protons on the substituents will also change upon ring formation.
-
¹³C NMR: The two carbons within the oxadiazole ring (C3 and C5) have characteristic chemical shifts, typically in the range of 165-180 ppm, which is a key diagnostic indicator.[21]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass and molecular formula of your product.[22]
-
FT-IR: You will see the disappearance of the N-H and O-H stretches from the amidoxime and the appearance of characteristic C=N and N-O stretches for the oxadiazole ring.[23][24]
Section 3: Standard Experimental Protocol: One-Pot Synthesis
This protocol describes a reliable one-pot synthesis of a 3,5-disubstituted 1,2,4-oxadiazole from a carboxylic acid and an amidoxime using microwave irradiation.
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid (1.1 eq)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq)
-
1-Hydroxybenzotriazole (HOBt) (1.2 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Microwave Synthesizer with sealed reaction vessels[1]
-
Magnetic stir bar
Procedure:
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, add the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq).
-
Solvent Addition: Add anhydrous DMF to dissolve the reagents (concentration typically 0.1-0.5 M).
-
Pre-activation: Stir the mixture at room temperature for 15 minutes to allow for the formation of the activated ester intermediate.
-
Amidoxime Addition: Add the amidoxime (1.0 eq) to the vessel and securely seal the cap.
-
Microwave Irradiation: Place the vessel in the microwave synthesizer. Irradiate the mixture at a high temperature (typically 120-150 °C) for 15-45 minutes. Monitor the internal pressure to ensure it remains within safe limits.
-
Workup: After cooling the vessel to room temperature, pour the reaction mixture into a separatory funnel containing ethyl acetate and water.
-
Extraction: Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure 3,5-disubstituted 1,2,4-oxadiazole.
Section 4: Mechanistic Insights & Visualizations
The most common synthetic route proceeds via two key steps: (1) the O-acylation of the amidoxime by an activated carboxylic acid to form an O-acyl amidoxime intermediate, and (2) the subsequent thermal or base-catalyzed cyclodehydration of this intermediate, which involves the intramolecular attack of the amidoxime nitrogen onto the carbonyl carbon, followed by elimination of water to form the stable aromatic oxadiazole ring.[3][6]
Caption: General synthetic pathway for 1,2,4-oxadiazole formation.
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Technical Support Center: Synthesis of Potassium 3-Methyl-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for the synthesis of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis, improve your reaction yield, and ensure the purity of your final product.
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is a cornerstone reaction in medicinal chemistry, valued for the role of the oxadiazole ring as a bioisostere for ester and amide groups.[1] The most prevalent and versatile method involves the condensation of an amidoxime with a carboxylic acid derivative, followed by a cyclodehydration step.[2] This guide will focus on optimizing this pathway for the specific synthesis of this compound.
Troubleshooting Guide & Optimization Strategies
This section addresses specific issues you might encounter during the synthesis, presented in a problem-and-solution format.
Problem 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Q1: My reaction has a very low yield, or I'm not seeing any product form. What are the most likely causes?
A1: Low or no product yield is the most common issue and can stem from several factors, primarily related to the two key stages of the reaction: O-acylation and cyclodehydration.[3]
-
Potential Cause A: Inefficient O-Acylation of Acetamidoxime. The initial reaction between your amidoxime and the acylating agent (e.g., ethyl chlorooxoacetate or oxalyl chloride) may be incomplete. The nucleophilic attack of the amidoxime on the carbonyl carbon is the critical first step.
-
Recommended Solution:
-
Choice of Acylating Agent: Oxalyl chloride is highly reactive but can lead to side reactions. A mono-esterified derivative like ethyl chlorooxoacetate is often a better choice, providing a single reactive site.
-
Base Selection: A non-nucleophilic base, such as pyridine or triethylamine (TEA), is crucial to scavenge the HCl produced during acylation without competing with the amidoxime.[4] Ensure the base is added slowly at a low temperature (e.g., 0 °C) to control the exothermic reaction.
-
Solvent: Use a dry, aprotic solvent like Dichloromethane (DCM), Tetrahydrofuran (THF), or Acetonitrile (MeCN) to prevent hydrolysis of the acyl chloride.[3]
-
-
-
Potential Cause B: Failure of the O-Acylamidoxime Intermediate to Cyclize. The most critical step is the thermal or base-mediated cyclodehydration of the O-acylamidoxime intermediate. If this step is inefficient, the reaction will stall.[3][5]
-
Recommended Solution:
-
Thermal Cyclization: If you have isolated the O-acylamidoxime, heating it in a high-boiling point solvent like toluene or xylene (e.g., at 90-110 °C) can promote cyclization.[3]
-
Base-Mediated Cyclization: For a one-pot procedure, after the initial acylation, a stronger base can be used to facilitate cyclization. A popular and highly effective system is using an inorganic base like potassium carbonate (K₂CO₃), sodium hydroxide (NaOH), or potassium hydroxide (KOH) in a polar aprotic solvent like DMSO.[5][6][7] This approach can often be performed at room temperature, avoiding harsh heating.[6]
-
Catalysts: Tetrabutylammonium fluoride (TBAF) is a known catalyst for the cyclization of O-acylamidoximes and can be effective in anhydrous THF or MeCN.[3]
-
-
-
Potential Cause C: Hydrolysis of Intermediates or Reagents. Water is detrimental to this reaction. The acyl chloride will readily hydrolyze, and the O-acylamidoxime intermediate can also be cleaved by water, especially under basic conditions.[3]
-
Recommended Solution: Ensure all glassware is oven-dried, use anhydrous solvents, and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Problem 2: Formation of Significant By-products
Q2: My TLC/LC-MS analysis shows multiple spots/peaks besides my product. What are these impurities and how can I prevent them?
A2: By-product formation is often a result of incomplete reactions or side reactions involving the starting materials and intermediates.
-
Potential Cause A: Cleavage of the O-Acylamidoxime Intermediate. This is a very common side reaction where the intermediate reverts to the starting acetamidoxime and a derivative of the oxalic acid.[3][8] This is often observed when the cyclization conditions are not forcing enough.
-
Potential Cause B: Unreacted Acetamidoxime or Acylating Agent. If the initial acylation is incomplete, you will carry starting materials through the reaction.
-
Recommended Solution: Monitor the initial acylation step by TLC. Ensure one of the starting materials is fully consumed before proceeding to the cyclization or workup. Using a slight excess (1.1 equivalents) of the acylating agent can help drive the reaction to completion.
-
-
Potential Cause C: Decarboxylation of the Final Product. The carboxylic acid function on the 1,2,4-oxadiazole ring can be labile, especially under harsh heating or acidic conditions, leading to the formation of 3,5-dimethyl-1,2,4-oxadiazole.[9][10]
-
Recommended Solution: Avoid excessive heating after the ring is formed. During the final saponification step (if you started with an ester) and neutralization to form the potassium salt, use mild conditions. Use a base like potassium carbonate or a stoichiometric amount of KOH at room temperature rather than refluxing with a large excess of strong base.
-
Experimental Workflow & Protocols
This section provides a detailed, step-by-step protocol based on established one-pot synthesis methodologies for 1,2,4-oxadiazoles.[5][6]
Logical Workflow Diagram
The overall process can be visualized as a three-stage workflow: Acylation, Cyclization, and Saponification/Salification.
Caption: One-pot workflow for this compound synthesis.
Protocol: One-Pot Synthesis from Ethyl Chlorooxoacetate
This protocol is designed to maximize yield by promoting rapid and efficient cyclization after acylation, minimizing intermediate decomposition.[5][6]
Materials:
-
Acetamidoxime
-
Ethyl chlorooxoacetate
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Dimethyl sulfoxide (DMSO, anhydrous)
-
Potassium hydroxide (KOH, powdered)
-
Hydrochloric acid (1M aq.)
-
Potassium bicarbonate (KHCO₃)
-
Diethyl ether or Ethyl acetate
Procedure:
-
O-Acylation:
-
To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add acetamidoxime (1.0 eq).
-
Dissolve it in anhydrous DCM (approx. 0.5 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine (1.1 eq) via syringe.
-
Add ethyl chlorooxoacetate (1.05 eq) dropwise over 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the consumption of acetamidoxime by TLC.
-
-
Cyclodehydration:
-
Once the acylation is complete, remove the DCM under reduced pressure.
-
To the resulting residue, add anhydrous DMSO to re-dissolve the material.
-
Add finely powdered KOH (1.5 eq) portion-wise, monitoring for any exotherm.
-
Stir the mixture vigorously at room temperature for 4-6 hours. The reaction should become homogeneous. Monitor the formation of the ethyl ester product by LC-MS or TLC.
-
-
Saponification and Isolation:
-
Once the cyclization is complete, carefully pour the reaction mixture into a beaker of ice water.
-
Extract the aqueous phase with ethyl acetate or diethyl ether (3x) to remove any non-polar impurities.
-
To the aqueous layer, add a solution of KOH (2.0 eq) in water and stir at room temperature for 2-4 hours to saponify the ester. Monitor the disappearance of the ethyl ester by TLC/LC-MS.
-
After saponification, cool the basic solution in an ice bath and carefully acidify to pH 2-3 with 1M HCl. The free carboxylic acid may precipitate.
-
Extract the free acid into ethyl acetate (3x). Combine the organic layers, dry with anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, likely as a solid.
-
Dissolve the crude acid in a minimal amount of water or ethanol.
-
Slowly add a saturated aqueous solution of potassium bicarbonate (KHCO₃) until effervescence ceases and the pH is neutral (~7).
-
Remove the solvent under reduced pressure or lyophilize the solution to obtain the final product, this compound.
-
Frequently Asked Questions (FAQs)
Q3: Can I use a different starting material for the carboxylate group, like oxalyl chloride?
A3: Yes, you can use oxalyl chloride, but it requires more careful handling. Oxalyl chloride has two reactive sites. To favor mono-acylation, you would need to use it as the limiting reagent and add it very slowly at low temperatures (-20 °C to 0 °C) to a solution of the amidoxime. The reaction mechanism involves a nucleophilic addition-elimination pathway.[11][12][13] The second acyl chloride group would then hydrolyze during aqueous workup to give the carboxylic acid directly, potentially simplifying the synthesis by removing the saponification step. However, the risk of forming bis-acylated by-products is higher.
Q4: My final potassium salt is difficult to crystallize and appears oily or hygroscopic. How can I improve its isolation?
A4: Small molecule potassium salts are often very soluble in water and can be hygroscopic.
-
Solution A: Solvent Precipitation. After forming the salt in an aqueous solution, try adding a water-miscible organic solvent in which the salt is insoluble, such as isopropanol, acetone, or acetonitrile, to force precipitation.
-
Solution B: Lyophilization. If the salt is highly water-soluble, freezing the final aqueous solution and removing the water under high vacuum (lyophilization or freeze-drying) is an excellent method to obtain a fine, dry powder.
-
Solution C: Salt-out. Saturating the aqueous solution with another potassium salt, like potassium carbonate, can decrease the solubility of your product and aid precipitation.
Q5: What is the mechanism of the base-mediated cyclization in DMSO?
A5: The base (e.g., KOH) deprotonates the hydroxyl group of the O-acylamidoxime intermediate. This generates an alkoxide, which is a potent nucleophile. The alkoxide then attacks the nitrogen of the imine-like double bond (C=N) of the amidoxime moiety in an intramolecular fashion. This is followed by the elimination of a water molecule to form the stable aromatic 1,2,4-oxadiazole ring. DMSO is an ideal solvent as it is polar aprotic, effectively solvating the potassium cation while leaving the hydroxide anion highly reactive.[5][14]
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting low yield in the synthesis.
Summary of Optimized Conditions
For reliable and high-yield synthesis, a one-pot approach is recommended. The following table summarizes key parameters derived from best practices in 1,2,4-oxadiazole synthesis.[3][5][6]
| Parameter | Recommended Condition | Rationale & Reference |
| Acylating Agent | Ethyl Chlorooxoacetate | Mono-functional and less prone to side reactions than oxalyl chloride. |
| Acylation Base | Pyridine or Triethylamine | Non-nucleophilic; effectively scavenges HCl.[4] |
| Acylation Solvent | Anhydrous DCM or THF | Aprotic, prevents hydrolysis of the acylating agent.[3] |
| Cyclization System | KOH or NaOH in DMSO | Highly efficient, often works at room temperature, minimizes intermediate decomposition.[5][6] |
| Temperature | 0 °C (Acylation), RT (Cyclization) | Controls exotherm during acylation and allows for mild cyclization.[6] |
| Final Isolation | Acidification, Extraction, Neutralization, Lyophilization | Ensures purity and provides a solid, easy-to-handle final product. |
References
-
ResearchGate. (n.d.). Optimization of the synthesis of 3,5-substituted-1,2,4-oxadiazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of reduction reaction of 1,2,4-oxadiazole 1a. Retrieved from [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3183. MDPI. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5649. PubMed Central. Retrieved from [Link]
-
Qin, B., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. ACS Publications. Retrieved from [Link]
-
Pace, A., et al. (n.d.). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Retrieved from [Link]
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 25(23), 5649. MDPI. Retrieved from [Link]
-
Eremeev, A. V. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 529-537. ResearchGate. Retrieved from [Link]
-
Baykov, S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(11), 3183. National Institutes of Health. Retrieved from [Link]
-
Zarubina, V. V., et al. (2024). Synthesis of 1,2,4-Oxadiazoles Based on Diffractaic Acid. Molbank, 2024(2), M1912. MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester.... Retrieved from [Link]
-
Yang, Q., et al. (2024). Safety Guided Process Development and Scale-Up of the Highly Energetic Compound 4-Methyl-1,2,5-Oxadiazole-3-Carboxylic Acid. Organic Process Research & Development, 28(10), 2794–2805. Retrieved from [Link]
-
Shawali, A. S., et al. (1987). Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved from [Link]
-
Shawali, A. S., et al. (1987). Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids. Journal of the Chemical Society, Perkin Transactions 2. RSC Publishing. Retrieved from [Link]
-
Semantic Scholar. (1987). Studies on decarboxylation reactions. Part 6 . Kinetic study of decarboxylation of 5‐amino‐1,3,4‐oxadiazole‐2‐carboxylic acid and its N‐phenyl derivatives at high hydrochloric acid concentrations. Retrieved from [Link]
-
Kumar, R., et al. (2023). Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. Results in Chemistry, 6, 101111. Retrieved from [Link]
-
Fershtat, L. L., et al. (2021). Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. Molecules, 26(16), 4994. MDPI. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Clark, J. (n.d.). Explaining the reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
-
ResearchGate. (n.d.). One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. Retrieved from [Link]
-
Khan Academy. (2010). Amide formation from acyl chloride. Retrieved from [Link]
-
Clark, J. (n.d.). Reaction between acyl chlorides and amines - addition / elimination. Chemguide. Retrieved from [Link]
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- 10. Studies on decarboxylation reactions. Part 4. Kinetic study of the decarboxylation of some N-alkyl- or N-phenyl-substituted 5-amino-1,3,4-oxadiazole-2-carboxylic acids - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Purification of 1,2,4-Oxadiazole Derivatives
Welcome to the technical support resource for the purification of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing practical, in-depth solutions to common and complex purification challenges encountered during your experimental work. The following content is structured in a user-friendly question-and-answer format, addressing specific issues with detailed explanations and actionable protocols.
Troubleshooting Guides
This section addresses specific experimental issues, their probable causes, and recommended solutions to streamline your purification process.
Issue 1: My crude 1,2,4-oxadiazole is contaminated with unreacted amidoxime and carboxylic acid starting materials. How can I efficiently remove them?
Answer:
This is a very common scenario, especially when the reaction has not gone to completion. A multi-step purification strategy involving extraction followed by chromatography or recrystallization is typically most effective.
Causality: Amidoximes possess both basic (amino) and weakly acidic (oxime) functionalities, while carboxylic acids are, by nature, acidic. Your target 1,2,4-oxadiazole is a neutral heterocyclic compound. These differences in acid-base properties are key to their separation.
Recommended Protocol: Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent immiscible with water, such as ethyl acetate or dichloromethane (DCM).[1]
-
Acid Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). This will protonate the basic unreacted amidoxime, causing it to partition into the aqueous layer.
-
Base Wash: Next, wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[1] This will deprotonate the unreacted carboxylic acid, forming a salt that is soluble in the aqueous layer.
-
Brine Wash & Drying: Finally, wash the organic layer with brine to remove any remaining water-soluble impurities and then dry it over an anhydrous salt like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[1]
-
Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure to yield a product enriched in your desired 1,2,4-oxadiazole.[1]
Following this extraction, residual impurities can be removed by column chromatography or recrystallization.
Issue 2: I'm observing a significant by-product with the same mass as my desired product in the MS analysis. What could it be and how do I resolve this?
Answer:
The presence of an isomer is a strong possibility, with the most common culprits being the formation of a 1,3,4-oxadiazole isomer or a product resulting from the Boulton-Katritzky rearrangement (BKR).
Causality and Identification:
-
Boulton-Katritzky Rearrangement (BKR): This thermal or acid/moisture-catalyzed rearrangement is particularly common for 3,5-disubstituted 1,2,4-oxadiazoles with a saturated side chain, leading to the formation of other heterocyclic systems.[2]
-
1,3,4-Oxadiazole Formation: Under certain photochemical conditions, some 1,2,4-oxadiazoles can rearrange to their 1,3,4-isomers.[2]
-
Furoxan Formation: If your synthesis involves a 1,3-dipolar cycloaddition, dimerization of the nitrile oxide intermediate can form a furoxan (1,2,5-oxadiazole-2-oxide), which is another potential isomeric by-product.[1][2]
Troubleshooting and Purification Strategy:
-
Reaction Condition Optimization: To minimize BKR, ensure anhydrous conditions during your reaction and workup, and avoid strong acids or prolonged heating.[2]
-
Chromatographic Separation: These isomers often have different polarities due to variations in their charge distribution and dipole moments.[3] Careful optimization of your column chromatography conditions is the most effective way to separate them.
-
Technique: Flash column chromatography on silica gel is the standard method.[1][4]
-
Solvent System: A gradient elution with a hexane/ethyl acetate or petroleum ether/ethyl acetate system is a good starting point.[5][6] The optimal ratio will depend on the specific polarity of your compounds.
-
TLC Analysis: Before running the column, carefully analyze your crude mixture by Thin Layer Chromatography (TLC) using various solvent systems to find the one that gives the best separation between your desired product and the isomeric impurity.
-
Issue 3: My 1,2,4-oxadiazole derivative is an oil/low-melting solid and I'm struggling to purify it by recrystallization. What are my options?
Answer:
When recrystallization is not feasible, chromatography becomes the primary purification technique. For challenging separations, particularly for closely related compounds or isomers, Supercritical Fluid Chromatography (SFC) can be a powerful alternative to standard silica gel chromatography.
Recommended Protocol: Column Chromatography
Silica gel column chromatography is the most widely used method for purifying non-crystalline 1,2,4-oxadiazole derivatives.[1][7]
Step-by-Step Guide:
-
TLC Optimization: Find a solvent system (e.g., varying ratios of ethyl acetate in petroleum ether) that provides a good separation of your target compound from impurities on a TLC plate.[6] Aim for an Rf value of ~0.3 for your product.
-
Column Packing: Prepare a silica gel column using the chosen eluent system.
-
Loading: Dissolve your crude product in a minimal amount of the column eluent or a stronger solvent (like DCM) and adsorb it onto a small amount of silica gel. After drying, load this onto the top of the column. This "dry loading" technique often results in better separation than direct liquid injection.
-
Elution: Run the column, collecting fractions and monitoring them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure.
Advanced Technique: Supercritical Fluid Chromatography (SFC)
SFC is a form of normal phase chromatography that uses supercritical CO₂ as the main mobile phase.[8] It offers several advantages:
-
High Efficiency and Speed: Separations are often 3-4 times faster than with HPLC.[9]
-
Alternative Selectivity: It can often separate compounds that are difficult to resolve by HPLC.[9][10]
-
Green Chemistry: It significantly reduces the consumption of organic solvents.[9]
SFC is particularly well-suited for the purification of thermally labile molecules and chiral compounds.[8]
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my 1,2,4-oxadiazole synthesis?
A1: Besides unreacted starting materials, common impurities include:
-
O-acylamidoxime intermediate: If the final cyclodehydration step is incomplete.
-
Amidoxime and Nitrile By-products: These can arise from side reactions during the synthesis.[11]
-
Dimerization Products: Such as furoxans, if using a nitrile oxide cycloaddition route.[1][2]
-
Reagents and Catalysts: Non-volatile reagents or catalysts used in the reaction may persist in the crude product.[12]
Q2: Can I use a chromatography-free method to purify my 1,2,4-oxadiazole?
A2: Yes, in some cases. The feasibility depends on the specific reaction and the nature of the product.
-
Recrystallization: If your product is a solid with suitable solubility properties, recrystallization is an excellent and scalable purification method.[1]
-
Polymer-Supported Reagents: Using acylating agents supported on a polymer backbone (like ROMPGEL) allows for the synthesis of 1,2,4-oxadiazoles where impurities and excess reagents can be removed by simple filtration, yielding products in high purity.[13]
-
Extraction: As detailed in Issue 1, a well-designed liquid-liquid extraction can sometimes be sufficient to achieve the desired purity.[14]
Q3: My 1,2,4-oxadiazole seems to be degrading on the silica gel column. What is happening and how can I prevent it?
A3: The acidic nature of standard silica gel can sometimes cause degradation of sensitive compounds. The Boulton-Katritzky rearrangement, for instance, can be facilitated by acidic conditions.[2]
-
Neutralize the Silica: You can try neutralizing the silica gel by preparing a slurry with a small amount of a non-nucleophilic base, like triethylamine (typically 1% v/v), in your eluent before packing the column.[6]
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or Florisil.
-
Swift Purification: Do not let the compound sit on the column for an extended period. Perform the chromatography as quickly as possible.
Q4: What is a good starting point for developing a gradient elution method for column chromatography of a novel 1,2,4-oxadiazole?
A4: A good starting point is to use a non-polar solvent and gradually increase the polarity with a more polar solvent. For most 1,2,4-oxadiazoles, a system of ethyl acetate in petroleum ether or hexanes is effective.[6]
Recommended Starting Gradient:
| Step | % Ethyl Acetate in Petroleum Ether | Volume |
| 1 | 0% -> 5% | 2-3 column volumes |
| 2 | 5% -> 20% | 5-10 column volumes |
| 3 | 20% -> 50% | 5-10 column volumes |
| 4 | 50% -> 100% (for flushing) | 2-3 column volumes |
This is a general guideline. You should always optimize the gradient based on TLC analysis of your specific compound.
Visualized Workflows
Decision Tree for Purification Strategy
This diagram outlines a logical workflow for selecting an appropriate purification technique.
Caption: Decision workflow for selecting a purification method.
General Purification Workflow
This diagram illustrates the typical sequence of steps in purifying 1,2,4-oxadiazoles.
Caption: Standard purification sequence for 1,2,4-oxadiazoles.
References
Sources
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- 4. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives [mdpi.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Supercritical fluid chromatography - Wikipedia [en.wikipedia.org]
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- 10. chromatographyonline.com [chromatographyonline.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. Chromatography-free synthesis of 1,2,4-oxadiazoles using ROMPGEL-supported acylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Parallel synthesis of 1,2,4-oxadiazoles using CDI activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. scielo.br [scielo.br]
- 17. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Investigation of the Stability of Oxadiasole and Their Analogs Using Quantum Mechanics Computation [scirp.org]
- 19. 1,2,4-Oxadiazoles in medicinal chemistry: trends of the last years - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles [mdpi.com]
"troubleshooting oxidative cyclization for 1,2,4-oxadiazole synthesis"
Welcome to the technical support center for the synthesis of 1,2,4-oxadiazoles via oxidative cyclization. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can navigate the complexities of your synthesis with confidence.
Troubleshooting Guide: Common Issues in Oxidative Cyclization
This guide addresses specific experimental issues in a question-and-answer format, providing probable causes and field-proven solutions.
Issue 1: Low to No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Your analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with significant amounts of starting material remaining.
Probable Cause & Solution:
-
Inefficient Oxidant: The chosen oxidizing agent may not be potent enough for your specific substrate. The reactivity of precursors like N-acyl amidines or N-substituted amidoximes can vary significantly based on their electronic and steric properties. For instance, electron-rich aromatic systems might react readily, while electron-deficient or sterically hindered substrates require a stronger oxidant.
-
Recommended Solution: If using a milder oxidant like Iodine (I₂), consider switching to a more powerful agent.[1][2]
-
N-Bromosuccinimide (NBS): Often used with a base like DBU, NBS is highly effective for the cyclization of N-acyl amidines and N-benzyl amidoximes, proceeding through an N-bromination intermediate.[1][2]
-
Phenyliodine(III) Diacetate (PIDA): PIDA is an excellent choice for cyclizing N-acylguanidines to form 3-amino-1,2,4-oxadiazoles and works under mild, room temperature conditions.[1]
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ): DDQ offers an alternative pathway for the oxidative cyclization of amidoximes and is compatible with a range of functional groups.[3]
-
-
-
Suboptimal Base/Solvent System: The base is often crucial for deprotonation or facilitating the elimination step that leads to cyclization.[1][2] The solvent choice can dramatically affect solubility and reaction rates.
-
Recommended Solution: Ensure your base is non-nucleophilic and sufficiently strong. For NBS-promoted cyclizations, DBU is a common choice. For iodine-based systems, an inorganic base like K₂CO₃ is often used.[1][2] Aprotic solvents such as DMF, ethyl acetate, or DMSO are generally preferred.[1][4] If starting materials have poor solubility, consider a more polar aprotic solvent like DMSO.
-
-
Decomposition of Starting Material: Some starting materials, particularly amidoximes, can be unstable. Oxidants can sometimes lead to undesired side reactions if the desired cyclization pathway is slow.
-
Recommended Solution: Monitor the reaction closely by TLC or LC-MS from the beginning. If starting material is consumed but no product is formed, decomposition is likely. Try running the reaction at a lower temperature or adding the oxidant portion-wise to maintain a low concentration.
-
Issue 2: Major Side Product Identified as Amide or Nitrile
Symptom: Your mass spectrometry data shows a major peak corresponding to the amide (from hydrolysis) or nitrile derived from your amidoxime starting material.
Probable Cause & Solution:
-
Oxidative Cleavage of the Amidoxime: Instead of promoting cyclization, the oxidant may be causing the breakdown of the amidoxime. This is a known side reaction pathway for certain oxidants. For example, some hypervalent iodine reagents can selectively oxidize amidoximes to amides or nitriles depending on the conditions.[5]
-
Recommended Solution: The choice of oxidant is key to avoiding this. Systems like NBS/DBU are specifically reported for their efficiency in promoting cyclization over cleavage.[1][2] If using a hypervalent iodine reagent, ensure the conditions are optimized for cyclization, not cleavage. The addition of additives can sometimes steer the reaction toward the desired outcome.[5]
-
-
Presence of Water: Trace amounts of water can lead to the hydrolysis of sensitive intermediates or the amidoxime itself, especially under basic or acidic conditions.
-
Recommended Solution: Use anhydrous solvents and reagents. Dry your reaction flask thoroughly and run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
Issue 3: Reaction Stalls or Forms an Unidentified Intermediate
Symptom: The reaction proceeds partially and then stops, with starting material, product, and a new spot/peak (presumed intermediate) all present.
Probable Cause & Solution:
-
Formation of a Stable Intermediate: The mechanism of oxidative cyclization often involves a distinct intermediate, such as an N-halogenated species.[1][2] If the subsequent cyclization step has a high activation energy, this intermediate can accumulate.
-
Recommended Solution: This issue is often kinetic. Gently heating the reaction mixture may provide the energy needed to overcome the activation barrier for cyclization. A switch to a more polar solvent could also help stabilize the transition state of the cyclization step. If a base is used, ensure it has been added and is active, as it is often required for the final ring-closing step.[1]
-
-
Incompatible Functional Groups: The presence of unprotected functional groups on your substrate (e.g., phenols, anilines, thiols) can interfere with the oxidant or act as competing nucleophiles.
-
Recommended Solution: Protect sensitive functional groups before attempting the oxidative cyclization. Review the compatibility of your substrate's functional groups with the chosen oxidant. Some oxidative systems are milder and tolerate more functionality than others.[6]
-
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for oxidative cyclization in 1,2,4-oxadiazole synthesis?
A1: While specific pathways vary with the oxidant, a common mechanism, for example with NBS, involves two key stages. First, the precursor (e.g., an N-acyl amidine or N-benzyl amidoxime) is halogenated by the oxidant to form an N-bromo intermediate. Second, a base facilitates an intramolecular nucleophilic attack, leading to cyclization and the elimination of HBr to form the aromatic 1,2,4-oxadiazole ring.[1][2] This process results in the formation of the critical N-O bond of the heterocycle.
Caption: General mechanism of NBS-promoted oxidative cyclization.
Q2: How do I choose the right oxidant for my synthesis?
A2: The choice depends heavily on your starting material. The table below summarizes common oxidants and their typical applications.
| Oxidant | Typical Precursor | Common Conditions | Advantages & Considerations |
| NBS | N-Acyl Amidines, N-Benzyl Amidoximes | DBU or other base, Ethyl Acetate or DCM, RT | High yields, proceeds via N-halogenation.[1][2] |
| **Iodine (I₂) ** | N-Benzyl Amidoximes | K₂CO₃, DMSO, RT | Milder than NBS, but may give slightly lower yields.[1][2] |
| PIDA | N-Acylguanidines | DMF, RT | Efficient for synthesizing 3-amino-1,2,4-oxadiazoles.[1] |
| DDQ | Amidoximes | MeCN, Reflux | Metal-free alternative, good for diverse substrates.[3] |
| Cu(I)/Cu(II) | Amidines + Methylarenes | O₂, Mild Conditions | Catalytic system, forms C-O bond via cascade reaction.[1][2] |
Q3: My desired 1,2,4-oxadiazole seems to be rearranging or decomposing during workup or purification. What could be happening?
A3: 3,5-disubstituted 1,2,4-oxadiazoles can sometimes undergo a thermal or acid-catalyzed rearrangement known as the Boulton-Katritzky Rearrangement, especially if they possess a suitable side chain.[6][7] This can lead to the formation of other heterocyclic isomers. To minimize this, use neutral, anhydrous conditions for your workup and purification (e.g., avoid strong acidic washes). Purify via silica gel chromatography using neutral solvent systems (e.g., Hexane/Ethyl Acetate) and store the final compound in a dry environment away from light.[6]
Experimental Protocols
Protocol: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole via NBS-Promoted Oxidative Cyclization of an N-Acyl Amidine
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
N-Acyl Amidine (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.1 eq)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq)
-
Anhydrous Ethyl Acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a dry, round-bottom flask under a nitrogen atmosphere, add the N-acyl amidine (1.0 eq).
-
Dissolve the starting material in anhydrous ethyl acetate (approx. 0.1 M concentration).
-
Cool the solution to 0 °C using an ice bath.
-
Add NBS (1.1 eq) portion-wise over 5 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 30 minutes. Monitor the formation of the N-bromo intermediate by TLC or LC-MS if desired.
-
Slowly add DBU (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired 3,5-disubstituted-1,2,4-oxadiazole.
Logical Relationships in Synthesis
The following diagram illustrates the pathways from starting materials to the desired product and potential side products, providing a visual troubleshooting map.
Caption: Troubleshooting map for oxidative cyclization.
References
-
Zali-Boeini, H., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(15), 4633. Available at: [Link]
-
Zali-Boeini, H., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. National Center for Biotechnology Information. Available at: [Link]
- Tighine, A., et al. (2020). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry, 206, 112693.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,2,4-oxadiazoles. Organic Chemistry Portal. Available at: [Link]
- Yar, M., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465.
- BenchChem. (2025). troubleshooting by-product formation in oxadiazole synthesis. BenchChem Technical Support.
- de Freitas, R. P., et al. (2016).
- Kumar, A., et al. (2015). Synthesis of 1,2,4-Oxadiazoles via DDQ-Mediated Oxidative Cyclization of Amidoximes. Synlett, 26(11), 1533-1536.
-
Głowacka, I. E., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. Available at: [Link]
- Szymański, P., et al. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2403.
- BenchChem. (2025). optimizing reaction conditions for amidoxime-based synthesis. BenchChem Technical Support.
- ResearchGate. (n.d.). Optimization of the cyclization reaction conditions.
- Kumar, A., et al. (2022). A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Journal of Pharmaceutical Sciences, 8(1), 5.
- Kayukova, L. A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal, 39, 256-271.
- Karmakar, B., & Banerji, A. (2021). Recent Advances in Oxidative Transformation of Oximes with Hypervalent Iodine (III) Reagents. Asian Journal of Organic Chemistry, 10(1), 40-57.
-
de la Cruz, J., et al. (2018). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 23(11), 2829. Available at: [Link]
- Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Organic Chemistry Portal.
-
Lee, H., et al. (2021). Oxidative Cyclization at ortho-Position of Phenol: Improved Total Synthesis of 3-(Phenethylamino)demethyl(oxy)aaptamine. Marine Drugs, 19(6), 311. Available at: [Link]
- Fruttero, R., & Gasco, A. (2010). Synthesis and Synthetic Applications of 1,2,4-Oxadiazole-4-Oxides. Current Organic Chemistry, 14(16), 1735-1748.
- Hemming, K. (2008). 5.04 1,2,4-Oxadiazoles.
-
Baxendale, I. R., et al. (2010). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. The Journal of Organic Chemistry, 75(10), 3291-3300. Available at: [Link]
-
Ertong Li, et al. (2018). NBS-mediated practical cyclization of N-acyl amidines to 1,2,4-oxadiazoles via oxidative N‒O bond formation. Tetrahedron, 74(35), 4613-4618. Available at: [Link]
Sources
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- 2. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. soc.chim.it [soc.chim.it]
"side reactions in the synthesis of 1,2,4-oxadiazoles from amidoximes"
Welcome to the technical support guide for the synthesis of 1,2,4-oxadiazoles from amidoximes. This resource is designed for researchers, medicinal chemists, and process development scientists who utilize this important heterocyclic scaffold. Here, we address common challenges and side reactions encountered during synthesis in a practical, question-and-answer format. Our goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
FAQ 1: My reaction yield is very low, and LC-MS analysis shows a major peak corresponding to my amidoxime starting material. What is happening?
Question: I'm attempting to synthesize a 3,5-disubstituted-1,2,4-oxadiazole. I successfully formed the O-acyl amidoxime intermediate, but upon heating for cyclodehydration, my yield of the final product is less than 20%. The main species I'm detecting is my initial amidoxime. What is the likely cause and how can I fix it?
Answer & Diagnosis:
This is a classic and frequent issue in 1,2,4-oxadiazole synthesis. The problem is almost certainly the hydrolytic cleavage of your O-acyl amidoxime intermediate, which reverts it back to the starting amidoxime.[1][2] This side reaction is highly competitive with the desired intramolecular cyclodehydration.
The O-acyl intermediate is susceptible to hydrolysis, especially under prolonged heating or in the presence of trace amounts of water or other protic species.[1] The cyclization step often requires forcing conditions (e.g., high temperature) to overcome the activation energy barrier, but these very conditions can also promote the undesired hydrolysis, creating a delicate balance.[1][3]
The mechanism involves the nucleophilic attack of water on the carbonyl carbon of the acyl group, leading to the collapse of the tetrahedral intermediate and cleavage of the N-O bond.
Caption: Competing pathways for the O-acyl amidoxime intermediate.
Troubleshooting & Prevention Protocol:
The key is to favor the kinetics of cyclization over hydrolysis.
-
Ensure Anhydrous Conditions: This is the most critical factor.
-
Dry all solvents thoroughly using appropriate drying agents (e.g., molecular sieves, sodium/benzophenone).
-
Use freshly dried glassware (oven-dried at >120 °C for several hours).
-
Run the reaction under an inert atmosphere (Nitrogen or Argon) to exclude atmospheric moisture.
-
-
Optimize Cyclization Conditions: If thermal cyclization is inefficient, consider alternative methods that operate under milder conditions or accelerate the reaction.[1][4]
-
Base-Mediated Cyclization: Strong, non-nucleophilic bases can promote cyclization at lower temperatures. Tetrabutylammonium fluoride (TBAF) in dry THF is a highly effective option.[1][5] Superbase systems like NaOH/DMSO or KOH/DMSO can even promote cyclization at room temperature.[4][6]
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, which often outpaces the rate of hydrolysis and improves yields.[1][7][8]
-
Data Summary: Comparison of Cyclization Conditions
| Method | Temperature | Typical Conditions | Pros | Cons |
| Thermal | High (e.g., 80-140 °C) | Reflux in Toluene, Xylene, or DMF | Simple setup | Prone to hydrolysis/decomposition[1] |
| Base-Mediated | Room Temp to 60 °C | TBAF/THF; NaOH/DMSO | Milder, often higher yield | Requires strictly anhydrous conditions |
| Microwave | High (localized) | 100-160 °C, 10-30 min | Very fast, improved yields[1] | Requires specialized equipment |
FAQ 2: My product is contaminated with an isomer that has the same mass. What could it be?
Question: I've successfully synthesized my 1,2,4-oxadiazole, but my NMR spectrum is complex, and high-resolution mass spectrometry confirms the presence of an isomeric impurity. What is a likely side reaction that could cause this?
Answer & Diagnosis:
When dealing with isomeric impurities in 1,2,4-oxadiazole synthesis, a prime suspect is the Boulton-Katritzky Rearrangement (BKR) .[1][9] This thermal or acid-catalyzed rearrangement is specific to certain substituted 1,2,4-oxadiazoles and results in the formation of a different, more stable heterocyclic system, which is isomeric to your target compound.[1][2]
The BKR involves an intramolecular nucleophilic attack from a side chain atom onto the N(2) position of the oxadiazole ring, facilitated by the inherent weakness of the N-O bond.[9] This process is particularly relevant if your molecule has a three-atom side chain with a nucleophilic atom (like N or O) at the terminal position.
Caption: Simplified workflow of the Boulton-Katritzky Rearrangement.
Troubleshooting & Prevention Protocol:
-
Control Temperature: Since the BKR is often thermally induced, conduct the cyclization and subsequent workup at the lowest effective temperature. If you observed the impurity after purification by distillation or high-temperature chromatography, this is a strong indicator of thermal rearrangement.
-
Ensure Neutral, Anhydrous Workup: The BKR can be facilitated by the presence of acid or even moisture.[1]
-
Avoid strongly acidic conditions during workup and purification. Use a neutral wash (e.g., saturated sodium bicarbonate followed by brine) if an acid was used in a previous step.
-
Thoroughly dry your organic extracts before solvent evaporation.
-
-
Purification Strategy:
-
Opt for column chromatography at room temperature over high-temperature techniques like distillation if the product is thermally sensitive.
-
If the isomer is difficult to separate, consider recrystallization, which can often yield a single, pure isomer.
-
-
Storage: Store the purified 1,2,4-oxadiazole in a cool, dry, and dark environment to prevent rearrangement over time.
FAQ 3: During acylation of my amidoxime, I'm getting multiple products and low conversion to the desired O-acyl intermediate. Why is this step so messy?
Question: Before I even get to the cyclization, the initial acylation of my amidoxime with an acyl chloride is giving me a complex mixture. TLC shows multiple spots, and I'm struggling to isolate the clean O-acyl amidoxime. What are the competing reactions?
Answer & Diagnosis:
Amidoximes are ambident nucleophiles, meaning they have two nucleophilic sites: the hydroxylamine oxygen and the primary amine nitrogen.[6] While O-acylation is the productive pathway for 1,2,4-oxadiazole synthesis, competitive N-acylation and even bis-acylation can occur, leading to a mixture of products that may not cyclize as desired.
-
O-Acylation (Desired): The lone pair on the hydroxylamine oxygen attacks the acylating agent. This intermediate readily undergoes cyclodehydration.[10]
-
N-Acylation (Side Reaction): The lone pair on the primary amine nitrogen attacks the acylating agent. This N-acyl amidoxime intermediate does not typically cyclize to a 1,2,4-oxadiazole under standard conditions.
-
Bis-Acylation (Side Reaction): If excess acylating agent is used or reaction conditions are too harsh, both the N and O atoms can be acylated.
The ratio of O- versus N-acylation is highly dependent on reaction conditions, particularly the base and solvent used. The oxygen of the amidoxime is a soft nucleophile, while the nitrogen is a hard nucleophile.
Caption: Acylation pathways of the ambident amidoxime nucleophile.
Troubleshooting & Prevention Protocol:
-
Control Stoichiometry and Temperature:
-
Add the acylating agent (e.g., acyl chloride) dropwise to a cooled solution (0 °C) of the amidoxime.[7] This minimizes local excesses of the acylating agent and reduces the chance of bis-acylation and side reactions.
-
Use a slight excess (1.0-1.1 equivalents) of the acylating agent, but avoid large excesses.
-
-
Choice of Base and Solvent:
-
Use a non-nucleophilic base, such as pyridine or triethylamine, often in an aprotic solvent like dichloromethane (DCM) or THF. Pyridine can act as both the base and the solvent.[7]
-
The use of a base is crucial to neutralize the HCl generated when using an acyl chloride, preventing protonation of the amidoxime which would deactivate it.
-
Experimental Protocol: Selective O-Acylation
-
Under an inert atmosphere (N₂), dissolve the substituted amidoxime (1.0 eq) in anhydrous pyridine at 0 °C (ice bath).
-
Slowly add the substituted acyl chloride (1.1 eq) dropwise via syringe over 10-15 minutes, ensuring the temperature remains below 5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the consumption of the amidoxime by TLC.
-
Once the reaction is complete, the resulting solution containing the O-acyl amidoxime can often be used directly in the subsequent cyclization step without purification.[4]
By carefully controlling the temperature and stoichiometry, you can significantly favor the desired O-acylation pathway and ensure a cleaner starting point for the critical cyclization step.
References
-
Bukin, V. N., et al. (2022). Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. Molecules, 27(21), 7523. Available at: [Link]
-
Phakhodee, W., et al. (2019). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5(4H)-ones. RSC Advances, 9(3), 1581–1589. Available at: [Link]
-
Phakhodee, W., et al. (2019). A convenient one-pot synthesis of N-substituted amidoximes and their application toward 1,2,4-oxadiazol-5-ones. RSC Advances, 9(3), 1581–1589. Available at: [Link]
-
Postnikov, P. S., et al. (2021). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 26(19), 5827. Available at: [Link]
-
Synthesis of 1,2,4-oxadiazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Gevorgyan, A., et al. (2015). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. Tetrahedron Letters, 56(38), 5332-5335. Available at: [Link]
-
Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2449. Available at: [Link]
-
Gulea, M. (2018). The Chemistry of Amidoximes. Book Chapter. Available at: [Link]
-
O-nucleophilic features of amidoximes in acyl group transfer reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Zarubaev, V. V., et al. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry Letters, 55, 128465. Available at: [Link]
-
Cunningham, B. A., & Schmir, G. L. (1969). Intramolecular Catalysis in the Acylation of Amidoximes. Chemical Communications, (22), 1343. Available at: [Link]
-
Bar-David, E., et al. (2019). Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates. Bioconjugate Chemistry, 30(10), 2637–2642. Available at: [Link]
-
Arrault, A., & Schneider, R. (2019). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Molecules, 24(13), 2449. Available at: [Link]
-
Webb, T. R. (2009). Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence. Organic Letters, 11(21), 4890–4892. Available at: [Link]
-
Kayukova, L. A. (2005). Synthesis of 1,2,4-Oxadiazoles (A Review). Pharmaceutical Chemistry Journal, 39(10), 539-551. Available at: [Link]
- Nitrile and amidoxime compounds and methods of preparation for semiconductor processing. (2014). Google Patents.
-
Park, S., et al. (2013). Rhodium-Catalyzed Hydrolysis of Nitriles to Amides. Organic Syntheses, 90, 113. Available at: [Link]
-
Ielo, L., et al. (2017). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. European Journal of Medicinal Chemistry, 138, 377-393. Available at: [Link]
Sources
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- 2. benchchem.com [benchchem.com]
- 3. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. soc.chim.it [soc.chim.it]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Reaction Conditions for 1,3,4-Oxadiazole Synthesis
Welcome to the technical support center for the synthesis of 1,3,4-oxadiazoles. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to empower you with the knowledge to overcome common challenges and optimize your synthetic routes for higher yields and purity.
Introduction to 1,3,4-Oxadiazole Synthesis
The 1,3,4-oxadiazole ring is a privileged scaffold in medicinal chemistry due to its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Its synthesis is a cornerstone of many drug discovery programs. The most common and versatile methods for constructing this heterocyclic system involve the cyclization of intermediates derived from carboxylic acids and hydrazides. This guide will focus on the most prevalent synthetic strategies and the common hurdles encountered.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q1: My reaction yield for 2,5-disubstituted-1,3,4-oxadiazole via cyclodehydration of 1,2-diacylhydrazine is consistently low. What are the potential causes and how can I improve it?
Low yields in the cyclodehydration of 1,2-diacylhydrazines are a common issue and can often be traced back to several key factors. The primary reason is often incomplete cyclization or degradation of starting materials and products under harsh conditions.[3]
Troubleshooting Steps:
-
Dehydrating Agent Activity: The choice and activity of the dehydrating agent are critical.
-
Common Agents: Phosphorus oxychloride (POCl₃), polyphosphoric acid (PPA), thionyl chloride (SOCl₂), and p-toluenesulfonyl chloride (TsCl) are frequently used.[4][5]
-
Troubleshooting: Ensure your dehydrating agent is fresh and anhydrous. Older reagents can absorb moisture, leading to inactivation. Consider switching to a milder reagent like the Burgess reagent or using a carbodiimide such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).[4][6][7]
-
-
Reaction Temperature: Both insufficient and excessive heat can be detrimental.
-
Causality: The cyclodehydration step typically requires heating to overcome the activation energy barrier. However, high temperatures can lead to decomposition.
-
Optimization: Start with the temperature reported in a similar literature procedure and then screen a range of temperatures (e.g., in 10-20 °C increments) to find the optimal balance for your specific substrate.
-
-
Solvent Selection: The solvent can significantly influence the reaction rate and outcome.
-
Considerations: The solvent should be inert to the reaction conditions and capable of dissolving the starting materials. For high-temperature reactions, a high-boiling point solvent is necessary.
-
Troubleshooting: If you are using a non-polar solvent and observing poor results, consider switching to a polar aprotic solvent like DMF or DMSO, which may better solvate the reaction intermediates.
-
-
Starting Material Purity: Impurities in your 1,2-diacylhydrazine can inhibit the reaction or lead to side products.
-
Verification: Confirm the purity of your starting material by NMR and/or melting point. If necessary, recrystallize or purify it by column chromatography before proceeding with the cyclization.
-
Q2: I am attempting an oxidative cyclization of an N-acylhydrazone and my yields are poor, with a complex mixture of products. What could be the problem?
Oxidative cyclization is a powerful method, but its success hinges on the delicate balance of the oxidation potential of the reagent and the stability of the starting material and product.
Troubleshooting Steps:
-
Choice of Oxidizing Agent: The oxidizing agent's strength and compatibility with your substrate are paramount.
-
Common Oxidants: Reagents like ceric ammonium nitrate (CAN), trichloroisocyanuric acid (TCCA), N-chlorosuccinimide (NCS) with a base like DBU, and Dess-Martin periodinane (DMP) are commonly employed.[1][6]
-
Troubleshooting: If you are using a harsh oxidant and observing decomposition, switch to a milder, more selective reagent. For example, iodine-mediated cyclization in the presence of a base like potassium carbonate can be a milder alternative.[2][8]
-
-
Reaction Conditions: Mild reaction conditions are often a hallmark of successful oxidative cyclizations.[1]
-
Temperature: Many of these reactions proceed efficiently at room temperature. Avoid excessive heating unless specified in a reliable protocol.
-
Atmosphere: Some oxidative cyclizations are sensitive to air or moisture. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
-
Side Reactions: The formation of byproducts is a common issue.
-
Analysis: Use techniques like LC-MS to identify the major byproducts. This can provide clues about the undesired reaction pathways. For example, the formation of dimeric structures might suggest that the concentration of your starting material is too high.
-
Mitigation: Diluting the reaction mixture can sometimes favor the intramolecular cyclization over intermolecular side reactions.
-
Q3: I am trying to synthesize a 2-amino-1,3,4-oxadiazole from a thiosemicarbazide, but I am getting a significant amount of a sulfur-containing impurity. What is it and how can I avoid it?
A common impurity in this synthesis is the corresponding 1,3,4-thiadiazole.[3] This arises from the competitive cyclization involving the sulfur atom instead of the oxygen atom.
Troubleshooting Steps:
-
Cyclizing Agent: The choice of the reagent to promote cyclization is crucial for selectivity.
-
Selective Reagents: Using reagents that specifically activate the oxygen for cyclization can minimize thiadiazole formation. For instance, tosyl chloride in pyridine has been shown to be effective for the cyclization of thiosemicarbazides to 2-amino-1,3,4-oxadiazoles.[1][8] The use of a coupling agent like EDC has also been reported.[6][7]
-
Desulfurizing Agents: Alternatively, reagents that promote desulfurization followed by cyclization can be used. Mercury acetate has been used historically, but due to its toxicity, alternative methods are preferred.
-
-
Reaction Conditions: Fine-tuning the reaction conditions can favor the desired product.
-
Temperature and Time: Monitor the reaction progress by TLC or LC-MS to avoid prolonged reaction times or excessive temperatures that might favor the formation of the thermodynamically more stable thiadiazole.
-
Experimental Protocols
Here are detailed, step-by-step methodologies for key synthetic routes to 1,3,4-oxadiazoles.
Protocol 1: Cyclodehydration of 1,2-Diacylhydrazine using POCl₃
This protocol is a classic and widely used method for the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles.
Materials:
-
1,2-Diacylhydrazine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (5-10 eq)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a calcium chloride guard tube, add the 1,2-diacylhydrazine.
-
Carefully add phosphorus oxychloride (5-10 equivalents) to the flask in a fume hood.
-
Heat the reaction mixture to reflux (typically 80-110 °C) and monitor the reaction progress by TLC. The reaction is usually complete within 2-6 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Oxidative Cyclization of N-Acylhydrazone using Iodine
This method provides a milder, metal-free approach to 2,5-disubstituted-1,3,4-oxadiazoles.[2][8]
Materials:
-
N-Acylhydrazone (1.0 eq)
-
Iodine (I₂) (1.0-1.5 eq)
-
Potassium carbonate (K₂CO₃) (2.0-3.0 eq)
-
Dimethylformamide (DMF)
-
Saturated sodium thiosulfate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of the N-acylhydrazone in DMF, add potassium carbonate and iodine.
-
Stir the reaction mixture at room temperature or heat gently (e.g., 50-80 °C) as needed. Monitor the reaction by TLC.
-
Once the starting material is consumed, pour the reaction mixture into water.
-
Add a saturated solution of sodium thiosulfate to quench the excess iodine (the brown color will disappear).
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.
-
Filter and evaporate the solvent to yield the crude product.
-
Purify by column chromatography on silica gel.
Data Presentation
Table 1: Comparison of Dehydrating Agents for the Synthesis of 2,5-Diphenyl-1,3,4-oxadiazole
| Dehydrating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| POCl₃ | Neat | 100 | 3 | 85 | [4] |
| PPA | Neat | 150 | 2 | 80 | [6] |
| SOCl₂ | Neat | 80 | 4 | 82 | [4] |
| TsCl/Pyridine | Pyridine | 115 | 5 | 78 | [1] |
| Burgess Reagent | THF | 65 | 1 | 90 | [4] |
Note: Yields are representative and can vary based on the specific substrate and reaction scale.
Visualization of Key Processes
Experimental Workflow for 1,3,4-Oxadiazole Synthesis
Caption: General workflows for the synthesis of 1,3,4-oxadiazoles.
Troubleshooting Logic for Low Yield
Sources
- 1. Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jchemrev.com [jchemrev.com]
- 3. benchchem.com [benchchem.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
- 7. mdpi.com [mdpi.com]
- 8. 1,3,4-Oxadiazole synthesis [organic-chemistry.org]
Technical Support Center: Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Welcome to the technical support center for Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during experimentation. Our goal is to provide not just solutions, but a deeper understanding of the molecule's behavior to empower your research.
Section 1: Frequently Asked Questions (FAQs) - Proactive Stability Management
This section covers the foundational knowledge required for proper handling and storage to prevent degradation before your experiments even begin.
Q1: What are the ideal storage conditions for solid this compound?
A1: As a potassium carboxylate salt, the compound is hygroscopic and susceptible to environmental factors. Proper storage is the first line of defense against degradation. We recommend the following conditions, summarized in Table 1.
-
Explanation: The primary concerns for the solid-state compound are moisture and temperature. Moisture can initiate hydrolysis of the oxadiazole ring, while elevated temperatures can lead to thermal decomposition.[1][2] Storing under an inert atmosphere, such as argon or nitrogen, displaces moisture and oxygen, providing the most secure environment.[3][4] The carboxylate salt structure is generally stable, but like many organic salts, minimizing exposure to environmental energy (heat, light, moisture) is critical for long-term purity.
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Minimizes thermal decomposition and slows kinetic degradation. |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Prevents moisture absorption and potential oxidative degradation. |
| Container | Tightly sealed, opaque container | Protects from moisture and light (photodegradation).[3] |
| Location | Cool, dry, well-ventilated area | Avoids environmental extremes and incompatible materials.[3][5] |
Table 1: Recommended Storage and Handling Conditions for Solid Compound.
Q2: I'm preparing a stock solution. Which solvents are recommended and which should I avoid?
A2: The choice of solvent is critical and depends entirely on the intended downstream application and required solution longevity.
-
Recommended for Stability: For long-term storage in solution, anhydrous aprotic solvents such as acetonitrile (ACN) or dimethyl sulfoxide (DMSO) are preferred. The 1,2,4-oxadiazole ring is significantly more stable in the absence of a proton donor like water.[6][7]
-
Use with Caution (Short-Term): Aqueous buffers can be used for immediate experimental applications, but stability is highly pH-dependent. If you must use an aqueous system, prepare the solution fresh and use it promptly. The 1,2,4-oxadiazole ring exhibits maximum stability in the pH range of 3-5.[6][7]
-
Avoid for Storage: Avoid long-term storage in protic solvents (water, methanol, ethanol) and in buffers with a pH outside the 3-5 range. Strongly acidic or basic aqueous solutions will actively promote hydrolytic degradation.[6][7][8]
Section 2: Troubleshooting Guide - Investigating Observed Degradation
This section provides a systematic approach to diagnosing and resolving stability issues observed during your experiments.
Q3: My compound shows a new peak in the HPLC chromatogram after being in an aqueous buffer for a few hours. What's happening?
A3: This is a classic presentation of hydrolytic degradation of the 1,2,4-oxadiazole ring. This heterocyclic system is known to be susceptible to ring-opening hydrolysis, and the rate of this degradation is highly dependent on pH.[6][7][8]
-
The Chemistry: The 1,2,4-oxadiazole ring can be cleaved by nucleophilic attack.
-
Under Acidic Conditions (pH < 3): The N-4 nitrogen of the oxadiazole ring becomes protonated. This activates the adjacent C-5 carbon, making it highly susceptible to nucleophilic attack by water. This leads to ring opening and the formation of a nitrile-containing degradation product.[6][7]
-
Under Basic Conditions (pH > 5): A hydroxide ion directly attacks the C-5 carbon. This process is facilitated by the presence of a proton donor (like water) to protonate the N-4 nitrogen in a subsequent step, leading to the same ring-opened nitrile product.[6][7]
-
-
Causality: The carboxylate group at the 5-position influences the electron density of the ring, but the fundamental susceptibility of the 1,2,4-oxadiazole core to hydrolysis remains the primary driver of instability in aqueous media. The compound is most stable in a narrow window between pH 3 and 5.[6][7]
| Condition | Stability | Primary Degradation Pathway |
| Strongly Acidic (pH < 3) | Unstable | Acid-catalyzed hydrolysis (ring opening) |
| Mildly Acidic (pH 3-5) | Most Stable | Minimal degradation |
| Neutral to Basic (pH > 5) | Unstable | Base-catalyzed hydrolysis (ring opening) |
Table 2: Summary of pH-Dependent Stability in Aqueous Solutions.[6][7]
Sources
- 1. libjournals.unca.edu [libjournals.unca.edu]
- 2. researchgate.net [researchgate.net]
- 3. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 4. ehs.princeton.edu [ehs.princeton.edu]
- 5. assets.greenbook.net [assets.greenbook.net]
- 6. Degradation kinetics and mechanism of an oxadiazole derivative, design of a stable drug product for BMS-708163, a γ-secretase inhibitor drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 1,2,4-Oxadiazole Derivatives
Welcome to the Technical Support Center for the synthesis of 1,2,4-oxadiazole derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions encountered during the synthesis of this important heterocyclic scaffold. As bioisosteres of esters and amides, 1,2,4-oxadiazoles offer enhanced metabolic stability and favorable pharmacokinetic profiles, making them a cornerstone in modern medicinal chemistry.[1][2] This resource aims to equip you with the practical knowledge to navigate the complexities of their synthesis with confidence.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific experimental challenges, their probable causes, and validated solutions to get your synthesis back on track.
Issue 1: Low or No Yield of the Desired 1,2,4-Oxadiazole
Symptom: Analytical data (TLC, LC-MS, NMR) shows a weak or absent signal for the target product, with significant amounts of starting materials remaining.
| Probable Cause | Recommended Solution & Rationale |
| Incomplete Acylation of Amidoxime | Ensure the carboxylic acid is properly activated. Use a reliable coupling agent such as HATU in combination with a non-nucleophilic base like DIPEA.[3] The formation of the O-acyl amidoxime intermediate is a critical precursor to cyclization. Incomplete acylation is a common hurdle, and robust coupling conditions are essential to drive this step to completion. |
| Inefficient Cyclodehydration | The cyclization of the O-acyl amidoxime intermediate is often the most challenging and rate-limiting step.[3][4] For thermally promoted cyclization, ensure adequate heating; refluxing in a high-boiling solvent like toluene or xylene may be necessary. For base-mediated cyclization, strong, non-nucleophilic bases are preferred. Tetrabutylammonium fluoride (TBAF) in dry THF is a common and effective choice.[3] Alternatively, "superbase" systems like NaOH/DMSO or KOH/DMSO can promote cyclization, sometimes even at room temperature.[3][5][6] |
| Hydrolysis of Intermediates or Product | The O-acyl amidoxime intermediate and the final 1,2,4-oxadiazole ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions in the presence of water. Ensure the use of anhydrous solvents and reagents, particularly for base-mediated cyclization steps. Perform aqueous work-ups under neutral or mildly acidic/basic conditions and minimize their duration. |
Issue 2: Formation of Significant By-products
Symptom: Multiple spots are observed on TLC, and LC-MS or NMR data indicates the presence of unexpected molecular weights or structural isomers.
| Probable Cause | Recommended Solution & Rationale |
| Cleavage of the O-Acyl Amidoxime Intermediate | This is a prevalent side reaction, leading to the formation of the corresponding amidoxime and nitrile.[7] This cleavage can be promoted by heat or certain nucleophiles. To mitigate this, consider milder cyclodehydration conditions. Microwave-assisted synthesis can often reduce reaction times and minimize thermal decomposition.[1][8] If using a base, ensure anhydrous conditions to prevent hydrolysis, which can also lead to cleavage. |
| Boulton-Katritzky Rearrangement (BKR) | 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal or acid-catalyzed rearrangement to form other heterocyclic isomers.[3] To minimize BKR, use neutral, anhydrous conditions for your workup and purification. Avoid strong acids and prolonged heating. Store the final compound in a dry environment. |
| Dimerization of Nitrile Oxide (in 1,3-Dipolar Cycloaddition Routes) | When synthesizing 1,2,4-oxadiazoles via the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile, the nitrile oxide can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides).[9] This side reaction is often competitive with the desired cycloaddition. To favor the desired product, use the nitrile component in excess. Performing the reaction under dilute conditions can also disfavor the bimolecular dimerization reaction. |
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for synthesizing 1,2,4-oxadiazoles?
A1: The most widely employed method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the reaction of an amidoxime with a carboxylic acid or its derivative (such as an acyl chloride or ester).[10][11][12] This is often referred to as a [4+1] approach, where four atoms of the ring come from the amidoxime and one from the acylating agent.[10] Another classical approach is the 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile.[9][12]
Q2: I'm struggling with the synthesis of the amidoxime starting material from my nitrile. Any suggestions?
A2: The reaction of a nitrile with hydroxylamine to form an amidoxime can sometimes be sluggish.[4] Ensure you are using an appropriate base (e.g., sodium carbonate, diisopropylethylamine) to neutralize the hydroxylamine hydrochloride salt and to facilitate the reaction. Heating the reaction mixture, for instance in ethanol at reflux, is often necessary.[13] For particularly unreactive nitriles, consider microwave irradiation to accelerate the reaction.
Q3: Can I use microwave irradiation to improve my 1,2,4-oxadiazole synthesis?
A3: Absolutely. Microwave-assisted organic synthesis (MAOS) is a powerful tool for the synthesis of 1,2,4-oxadiazoles. It offers significant advantages over conventional heating, including drastically reduced reaction times, improved yields, and procedural simplicity.[1][2] The high temperatures and pressures achievable in a dedicated microwave reactor can efficiently drive the cyclodehydration step, which is often the bottleneck in conventional methods.[1][8]
Q4: Are there any modern, high-throughput methods for synthesizing libraries of 1,2,4-oxadiazoles?
A4: Yes, continuous flow chemistry has emerged as a highly efficient methodology for the high-throughput synthesis of 1,2,4-oxadiazole libraries.[2][14][15] Flow reactors offer precise control over reaction parameters such as temperature and residence time, enabling rapid optimization and scale-up.[4][14] These systems can be integrated with in-line purification, allowing for the automated synthesis of compound libraries, which is invaluable for drug discovery programs.[2][14]
Q5: How can I confirm the structure of my synthesized 1,2,4-oxadiazole derivative?
A5: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.
-
NMR Spectroscopy (¹H and ¹³C): This is the most powerful tool. The chemical shifts of the protons and carbons on the substituents will be informative. The quaternary carbons of the 1,2,4-oxadiazole ring (C3 and C5) typically appear in the range of 155-176 ppm in the ¹³C NMR spectrum.[16][17][18]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is crucial to confirm the elemental composition of your product.
-
Infrared (IR) Spectroscopy: Look for characteristic C=N and C-O-C stretching frequencies associated with the oxadiazole ring.
-
Melting Point: A sharp melting point is a good indicator of purity for solid compounds.
Key Synthetic Workflows and Mechanisms
Workflow 1: Classical Synthesis from Amidoxime and Acyl Chloride
This diagram illustrates the two-step process involving the initial acylation of the amidoxime to form the key O-acyl amidoxime intermediate, followed by a thermal or base-catalyzed cyclodehydration to yield the 1,2,4-oxadiazole.
Caption: Classical synthesis of 1,2,4-oxadiazoles.
Mechanism: One-Pot Synthesis from Nitriles and Aldehydes
This pathway represents a more convergent approach, where the amidoxime is generated in situ and reacts through a dihydro-oxadiazole intermediate.
Caption: One-pot synthesis from nitriles and aldehydes.
Experimental Protocols
Protocol 1: Microwave-Assisted Synthesis from Carboxylic Acids and Amidoximes
This protocol is adapted from methodologies that utilize microwave heating to accelerate the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.[1]
-
Reagent Preparation: In a microwave-safe reaction vessel equipped with a magnetic stir bar, dissolve the carboxylic acid (1.0 eq) and a suitable coupling agent (e.g., HBTU, 1.1 eq) in an anhydrous aprotic solvent (e.g., THF or DMF).
-
Activation: Add a non-nucleophilic organic base (e.g., DIPEA, 2.0 - 3.0 eq) to the mixture and stir for 5-10 minutes at room temperature to activate the carboxylic acid.
-
Amidoxime Addition: Add the amidoxime (1.0-1.2 eq) to the activated carboxylic acid mixture.
-
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate the mixture at a specified temperature (typically 120-160 °C) for a designated time (usually 10-30 minutes).[1] Monitor the reaction progress by LC-MS.
-
Work-up and Purification: After cooling, the reaction mixture can be diluted with an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography or recrystallization.
Protocol 2: Continuous Flow Synthesis
This generalized protocol outlines the principles of a continuous flow synthesis of 1,2,4-oxadiazoles, which allows for rapid production and optimization.[2][4][14]
-
Stream Preparation: Prepare separate stock solutions of the starting materials. For example:
-
Stream A: A solution of the carboxylic acid and DIPEA in a suitable solvent (e.g., DMA).
-
Stream B: A solution of a coupling agent (e.g., HATU) in the same solvent.
-
Stream C: A solution of the amidoxime in the same solvent.
-
-
Pumping and Mixing: Use syringe pumps to deliver the streams at defined flow rates into a series of microreactors or coils. Streams A and B are first mixed in a T-mixer and allowed to react in a heated coil (e.g., at 30 °C for 5 minutes) to form the activated ester.[2]
-
Second Reaction: The output from the first reactor is then mixed with Stream C in a second T-mixer. This mixture flows through a second, high-temperature reactor coil (e.g., 150-200 °C) to facilitate the cyclodehydration.[2][4]
-
Collection and Analysis: The product stream exiting the reactor is cooled and collected. The reaction can be monitored in real-time using in-line analytical techniques, and the crude product can be purified offline or via an integrated in-line purification module.[14]
References
- Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC - NIH. (n.d.).
- Rapid and Efficient Synthesis of 1,2,4-Oxadiazoles Utilizing Polymer-Supported Reagents under Microwave Heating | Organic Letters - ACS Publications. (2005).
- experimental setup for microwave-assisted synthesis of 1,2,4-oxadiazoles - Benchchem. (n.d.).
- A high-throughput synthesis of 1,2,4-oxadiazole and 1,2,4-triazole libraries in a continuous flow reactor - RSC Publishing. (2015, September 10).
- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Base-mediated one-pot synthesis of 1,2,4-oxadiazoles from nitriles, aldehydes and hydroxylamine hydrochloride without addition of extra oxidant - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB01794K. (2016, September 13).
- Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (n.d.).
- Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. (n.d.).
- A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. (2022, January 5).
- Synthesis of 1,2,4-oxadiazoles (a review) - ResearchGate. (2025, August 6).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC - PubMed Central. (n.d.).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (n.d.).
- A Technical Guide to the Synthesis of 1,2,4-Oxadiazoles: From Historical Discovery to Modern Methodologies - Benchchem. (n.d.).
- Multistep Synthesis of 1,2,4-Oxadiazoles via DNA-Conjugated Aryl Nitrile Substrates - NIH. (n.d.).
- Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - MDPI. (n.d.).
- Identifying and minimizing side products in 1,2,4-oxadiazole synthesis - Benchchem. (n.d.).
- Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed. (2022, February 25).
- troubleshooting by-product formation in oxadiazole synthesis - Benchchem. (n.d.).
- SYNTHESIS OF 1,2,4-OXADIAZOLES (A REVIEW) : Pharmaceutical Chemistry Journal. (n.d.).
- Flow synthesis of 1,2,4‐oxadiazole derivatives. - ResearchGate. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (n.d.).
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (2025, June 25).
- A High-Throughput Synthesis of 1,2,4-Oxadiazole and 1,2,4-Triazole Libraries in a Continuous Flow Reactor - ResearchGate. (2025, August 6).
- Design and Microwave-assisted Synthesis of 1,3,4-Oxadiazole Derivatives for Analgesic and Anti-inflammatory Activity - PMC - NIH. (n.d.).
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods - ResearchGate. (n.d.).
- Complete 1H and 13C NMR signal assignments and chemical shift calculations of four 1,2,4-oxadiazole-based light-emitting liquid crystals | Semantic Scholar. (2010, January 13).
- A review on microwave assisted synthesis, mechanism of action and structure activity relationship of 1, 3, 4-oxadiazole derivatives as anticancer agent. (2020, December 22).
- combining the benefits of a 1,2,4-oxadiazole framework with various energetic functionalities - Dalton Transactions (RSC Publishing). (n.d.).
- 1 H and 13 C NMR characterization of 1,3,4-oxadiazole derivatives - ResearchGate. (n.d.).
- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2025, August 6).
- A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - NIH. (2022, November 28).
- Synthesis and Antifungal Activity of 1,2,4-Oxadiazole Derivatives - MDPI. (n.d.).
- Microwave-Assisted Synthesis of New 4-Amino Acid Substituted 1,2,4-Triazole Derivative Derived from 1,2,3-Oxadiazole Nucleus an - ProQuest. (n.d.).
- Insights into adopted synthetic approaches for 1,2,4-oxadiazoles: A review. (2023, September 7).
Sources
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- 3. benchchem.com [benchchem.com]
- 4. Rapid Multistep Synthesis of 1,2,4-Oxadiazoles in a Single Continuous Microreactor Sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 17. A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Technical Support Center: Navigating the Scale-Up of Oxadiazole Synthesis
Welcome to the Technical Support Center dedicated to addressing the challenges encountered during the scale-up of oxadiazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide practical, in-depth solutions to common hurdles in transitioning oxadiazole synthesis from the bench to larger-scale production. Oxadiazoles are a vital class of heterocyclic compounds, with their derivatives showing a wide range of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2][3][4] However, their synthesis at scale can present significant challenges.
This resource is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments. We will delve into the causality behind experimental choices, offer troubleshooting strategies, and provide validated protocols to ensure the successful and efficient scale-up of your oxadiazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
This section tackles the most common and critical challenges in the large-scale synthesis of 1,3,4-oxadiazoles and 1,2,4-oxadiazoles.
1,3,4-Oxadiazole Synthesis
Question 1: My yield for 2,5-disubstituted-1,3,4-oxadiazole is consistently low upon scale-up. What are the likely causes and how can I improve it?
Low yields during the scale-up of 2,5-disubstituted-1,3,4-oxadiazole synthesis are often traced back to several key factors, primarily related to the cyclodehydration step and reagent stability.
Probable Causes & Recommended Solutions:
-
Inefficient Cyclodehydration: The conversion of the diacylhydrazine intermediate to the oxadiazole ring is a critical, and often challenging, step.
-
Troubleshooting:
-
Dehydrating Agent: The choice and handling of the dehydrating agent are crucial. Reagents like phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) are commonly used.[5] Ensure these reagents are fresh and handled under anhydrous conditions to maintain their reactivity. On a larger scale, exothermic reactions with these reagents can be a significant issue, requiring careful control of addition rates and temperature.
-
Alternative Reagents: Consider using milder and safer reagents for cyclization. For instance, Burgess reagent or HATU under mild conditions have been shown to give good to excellent yields (70-93%).[5] Another approach involves the use of inexpensive and readily available reagents like 1,3-dibromo-5,5-dimethylhydantoin for the cyclization of acyl thiosemicarbazides, which is suitable for large-scale synthesis.[3][6]
-
Thermal Conditions: Optimize the reaction temperature. While heating is often necessary, excessive temperatures can lead to side product formation. A gradual increase in temperature might be required at a larger scale to ensure even heat distribution.
-
-
-
Side Product Formation: The formation of byproducts can significantly reduce the yield of the desired oxadiazole.
-
Troubleshooting:
-
Reaction Monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the formation of side products and optimize reaction time.
-
One-Pot Procedures: To minimize the isolation of intermediates and potential for side reactions, consider a one-pot synthesis strategy. For example, a one-pot synthesis-functionalization approach for 2,5-disubstituted 1,3,4-oxadiazoles starting from carboxylic acids has been developed.[7]
-
-
-
Starting Material Purity: Impurities in your starting materials (carboxylic acids, hydrazides, etc.) can interfere with the reaction.
-
Troubleshooting:
-
Purity Verification: Always verify the purity of your starting materials before use, especially for large-scale batches. Recrystallization or other purification methods may be necessary.
-
-
Question 2: I'm observing the formation of a significant amount of 1,2-diacylhydrazide intermediate that is difficult to convert to the 1,3,4-oxadiazole. How can I drive the reaction to completion?
The accumulation of the 1,2-diacylhydrazide intermediate is a common bottleneck. This can be due to insufficient activation for the final cyclization step.
Probable Causes & Recommended Solutions:
-
Insufficient Dehydration: The energy barrier for the final ring-closing dehydration may not be overcome under your current conditions.
-
Troubleshooting:
-
Stronger Dehydrating Agents: While potentially hazardous on a large scale, reagents like phosphorus pentoxide (P₂O₅) or Eaton's reagent (P₂O₅ in methanesulfonic acid) can be more effective for difficult cyclizations. Careful safety evaluation is paramount.
-
Microwave Irradiation: Microwave-assisted synthesis can significantly reduce reaction times and improve yields by providing rapid and uniform heating, which can help overcome the activation energy for cyclization.[1][8] This method has been successfully used for the synthesis of 1,3,4-oxadiazoles from 1,2-diacylhydrazines using the Burgess reagent.[3]
-
-
-
Reversibility of the Reaction: Under certain conditions, the reaction may be reversible, leading to an equilibrium mixture.
-
Troubleshooting:
-
Water Removal: On a larger scale, the removal of water, a byproduct of the cyclodehydration, becomes more critical. Using a Dean-Stark apparatus or adding a desiccant can help drive the reaction forward.
-
-
1,2,4-Oxadiazole Synthesis
Question 3: My 3,5-disubstituted-1,2,4-oxadiazole synthesis from an amidoxime and a carboxylic acid is suffering from low yields. What are the common pitfalls?
The synthesis of 1,2,4-oxadiazoles often involves two key steps: the acylation of the amidoxime and the subsequent cyclodehydration of the O-acylamidoxime intermediate.[9] Both steps can present challenges during scale-up.[8]
Probable Causes & Recommended Solutions:
-
Poor Acylation of the Amidoxime: The initial reaction between the amidoxime and the carboxylic acid (or its activated form) is crucial.[8]
-
Troubleshooting:
-
Coupling Agent Activity: Ensure your coupling agent (e.g., EDC, CDI) is fresh and active. Consider switching to a more robust coupling agent. Carbonyldiimidazole (CDI) has proven effective in a NaOH/DMSO medium.[8][10]
-
Pre-activation: Activate the carboxylic acid with the coupling agent before adding the amidoxime to ensure efficient acylation.[8]
-
Purity of Starting Materials: Verify the purity of both the amidoxime and the carboxylic acid, as impurities can significantly hinder the reaction.[8]
-
-
-
Inefficient Cyclodehydration: The conversion of the O-acylamidoxime intermediate to the final oxadiazole is often the rate-limiting step.[8]
-
Troubleshooting:
-
Thermal Conditions: This step typically requires heating.[8] Optimize the temperature to balance the reaction rate with potential side product formation.
-
Microwave Irradiation: This technique can dramatically shorten reaction times and improve yields, especially for less reactive substrates.[8]
-
Base Catalysis: The choice of base is critical. Inorganic bases like NaOH or KOH in DMSO have been shown to be effective for the cyclization of O-acylamidoximes at room temperature.[8][10]
-
-
Question 4: I am observing an isomeric impurity in my 1,2,4-oxadiazole product. What could be the cause?
The formation of isomeric impurities can be a result of rearrangement reactions, especially under thermal or acidic conditions.
Probable Causes & Recommended Solutions:
-
Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo this thermal rearrangement to form other heterocycles.[11] The presence of acid or moisture can facilitate this process.[11]
-
Troubleshooting:
-
Neutral and Anhydrous Conditions: Conduct the workup and purification under neutral and anhydrous conditions to minimize the risk of rearrangement.
-
Storage: Store the final product in a dry environment to prevent moisture-induced rearrangement.[11]
-
-
Workflow & Process Optimization
General Workflow for Oxadiazole Synthesis Scale-Up
The following diagram illustrates a general workflow for troubleshooting and optimizing oxadiazole synthesis during scale-up.
Caption: Troubleshooting logic for low yield in oxadiazole synthesis scale-up.
Purification and Safety at Scale
Question 5: What are the main challenges in purifying oxadiazoles at an industrial scale, and what are the recommended strategies?
Purification is a critical step that can become a bottleneck during scale-up. The challenges and strategies depend on the physical properties of the target oxadiazole and the nature of the impurities.
Challenges:
-
Chromatography Limitations: While effective at the lab scale, column chromatography can be expensive and time-consuming for large quantities. The availability of large-scale columns and the volume of solvent required can be prohibitive.[12]
-
Product Solubility: The solubility of the oxadiazole derivative in common crystallization solvents may be a limiting factor for purification by recrystallization.
-
High-Boiling Solvents: Many oxadiazole syntheses use high-boiling solvents like DMSO or DMF, which can be difficult to remove completely.[5][10]
-
Trace Metal Contamination: If metal catalysts are used (e.g., in cross-coupling reactions to functionalize the oxadiazole ring), removal of trace metals to meet pharmaceutical standards can be challenging.[13]
Recommended Strategies:
-
Crystallization: This is often the most cost-effective and scalable purification method.
-
Solvent Screening: A thorough solvent screening is essential to find a suitable system for crystallization that provides good recovery and purity.
-
Anti-Solvent Addition: If the product is highly soluble, an anti-solvent crystallization approach can be effective.
-
-
Flow Chemistry with In-line Purification: Continuous flow processes can be scaled up more easily than batch processes. Integrating in-line extraction and chromatography can provide a continuous stream of pure product.[14][15]
-
Tangential Flow Filtration (TFF): For removing low molecular weight impurities from larger molecules, TFF can be an effective alternative to chromatography.[12]
Question 6: Are there any specific safety considerations I should be aware of when scaling up oxadiazole synthesis?
Yes, safety is a paramount concern in any chemical synthesis scale-up, and oxadiazole synthesis has some specific hazards to consider.
Key Safety Considerations:
-
High-Energy Intermediates: Some synthetic routes to oxadiazoles can involve high-energy intermediates that may be thermally unstable or sensitive to shock. A thorough thermal hazard assessment (e.g., using Differential Scanning Calorimetry - DSC) is crucial before scaling up.[16] For instance, the synthesis of certain oxadiazole tetrazole derivatives requires careful handling due to their energetic nature.[17][18]
-
Toxic and Corrosive Reagents: Many common reagents in oxadiazole synthesis are toxic and/or corrosive (e.g., POCl₃, PPA, strong acids/bases).[5][19] Ensure appropriate personal protective equipment (PPE) is used and that the reaction is carried out in a well-ventilated area. The corrosive action of some reagents, like the fluorine anion in certain reactions, on conventional reaction vessels needs to be considered for large-scale synthesis.[9][10]
-
Exothermic Reactions: The addition of strong dehydrating agents or other reactive reagents can be highly exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation more challenging. This can lead to a runaway reaction.
-
Mitigation: Use controlled addition rates, efficient cooling, and continuous temperature monitoring.
-
Experimental Protocols
Protocol 1: One-Pot Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids
This protocol is adapted from a streamlined method for accessing 2,5-disubstituted 1,3,4-oxadiazoles, which is amenable to scale-up due to its one-pot nature.[7]
Materials:
-
Carboxylic acid (1.0 equiv)
-
N'-(2-(triphenylphosphonio)acetyl)benzohydrazide iodide (NIITP) (1.1 equiv)
-
Anhydrous 1,4-dioxane
-
Aryl iodide (if C-H arylation is desired)
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Cesium carbonate (Cs₂CO₃)
-
Dry Schlenk tube or similar reaction vessel
-
Nitrogen or Argon atmosphere
Procedure:
-
Oxadiazole Formation:
-
C-H Arylation (Optional, for further functionalization in the same pot):
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
-
Protocol 2: Microwave-Assisted Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles
This protocol utilizes microwave irradiation to accelerate the cyclization of an O-acylamidoxime intermediate.[8]
Materials:
-
Benzamidoxime (1.14 mmol)
-
Dry potassium carbonate (2.53 mmol)
-
Anhydrous dichloromethane
-
3-Aryl-acryloyl chloride (1.0 mmol)
-
Silica gel (60-120 mesh)
-
Microwave reactor
Procedure:
-
Acylation:
-
To a sealed vessel containing anhydrous dichloromethane (3.0 mL) under a dry N₂ atmosphere, add the appropriate benzamidoxime (1.14 mmol) and dry potassium carbonate (350 mg, 2.53 mmol).[8]
-
Dissolve the corresponding 3-aryl-acryloyl chloride (1.0 mmol) in anhydrous dichloromethane (3.0 mL).[8]
-
Add the 3-aryl-acryloyl chloride solution dropwise to the stirred reaction mixture at room temperature.[8]
-
Monitor the reaction by TLC.
-
-
Silica-Supported Cyclization:
Data Summary
The following table summarizes typical reaction conditions and yields for different oxadiazole synthesis methods, providing a comparative overview for process optimization.
| Oxadiazole Isomer | Starting Materials | Key Reagents/Conditions | Typical Yield | Reference |
| 1,3,4-Oxadiazole | Carboxylic acids, Acylhydrazides | HATU, Burgess reagent, mild conditions | 70-93% | [5] |
| 1,3,4-Oxadiazole | Acylhydrazones | DBU, NCS, mild conditions | 80-94% | [5] |
| 1,3,4-Oxadiazole | N-acyl-thiosemicarbazide | EDCI, room temperature | 65-90% | [5] |
| 1,2,4-Oxadiazole | Amidoxime, Carboxylic acid | CDI, NaOH/DMSO | Good | [8][10] |
| 1,2,4-Oxadiazole | O-acylamidoxime | Microwave irradiation | Improved | [8] |
| 2,5-disubstituted 1,3,4-Oxadiazoles | Carboxylic acid, NIITP | 1,4-dioxane, 80 °C | Quantitative (intermediate) | [7] |
Conclusion
The scale-up of oxadiazole synthesis, while challenging, is achievable with a systematic approach to troubleshooting and optimization. By understanding the underlying chemical principles and potential pitfalls associated with different synthetic routes, researchers can effectively improve yields, minimize side products, and ensure a safe and efficient process. This guide provides a foundation for addressing common issues, but it is crucial to perform a thorough risk assessment and process optimization for each specific target molecule. Continued research into novel synthetic methodologies, particularly in the realm of flow chemistry and green chemistry, will undoubtedly further streamline the large-scale production of these valuable heterocyclic compounds.[1][2]
References
-
Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. (URL: [Link])
-
Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. (URL: [Link])
-
A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (URL: [Link])
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC. (URL: [Link])
-
Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. (URL: [Link])
-
Review on Preparation Methods and Application Fields of Oxadiazole - ResearchGate. (URL: [Link])
-
Process Safety Considerations for the Supply of a High-Energy Oxadiazole IDO1-Selective Inhibitor | Organic Process Research & Development. (URL: [Link])
-
A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids | The Journal of Organic Chemistry. (URL: [Link])
-
Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. (URL: [Link])
-
Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. (URL: [Link])
-
Optimization of a 1,3,4-oxadiazole series for inhibition of Ca2+/calmodulin-stimulated activity of adenylyl cyclases 1 and 8 for the treatment of chronic pain - PMC. (URL: [Link])
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing). (URL: [Link])
-
Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: [Link])
-
Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00150A. (URL: [Link])
-
PURIFICATION STRATEGIES - Purification at Scale: Overcoming Chromatography Challenges for Advanced Modalities - Drug Development and Delivery. (URL: [Link])
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - PubMed. (URL: [Link])
-
Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography - ResearchGate. (URL: [Link])
-
Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. (URL: [Link])
-
Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives - PMC. (URL: [Link])
-
A comprehensive review of recent advances in the biological activities of 1,2,4-oxadiazoles. (URL: [Link])
-
A Review on1, 3, 4-Oxadiazole Its Chemical Synthesis and Pharmacological Properties. (URL: [Link])
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- 17. Strategies for balancing safety in oxadiazole tetrazole derivatives: the role of the oxime group - Materials Advances (RSC Publishing) [pubs.rsc.org]
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- 19. researchgate.net [researchgate.net]
"minimizing byproducts in one-pot 1,3,4-oxadiazole synthesis"
Technical Support Center: One-Pot 1,3,4-Oxadiazole Synthesis
Welcome to the technical support resource for researchers, chemists, and drug development professionals engaged in the one-pot synthesis of 1,3,4-oxadiazoles. This guide is structured to provide direct, actionable solutions to common experimental challenges, focusing on the minimization of byproducts to improve yield, purity, and process efficiency. Our approach is grounded in mechanistic principles to empower you not just to fix a problem, but to understand its root cause.
Introduction: The Challenge of Purity in One-Pot Syntheses
The one-pot synthesis of 2,5-disubstituted 1,3,4-oxadiazoles, typically through the condensation of a carboxylic acid and a hydrazide followed by cyclodehydration, is an elegant and atom-economical approach. However, consolidating multiple steps into a single pot introduces challenges. The same reagents and conditions intended to form the desired product can also promote side reactions, leading to a complex mixture that complicates purification and reduces yield. This guide addresses the most frequently encountered issues.
Core Reaction Pathway & Key Intermediate
Most one-pot syntheses proceed through the formation of a 1,2-diacylhydrazine intermediate, which then undergoes cyclodehydration. Understanding this pathway is critical for troubleshooting.
Caption: General one-pot synthesis pathway for 1,3,4-oxadiazoles.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
Issue 1: Incomplete reaction with significant recovery of starting materials (Carboxylic Acid/Hydrazide).
Question: My TLC/LC-MS analysis shows a large amount of unreacted acylhydrazide and/or carboxylic acid after the expected reaction time. What is causing the poor conversion?
-
Probable Cause 1: Inefficient Acylation. The initial coupling between the carboxylic acid and the acylhydrazide to form the 1,2-diacylhydrazine intermediate is failing. This is often due to poor activation of the carboxylic acid.
-
Recommended Solution:
-
Choice of Coupling Agent: For methods that involve in-situ formation of the diacylhydrazine, ensure your coupling agent is suitable. Reagents like HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) are highly effective for amide bond formation under mild conditions.[1][2]
-
Anhydrous Conditions: Moisture can hydrolyze activated intermediates and quench dehydrating agents. Ensure all glassware is oven-dried and use anhydrous solvents.[3] Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[3]
-
-
Probable Cause 2: Incompatible Functional Groups. The presence of unprotected functional groups, such as hydroxyls (-OH) or primary/secondary amines (-NH2), on your starting materials can interfere with the reaction by competing for the coupling or dehydrating agents.[4]
-
Recommended Solution:
-
Protecting Groups: Consider protecting reactive functional groups before the one-pot synthesis. Standard protecting group strategies for amines (e.g., Boc, Cbz) and alcohols (e.g., TBDMS) are well-documented.
-
Issue 2: The reaction stalls at the 1,2-diacylhydrazine intermediate.
Question: I've confirmed the formation of the 1,2-diacylhydrazine intermediate, but it's not converting to the final 1,3,4-oxadiazole. How can I drive the cyclodehydration step?
-
Probable Cause: Insufficiently Forceful Cyclization Conditions. The energy barrier for the final ring-closing dehydration is not being overcome. This is the most common bottleneck in these syntheses.[5]
-
Recommended Solution:
-
Stronger Dehydrating Agent: If you are using a mild reagent, switching to a more powerful one may be necessary. Agents like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), and polyphosphoric acid (PPA) are classic choices, though they often require higher temperatures and can be harsh on sensitive functional groups.[2][3][6] The Burgess reagent is a milder alternative that can be effective at room temperature or with gentle heating.[1][7]
-
Optimize Temperature: Cyclodehydration is often the most temperature-sensitive step. Insufficient heat will lead to incomplete reaction, while excessive heat can cause decomposition.[3] If using a high-boiling solvent like toluene or xylene, ensure you are reaching the required reflux temperature. Monitor the reaction by TLC to find the optimal balance.
-
Microwave Irradiation: Microwave-assisted synthesis can dramatically reduce reaction times and improve yields by efficiently overcoming the activation energy for cyclization.[7][8]
-
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| POCl₃ | Reflux, neat or in solvent (e.g., Toluene) | Powerful, inexpensive, widely used.[6][9] | Harsh, corrosive, not suitable for sensitive substrates, can generate chlorinated byproducts. |
| SOCl₂ | Reflux | Strong, effective.[3][10] | Harsh, generates HCl and SO₂, requires careful handling. |
| Polyphosphoric Acid (PPA) | High temp (100-160 °C) | Effective for difficult cyclizations.[3][11] | Viscous, difficult to work with, harsh conditions. |
| Burgess Reagent | RT to mild heat (e.g., THF reflux) | Mild, neutral conditions, good functional group tolerance.[1] | Expensive, moisture-sensitive. |
| TsCl / Pyridine | 0 °C to RT | Mild conditions.[10] | Can be slow, pyridine can be difficult to remove. |
| HATU / Burgess Reagent | Room Temperature | Very mild, one-pot from acid and hydrazide.[1][2] | Expensive reagents. |
Issue 3: Formation of a sulfur-containing byproduct (1,3,4-Thiadiazole).
Question: My mass spec shows a peak corresponding to the sulfur analog of my product. Why am I getting a 1,3,4-thiadiazole?
-
Probable Cause: This byproduct is common when starting from thiosemicarbazides or using sulfur-containing reagents.[12] For example, the cyclization of an N-acylthiosemicarbazide can lead to competitive formation of the 2-amino-1,3,4-thiadiazole.[2]
-
Recommended Solution:
-
Reagent Selection: The choice of cyclizing agent is critical for directing the reaction. To favor the oxadiazole, a cyclodesulfurization reagent is needed. Tosyl chloride in pyridine has been shown to selectively promote cyclization to the 2-amino-1,3,4-oxadiazole from a thiosemicarbazide precursor.[13] Conversely, strong acid would favor the thiadiazole.
-
Starting Material Purity: If your intended precursor is a semicarbazide, ensure it is not contaminated with the thiosemicarbazide analog.
-
Caption: Competing pathways leading to oxadiazole vs. thiadiazole.
Experimental Protocols
Protocol 1: Optimized One-Pot Synthesis using HATU and Burgess Reagent
This protocol is designed for substrates requiring mild conditions and good functional group tolerance.[1][2]
-
Preparation: To an oven-dried round-bottom flask under a nitrogen atmosphere, add the carboxylic acid (1.0 equiv), the acylhydrazide (1.05 equiv), and HATU (1.1 equiv).
-
Solvent & Base: Add anhydrous acetonitrile (ACN) to create a 0.1 M solution. Cool the mixture to 0 °C in an ice bath.
-
Coupling: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equiv) dropwise. Stir the reaction at 0 °C for 20 minutes, then allow it to warm to room temperature. Monitor the formation of the 1,2-diacylhydrazine intermediate by TLC or LC-MS (typically complete within 1-2 hours).
-
Cyclodehydration: Once the intermediate formation is complete, add Burgess reagent (1.5 equiv) in one portion.
-
Reaction: Stir the mixture at room temperature. Monitor the formation of the 1,3,4-oxadiazole product by TLC/LC-MS. The reaction is typically complete within 2-6 hours.
-
Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃. Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Troubleshooting Flowchart for Byproduct Minimization
Caption: A decision-making workflow for troubleshooting common issues.
References
- Benchchem. (n.d.). Identifying and minimizing side products in 1,2,4-oxadiazole synthesis.
- Benchchem. (n.d.). Side reactions to avoid in the synthesis of 2,5-diaryl-1,3,4-oxadiazoles.
-
Matheau-Raven, D., & Dixon, D. J. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. The Journal of Organic Chemistry, 87(18), 12498–12505. Retrieved from [Link]
-
ResearchGate. (2009). A mild, one-pot preparation of 1,3,4-oxadiazoles. Retrieved from [Link]
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3,4-oxadiazoles. Retrieved from [Link]
- Bentham Science. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Journal of Chemical Reviews. (2022). Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review.
-
MDPI. (n.d.). Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives. Retrieved from [Link]
-
The Journal of Organic Chemistry - ACS Publications. (2022). A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Retrieved from [Link]
-
Digital Commons @ Otterbein. (2018). Investigating The Synthesis of 1,3,4-Oxadiazoles Via a Novel Two-Step-One-Pot Cyclodehydration Reaction. Retrieved from [Link]
- Bentham Science. (n.d.). Recent Advances in Synthetic Approaches for 1,3,4- Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications.
- Benchchem. (n.d.). troubleshooting by-product formation in oxadiazole synthesis.
-
Wiley Online Library. (n.d.). ChemInform Abstract: Mild and Convenient One-Pot Synthesis of 1,3,4-Oxadiazoles. Retrieved from [Link]
-
IntechOpen. (2024). Overview of 1,3,4-Oxadiazole Synthesis and Biological Activities. Retrieved from [Link]
-
Luxembourg Bio Technologies. (n.d.). A new and efficient synthesis of 1,3,4-oxadiazole derivatives using TBTU Tetrahedron. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Retrieved from [Link]
-
Hindawi. (n.d.). 1,3,4-Oxadiazole Derivatives: Synthesis, Characterization, Antimicrobial Potential, and Computational Studies. Retrieved from [Link]
-
Digital Commons @ Otterbein. (2019). Mechanistic Studies and Derivative Effects In 1, 3, 4- Oxadiazole Synthesis Via Cyclodehydration Reactions. Retrieved from [Link]
-
UTAR Institutional Repository. (n.d.). SYNTHESIS AND CHARACTERIZATION OF 1,3,4-OXADIAZOLES BEARING AN INDOLE RING. Retrieved from [Link]
-
Chemical Science (RSC Publishing). (n.d.). A convergent synthesis of 1,3,4-oxadiazoles from acyl hydrazides under semiaqueous conditions. Retrieved from [Link]
-
SpringerLink. (n.d.). Preparation of 1,3,4-oxadiazole derivatives via supported and unsupported phosphinium dibromide reagents. Retrieved from [Link]
-
ACS Omega. (n.d.). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. Retrieved from [Link]
-
Taylor & Francis Online. (n.d.). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Retrieved from [Link]
-
Journal of University of Babylon for Pure and Applied Sciences. (2019). Synthesis, characterization and antibacterial evaluation of 1,3,4-oxadiazole derivatives. Retrieved from [Link]
Sources
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- 2. Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications [openmedicinalchemistryjournal.com]
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- 5. digitalcommons.otterbein.edu [digitalcommons.otterbein.edu]
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Validation & Comparative
A Comparative Guide to the Characterization of Potassium 3-Methyl-1,2,4-Oxadiazole-5-carboxylate by NMR Spectroscopy
For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate, a heterocyclic compound featuring a carboxylate salt, presents a unique characterization challenge. This guide provides an in-depth technical comparison of Nuclear Magnetic Resonance (NMR) spectroscopy for the definitive characterization of this molecule, contrasting it with other common analytical techniques. We will delve into the causality behind experimental choices, present detailed protocols, and provide supporting data based on closely related analogs to offer a comprehensive and practical resource.
The Central Role of NMR in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the structural determination of organic molecules in solution.[1] Its power lies in its ability to provide detailed information about the chemical environment, connectivity, and spatial relationships of individual atoms within a molecule. For a compound like this compound, NMR is indispensable for confirming the presence and substitution pattern of the 1,2,4-oxadiazole ring, the methyl group, and the carboxylate functionality.
This guide will focus on the application of ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy for the comprehensive characterization of the target molecule. We will also draw comparisons with alternative and complementary techniques such as Fourier-Transform Infrared (FT-IR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction.
I. Predicted NMR Characterization of this compound
A. ¹H NMR Spectroscopy: The Proton Landscape
The ¹H NMR spectrum is anticipated to be simple, exhibiting a single resonance corresponding to the methyl protons.
-
Causality of Chemical Shift: The methyl group is attached to the C3 position of the 1,2,4-oxadiazole ring. The electron-withdrawing nature of the heterocyclic ring will deshield these protons, causing them to resonate at a downfield chemical shift compared to a simple alkyl methyl group. Based on analogs, this signal is predicted to appear as a singlet in the range of δ 2.3-2.6 ppm . The integration of this peak should correspond to three protons.
B. ¹³C NMR Spectroscopy: The Carbon Backbone
The proton-decoupled ¹³C NMR spectrum will provide a more detailed fingerprint of the molecule, with distinct signals expected for each of the four carbon atoms.
-
Causality of Chemical Shifts:
-
C3 and C5 of the Oxadiazole Ring: These two carbons are part of the heterocyclic aromatic system and are significantly deshielded. Based on extensive data for 1,2,4-oxadiazole derivatives, their resonances are expected in the range of δ 160-175 ppm .[2][4] The C5 carbon, being directly attached to the electron-withdrawing carboxylate group, is likely to be the more deshielded of the two.
-
Carboxylate Carbon (COO⁻): The carboxylate carbon is characteristically found in a highly deshielded region of the ¹³C NMR spectrum, typically between δ 160-180 ppm .[5] Its precise chemical shift can be influenced by the counter-ion and the solvent.
-
Methyl Carbon (CH₃): The methyl carbon, being an sp³-hybridized carbon, will appear at the most upfield region of the spectrum. Its chemical shift is predicted to be in the range of δ 10-15 ppm .
-
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Multiplicity | Integration |
| -CH₃ | 2.3 - 2.6 | 10 - 15 | Singlet | 3H |
| C3 (Oxadiazole) | - | 160 - 170 | Singlet | - |
| C5 (Oxadiazole) | - | 165 - 175 | Singlet | - |
| -COO⁻K⁺ | - | 160 - 180 | Singlet | - |
II. Experimental Protocols
A. Synthesis of 3-Methyl-1,2,4-oxadiazole-5-carboxylic Acid
A common and effective method for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles involves the cyclocondensation of an amidoxime with a carboxylic acid derivative.[6]
Step-by-step Methodology:
-
Formation of Acetamidoxime: React acetonitrile with hydroxylamine hydrochloride in the presence of a base like sodium carbonate to form acetamidoxime.
-
Cyclization with Oxalic Acid Derivative: React the acetamidoxime with a suitable derivative of oxalic acid, such as oxalyl chloride or a mono-ester of oxalic acid, in a suitable solvent like dioxane or toluene. This reaction is often facilitated by heating.
-
Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
B. Preparation of the Potassium Salt
-
Neutralization: Dissolve the synthesized 3-methyl-1,2,4-oxadiazole-5-carboxylic acid in a suitable solvent like ethanol.
-
Addition of Base: Add one molar equivalent of potassium hydroxide or potassium carbonate dissolved in a minimal amount of water or ethanol.
-
Isolation: The potassium salt will precipitate out of the solution upon formation or after partial removal of the solvent under reduced pressure. The solid is then collected by filtration and dried.
C. NMR Sample Preparation and Analysis
-
Solvent Selection: Potassium salts of organic acids are often soluble in polar aprotic solvents. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound. Deuterated water (D₂O) can also be used, but this will result in the exchange of any labile protons.
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound in 0.6-0.7 mL of the chosen deuterated solvent.
-
Acquisition of Spectra: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters are typically sufficient. For the ¹³C spectrum, a proton-decoupled experiment is standard.
III. Visualization of the Characterization Workflow
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"mass spectrometry analysis of 1,2,4-oxadiazole compounds"
An In-Depth Guide to the Mass Spectrometry Analysis of 1,2,4-Oxadiazole Compounds
The 1,2,4-oxadiazole scaffold is a cornerstone in modern medicinal chemistry, valued as a bioisosteric replacement for amide and ester functionalities.[1] Its presence in numerous drug candidates and active pharmaceutical ingredients (APIs) necessitates robust analytical methods for characterization, structural elucidation, and impurity profiling. Mass spectrometry (MS), particularly when coupled with liquid chromatography (LC-MS), stands as the premier technique for this purpose.
This guide provides a comparative analysis of mass spectrometry techniques for 1,2,4-oxadiazole compounds, moving beyond a simple recitation of methods to explain the causality behind experimental choices. We will explore the nuances of ionization, fragmentation, and analysis, offering field-proven insights for researchers, scientists, and drug development professionals.
The First Critical Choice: The Ionization Source
The journey from a solution-phase molecule to a gas-phase ion is the most critical step in mass spectrometry. The choice of ionization source dictates the type of information one can obtain. For 1,2,4-oxadiazoles, the selection hinges on the analytical goal: structural confirmation of a pure standard versus quantification and identification in a complex mixture.
A Comparison of Key Ionization Techniques
| Technique | Principle | Best Suited For | Pros | Cons |
| Electron Ionization (EI) | High-energy electrons bombard gas-phase molecules, causing ionization and extensive fragmentation.[2] | Volatile, thermally stable pure compounds; structural elucidation via library matching. | Highly reproducible fragmentation patterns; extensive spectral libraries available. | Requires sample volatility and thermal stability; molecular ion may be weak or absent.[3] |
| Electrospray Ionization (ESI) | A high voltage is applied to a liquid sample, creating an aerosol of charged droplets that yield gas-phase ions. | Polar to moderately polar compounds in solution, from small molecules to large biologics.[2] | "Soft" ionization preserves the molecular ion; ideal for LC-MS; sensitive.[3] | Not suitable for non-polar compounds; susceptible to matrix effects and salt contamination.[4] |
| Atmospheric Pressure Chemical Ionization (APCI) | Sample is vaporized in a heated nebulizer and ionized via corona discharge with a reagent gas. | Less polar, semi-volatile compounds that are not easily ionized by ESI. | Complementary to ESI; handles higher flow rates; tolerates less pure mobile phases. | Requires thermal stability; less effective for large, non-volatile molecules.[3] |
Expert Insight: While much of the foundational mass spectrometry of 1,2,4-oxadiazoles was performed using Electron Ionization (EI), contemporary drug development workflows overwhelmingly rely on soft ionization techniques like ESI and APCI.[5] The ability to directly couple with liquid chromatography and preserve the molecular ion for subsequent fragmentation analysis (MS/MS) is indispensable for analyzing complex reaction mixtures, metabolites, or formulated products. ESI is the default starting point for most 1,2,4-oxadiazole derivatives due to their inherent polarity.
Decoding the Fragments: Tandem Mass Spectrometry (MS/MS)
The true power of modern mass spectrometry lies in tandem analysis (MS/MS), where ions are selected, fragmented, and their fragments analyzed.[6] This process provides definitive structural information, allows for the differentiation of isomers, and enables highly selective quantification.
The General Fragmentation Pathway of the 1,2,4-Oxadiazole Ring
The fragmentation of the 1,2,4-oxadiazole ring is predictable and primarily dictated by the inherent instability of the N-O bond (bond 1-2). Under Collision-Induced Dissociation (CID), the protonated molecule ([M+H]⁺) undergoes cleavage of this weakest bond, initiating a cascade of fragmentation events that are highly dependent on the substituents at the C3 and C5 positions.[7]
A typical fragmentation begins with the cleavage of the N1-O2 and C3-N4 bonds. This characteristic cleavage provides a diagnostic fingerprint for the 1,2,4-oxadiazole core. The specific masses of the resulting fragment ions are determined by the R¹ and R² groups attached to the ring.
Caption: Generalized fragmentation pathway of the 1,2,4-oxadiazole core.
Case Study: Differentiating Isomers
A significant challenge in drug development is the characterization of isomers, which have identical masses but different biological activities. ESI-MS/MS is exceptionally adept at this. Consider two isomeric 1,2,4-oxadiazoles. Although they have the same molecular weight, their fragmentation patterns will differ, producing unique product ion spectra that allow for unambiguous identification.[8]
For instance, a study on isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts demonstrated that the position of the pyridinium substituent dramatically alters the fragmentation pathway, enabling clear differentiation via ESI-MS/MS.[8]
Hypothetical Comparative Fragmentation Data:
| Isomer | Precursor Ion (m/z) | Key Product Ions (m/z) | Interpretation |
| Isomer A: 3-phenyl-5-methyl -1,2,4-oxadiazole | 161.07 | 104.05, 58.03 | Loss of acetonitrile ([C₂H₃N]) from the C5 position; formation of benzoyl cation. |
| Isomer B: 3-methyl -5-phenyl-1,2,4-oxadiazole | 161.07 | 118.03, 44.05 | Loss of benzonitrile ([C₇H₅N]) from the C5 position; formation of acetyl cation. |
This data clearly illustrates that by observing the specific neutral losses and resulting fragment ions, one can confidently distinguish between the two isomers.
Experimental Protocols & Best Practices
Achieving reproducible and accurate data requires a well-defined experimental protocol. The following provides a robust starting point for the LC-MS/MS analysis of 1,2,4-oxadiazole compounds.
General LC-MS/MS Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 3. Ionization Techniques - Central Laboratories UCT Prague [clab.vscht.cz]
- 4. as.uky.edu [as.uky.edu]
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- 6. Tandem mass spectrometry - Wikipedia [en.wikipedia.org]
- 7. tandfonline.com [tandfonline.com]
- 8. Characterization of isomeric 1,2,4-oxadiazolyl-N-methylpyridinium salts by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Tale of Two Isomers: Unraveling the Biological Activities of 1,2,4- and 1,3,4-Oxadiazoles
A Senior Application Scientist's Guide to Navigating the Nuances of Oxadiazole Isomers in Drug Discovery
For researchers, scientists, and drug development professionals, the five-membered aromatic systems of oxadiazoles represent a privileged scaffold in medicinal chemistry. Their metabolic stability, capacity for hydrogen bonding, and ability to act as bioisosteres for ester and amide groups have cemented their role in the design of novel therapeutics.[1][2] Among the various isomers, the 1,2,4- and 1,3,4-oxadiazoles have garnered the most attention, each offering a unique profile of biological activity.[1] This guide provides an in-depth, objective comparison of these two critical isomers, supported by experimental data, to empower researchers in making informed decisions in their drug discovery endeavors.
The Isomeric Difference: A Structural and Physicochemical Perspective
The seemingly subtle shift in the position of a nitrogen atom between the 1,2,4- and 1,3,4-oxadiazole rings profoundly influences their physicochemical properties, which in turn dictates their biological behavior. The 1,3,4-oxadiazole isomer is generally found to be less lipophilic and more water-soluble than its 1,2,4-counterpart.[3][4] This difference in polarity can significantly impact a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, a critical consideration in drug development.
A Head-to-Head Battle: Comparative Biological Evaluation
While a vast body of literature exists on the individual biological activities of 1,2,4- and 1,3,4-oxadiazole derivatives, direct comparative studies with identically substituted isomers are less common. However, the available data provides valuable insights into their relative potencies across different therapeutic areas.
Anticancer Activity: A Direct Comparison
A study by de Oliveira et al. provides a rare and valuable direct comparison of the in vitro cytotoxic effects of lipophilic 1,2,4- and 1,3,4-oxadiazole derivatives against 4T1 mammary carcinoma and CT26 colon cancer cell lines.[1] The results, summarized in the table below, reveal a clear trend favoring the 1,3,4-oxadiazole scaffold for anticancer activity in this series.
| Compound ID | Oxadiazole Isomer | R Group | 4T1 IC50 (µM) | CT26.WT IC50 (µM) |
| 1a | 1,3,4-Oxadiazole | n-decyl | 1.6 | 1.6 |
| 1b | 1,3,4-Oxadiazole | n-dodecyl | 3.55 | 3.9 |
| 2a | 1,2,4-Oxadiazole | n-decylamino | > 50 | > 50 |
| 2b | 1,2,4-Oxadiazole | n-dodecylamino | > 50 | > 50 |
Data sourced from de Oliveira, R. K. et al. (2019).[1]
The most potent compounds in this study were 1,3,4-oxadiazole derivatives coupled to an alkylated piperazine with a 10-14 carbon chain, exhibiting IC50 values in the low micromolar range.[1] Further investigation into the mechanism of action for the most potent compounds indicated the induction of apoptosis, a form of programmed cell death.[1]
Anti-inflammatory and Antimicrobial Activities: General Trends
While direct comparative studies are lacking, the broader literature suggests that both isomers are potent anti-inflammatory and antimicrobial agents.
Anti-inflammatory Activity: Derivatives of both isomers have been shown to inhibit key inflammatory mediators. For instance, certain 1,3,4-oxadiazole derivatives are potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme responsible for the production of pro-inflammatory prostaglandins.[5] Similarly, some 1,2,4-oxadiazole derivatives have demonstrated anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6]
Antimicrobial Activity: A wide array of 1,3,4-oxadiazole derivatives have demonstrated significant activity against various strains of bacteria and fungi.[7][8][9][10] The antimicrobial potential of 1,2,4-oxadiazoles has also been explored, with many derivatives showing promising results.
Mechanistic Insights: Signaling Pathways at Play
The biological effects of these oxadiazole isomers are underpinned by their interactions with specific cellular signaling pathways. Understanding these mechanisms is crucial for rational drug design and optimization.
The NF-κB Pathway in Inflammation
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[11][12][13][14]
Caption: The NF-κB signaling pathway in inflammation.
The Caspase-3 Pathway in Apoptosis
Caspase-3 is a key executioner caspase in the apoptotic pathway. It is activated by both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[3][15][16][17]
Caption: The Caspase-3 mediated apoptosis pathway.
Experimental Protocols: A Guide to Synthesis and Evaluation
The following protocols provide a general framework for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles and 3,5-disubstituted 1,2,4-oxadiazoles, as well as for the evaluation of their anticancer and anti-inflammatory activities.
Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles
This protocol describes a common method for the synthesis of 2,5-disubstituted 1,3,4-oxadiazoles via the cyclization of N,N'-diacylhydrazines.[9]
Step-by-Step Methodology:
-
Preparation of N,N'-diacylhydrazine: To a solution of an acid hydrazide (1 equivalent) in a suitable solvent (e.g., dichloromethane), add an acyl chloride (1 equivalent) and a base (e.g., triethylamine, 1.1 equivalents) at 0 °C. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Cyclization: To the crude N,N'-diacylhydrazine, add a dehydrating agent such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA). Heat the mixture to reflux for 4-8 hours.
-
Purification: After cooling to room temperature, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., sodium bicarbonate). The precipitated solid is collected by filtration, washed with water, and purified by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Synthesis workflow for 2,5-disubstituted 1,3,4-oxadiazoles.
Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles
This protocol outlines a common route to 3,5-disubstituted 1,2,4-oxadiazoles from amidoximes and carboxylic acids.[3][8]
Step-by-Step Methodology:
-
Activation of Carboxylic Acid: To a solution of a carboxylic acid (1 equivalent) in a suitable solvent (e.g., DMF), add a coupling agent (e.g., HATU, 1.1 equivalents) and a base (e.g., DIPEA, 2 equivalents). Stir the mixture at room temperature for 30 minutes.
-
Addition of Amidoxime: Add the amidoxime (1 equivalent) to the activated carboxylic acid solution. Stir the reaction mixture at room temperature for 12-24 hours.
-
Cyclization: Heat the reaction mixture to 80-100 °C for 2-4 hours to effect cyclodehydration.
-
Work-up and Purification: After cooling, pour the reaction mixture into water. The precipitated solid is collected by filtration, washed with water, and purified by column chromatography or recrystallization.
Caption: Synthesis workflow for 3,5-disubstituted 1,2,4-oxadiazoles.
MTT Assay for Anticancer Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[1][11][12][15][18]
Step-by-Step Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the medium and add DMSO or another suitable solvent to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
COX-2 Inhibition Assay
This fluorometric assay measures the ability of a compound to inhibit the activity of the COX-2 enzyme.[4][13][16][19]
Step-by-Step Methodology:
-
Reagent Preparation: Prepare the assay buffer, COX-2 enzyme solution, arachidonic acid (substrate), and a fluorescent probe according to the manufacturer's instructions.
-
Inhibitor Incubation: In a 96-well plate, add the COX-2 enzyme and the test compound at various concentrations. Incubate for a specified time to allow for inhibitor binding.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.
-
Fluorescence Measurement: Measure the fluorescence intensity over time using a microplate reader. The rate of increase in fluorescence is proportional to the COX-2 activity.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Conclusion: Choosing the Right Isomer for Your Target
The choice between a 1,2,4- and a 1,3,4-oxadiazole scaffold is not arbitrary and should be guided by the specific therapeutic target and desired pharmacological profile. The available evidence, particularly in the realm of anticancer activity, suggests that the 1,3,4-oxadiazole isomer may offer an advantage in certain contexts.[1] However, both isomers have demonstrated significant potential across a range of biological activities.
References
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Hayon, T., et al. (2003). The NF-κB signal transduction pathway and its therapeutic potential in breast cancer. Journal of Mammary Gland Biology and Neoplasia, 8(2), 153-167. Available at: [Link]
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Wikipedia contributors. (2024). NF-κB. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Schematic diagram illustrating the nuclear factor kappa B (NF-κB)... - ResearchGate. Available at: [Link]
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Schematic representation of the NF-κB signalling pathway. A pathway... - ResearchGate. Available at: [Link]
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Involvement of caspase-3 in apoptosis pathways. The salient points are:... - ResearchGate. Available at: [Link]
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de Oliveira, R. K., et al. (2019). Synthesis and anticancer evaluation of new lipophilic 1,2,4 and 1,3,4-oxadiazoles. European Journal of Medicinal Chemistry, 165, 18-30. Available at: [Link]
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Caspase-3 activation via the intrinsic and extrinsic apoptotic... - ResearchGate. Available at: [Link]
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Caspase 3 pathway. The apoptotic process can be triggered by external... - ResearchGate. Available at: [Link]
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Stecoza, C. E., et al. (2021). Synthesis and Anticancer Evaluation of New 1,3,4-Oxadiazole Derivatives. Pharmaceuticals, 14(5), 458. Available at: [Link]
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Atasan, N., et al. (2021). Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. ACS Omega, 6(45), 30547-30561. Available at: [Link]
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Wikipedia contributors. (2024). Caspase-3. In Wikipedia, The Free Encyclopedia. Available at: [Link]
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Wang, Y., et al. (2020). Synthesis and evaluation of 1,2,4-oxadiazole derivatives as potential anti-inflammatory agents by inhibiting NF-κB signaling pathway in LPS-stimulated RAW 264.7 cells. Bioorganic & Medicinal Chemistry Letters, 30(24), 127649. Available at: [Link]
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El-Masry, R. M., et al. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(9), 2709. Available at: [Link]
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Zhang, Y., et al. (2022). Research progress on the synthesis and pharmacology of 1,3,4-oxadiazole and 1,2,4-oxadiazole derivatives: a mini review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2115-2128. Available at: [Link]
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Martin, A. (2016). ANTIMICROBIAL ACTIVIT IES OF 1,3,4-OXADIAZOLE: A REVIEW. International Journal of Pharmaceutical and Biological Science Archive, 4(4). Available at: [Link]
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(PDF) ANTIMICROBIAL ACTIVITY OF 1, 3, 4-OXADIAZOLES: A REVIEW - ResearchGate. Available at: [Link]
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Alfayomy, A. M., et al. (2022). Design and Synthesis of Novel 1,3,4-Oxadiazole and 1,2,4-Triazole Derivatives as Cyclooxygenase-2 Inhibitors with Anti-inflammatory and Antioxidant Activity in LPS-stimulated RAW264.7 macrophages. Bioorganic Chemistry, 128, 106096. Available at: [Link]
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Journal of Chemical and Pharmaceutical Research. (2011). 1, 3, 4-Oxadiazole as antimicrobial agents: An overview. Available at: [Link]
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(PDF) Antimicrobial Activity of 1,3,4-Oxadiazole Derivatives - ResearchGate. Available at: [Link]
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Kumar, D., et al. (2021). Anti-inflammatory activity of new 1,3,4-oxadiazole derivatives. Thai Science and Technology Journal, 29(6), 1026-1037. Available at: [Link]
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Singh, A. K., et al. (2013). Synthesis, Characterization and Anti-Inflammatory Activity of Some 1, 3,4 -Oxadiazole Derivatives. Iranian Journal of Pharmaceutical Research, 12(3), 449-455. Available at: [Link]
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"FTIR analysis of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate"
An In-Depth Comparative Guide to the FTIR Analysis of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Authored by: A Senior Application Scientist
This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FTIR) spectrum of this compound. Designed for researchers and drug development professionals, this document moves beyond a simple spectral interpretation to offer a comparative analysis against its parent carboxylic acid. This approach not only validates the synthesis of the potassium salt but also serves as a practical E-E-A-T (Expertise, Experience, Authoritativeness, Trustworthiness) framework for characterizing novel heterocyclic compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our findings in authoritative references.
Introduction: The Significance of Carboxylate Salt Formation in Drug Development
The conversion of a carboxylic acid to a salt is a fundamental strategy in pharmaceutical development to enhance properties such as solubility, stability, and bioavailability. The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, known for its role as a bioisostere for esters and amides. Therefore, understanding the synthesis and characterization of its derivatives, like this compound, is of significant interest.
FTIR spectroscopy is an indispensable, rapid, and non-destructive technique for this purpose. It provides a molecular fingerprint that allows for the direct confirmation of the conversion of a carboxylic acid group (-COOH) into a carboxylate salt (-COO⁻K⁺). This guide will focus on the key spectral shifts that evidence this transformation, comparing the starting material, 3-methyl-1,2,4-oxadiazole-5-carboxylic acid, with its potassium salt.
Experimental Rationale & Workflow
The core of this analysis rests on a comparative methodology. By acquiring spectra for both the parent acid and the resulting salt, we can directly observe the disappearance of vibrational modes characteristic of the carboxylic acid and the appearance of new modes associated with the carboxylate anion.
Logical Workflow Diagram
Caption: Workflow for comparative FTIR analysis.
Detailed Experimental Protocol
This protocol is designed to be self-validating by ensuring consistency and minimizing sources of error.
Objective: To acquire and compare the FTIR spectra of 3-methyl-1,2,4-oxadiazole-5-carboxylic acid and its potassium salt.
Materials:
-
3-methyl-1,2,4-oxadiazole-5-carboxylic acid (starting material)
-
This compound (product)
-
FTIR-grade Potassium Bromide (KBr), dried in an oven at 110°C for at least 4 hours to remove moisture.
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FTIR Spectrometer (e.g., Thermo Fisher Nicolet iS5 or similar)
Methodology: KBr Pellet Preparation
The KBr pellet method is chosen over Attenuated Total Reflectance (ATR) in this case to obtain high-resolution spectra of solid samples and to ensure a consistent sampling environment, which is crucial for direct comparison.
-
Preparation: Place approximately 100 mg of dried KBr into the agate mortar.
-
Grinding: Grind the KBr thoroughly for 1 minute to create a fine, uniform powder. This minimizes scattering effects in the spectrum.
-
Sample Addition: Add approximately 0.5-1 mg of the sample (either the acid or the salt). The sample-to-KBr ratio should be low (around 1:100) to ensure the sample is well-dispersated and to avoid saturated absorption bands.
-
Mixing: Gently but thoroughly mix the sample and KBr with the pestle for 2 minutes until the mixture is homogenous.
-
Pellet Pressing: Transfer the mixture to the pellet die. Place the die under the hydraulic press and apply a pressure of 7-8 metric tons for 2 minutes. This should result in a transparent or translucent pellet. Opacity indicates insufficient grinding or the presence of moisture.
-
Analysis: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Repeat: Repeat steps 1-6 for the second compound, ensuring the mortar and pestle are meticulously cleaned and dried between samples to prevent cross-contamination.
FTIR Data Acquisition:
-
Background Scan: With the sample chamber empty, run a background spectrum. This is critical to account for atmospheric CO₂ and water vapor, as well as any instrumental artifacts.
-
Sample Scan: Place the KBr pellet in the holder and acquire the sample spectrum.
-
Scan Range: 4000 cm⁻¹ to 400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 32 (co-added to improve signal-to-noise ratio)
-
-
Data Processing: Apply baseline correction and normalize the spectra to facilitate a direct visual comparison of peak intensities.
Comparative Spectral Analysis: Acid vs. Salt
The primary evidence for the successful synthesis of this compound lies in the distinct and predictable changes in the FTIR spectrum compared to its acidic precursor.
Key Diagnostic Regions
-
O-H Stretch Region (3300-2500 cm⁻¹): In the carboxylic acid, this region is dominated by a very broad and strong absorption band. This breadth is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer. Upon conversion to the potassium salt, this entire band should disappear, providing the most unequivocal evidence of salt formation.
-
C=O Stretch Region (1800-1650 cm⁻¹): The carboxylic acid will exhibit a sharp, intense absorption band typically around 1700-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch.
-
COO⁻ Stretch Region (1610-1550 cm⁻¹ and 1420-1300 cm⁻¹): When the proton is removed to form the carboxylate anion (COO⁻), the C=O double bond and C-O single bond resonate, resulting in two distinct stretches: an asymmetric stretch (νₐₛ) and a symmetric stretch (νₛ). The C=O peak from the acid vanishes and is replaced by these two new peaks. The asymmetric stretch is typically strong and appears at a lower wavenumber than the original C=O stretch.
Expected Vibrational Mode Comparison
| Vibrational Mode | 3-methyl-1,2,4-oxadiazole-5-carboxylic acid (Expected Wavenumber, cm⁻¹) | This compound (Expected Wavenumber, cm⁻¹) | Rationale for Change |
| O-H Stretch (Carboxylic Acid) | ~3300-2500 (Very Broad, Strong) | Absent | Deprotonation of the carboxylic acid group to form the carboxylate salt removes the O-H bond. This disappearance is a primary confirmation of the reaction's success. |
| C=O Stretch (Carbonyl) | ~1730-1700 (Sharp, Strong) | Absent | The localized C=O double bond of the acid is replaced by the delocalized carboxylate group in the salt. |
| COO⁻ Asymmetric Stretch (νₐₛ) | Absent | ~1610-1550 (Strong) | Appearance of this new, strong band at a lower frequency than the original C=O stretch is a classic indicator of carboxylate formation due to resonance stabilization. |
| COO⁻ Symmetric Stretch (νₛ) | Absent | ~1420-1380 (Variable, Weaker) | Appearance of this second carboxylate band provides further confirmation. The separation (Δν) between νₐₛ and νₛ can provide information about the coordination of the cation. |
| C=N Stretch (Oxadiazole Ring) | ~1620-1580 | ~1620-1580 | This peak, intrinsic to the oxadiazole ring, is expected to remain relatively unchanged, serving as an internal reference point in the spectrum. |
| C-O Stretch (Coupled with O-H bend) | ~1320-1210 | Absent | This mode from the carboxylic acid group disappears upon salt formation. |
| O-H Bend (Out-of-plane) | ~920 (Broad) | Absent | The out-of-plane bend associated with the carboxylic acid dimer also disappears. |
Conclusion and Trustworthiness
A Comparative Guide to the Synthesis of 1,2,4-Oxadiazoles: A Modern, Room-Temperature Approach vs. Classical Thermal Methods
Abstract
The 1,2,4-oxadiazole scaffold is a cornerstone in medicinal chemistry, prized for its role as a bioisostere of amide and ester groups, which imparts metabolic stability and favorable physicochemical properties to drug candidates.[1][2][3] However, the progression of compounds from discovery to development is often hampered by synthetic bottlenecks associated with classical preparation methods. These traditional routes frequently rely on harsh thermal conditions, extended reaction times, and laborious purification protocols.[4] This guide presents a comprehensive validation and comparison of a modern, one-pot synthetic method for 3,5-disubstituted-1,2,4-oxadiazoles at ambient temperature against a benchmark classical thermal method. We provide detailed, side-by-side experimental protocols, a comparative analysis of performance metrics, and a discussion of the mechanistic advantages that underpin the new methodology. This guide is intended to equip researchers, particularly in drug development, with the practical knowledge to adopt a more efficient, safer, and scalable synthesis for this critical heterocyclic motif.
Introduction: The Enduring Value and Synthetic Challenge of 1,2,4-Oxadiazoles
Nitrogen- and oxygen-containing five-membered heterocycles are privileged structures in drug discovery, and the 1,2,4-oxadiazole is a standout example.[2] Its utility stems from its ability to mimic the hydrogen bonding patterns of esters and amides while being resistant to hydrolytic degradation by metabolic enzymes. This bioisosteric relationship has led to its incorporation into a multitude of therapeutic agents across various disease areas.
Despite its value, the synthesis of the 1,2,4-oxadiazole ring has historically been a persistent challenge. The most foundational and widely practiced method, first reported by Tiemann and Krüger in 1884, involves the acylation of an amidoxime followed by a thermally induced cyclodehydration.[4][5] This two-step process, while effective, suffers from several key drawbacks:
-
Harsh Conditions: The cyclization step often requires high temperatures, typically achieved by refluxing in high-boiling point solvents like pyridine for many hours (6-12 hours).[5]
-
Safety and Handling: The use of acyl chlorides as reagents necessitates careful handling due to their moisture sensitivity and corrosive nature.
-
Byproduct Formation: High temperatures can lead to the formation of byproducts, complicating the purification process and reducing overall yield.[4]
-
Limited Substrate Scope: Thermally sensitive functional groups are often incompatible with the reaction conditions, limiting the chemical diversity of the accessible molecules.
These limitations have driven the search for milder, more efficient, and scalable synthetic alternatives. Recently, the application of superbase systems, such as sodium hydroxide in dimethyl sulfoxide (NaOH/DMSO), has emerged as a powerful, one-pot strategy that operates at room temperature, directly addressing the shortcomings of classical approaches.[6][7]
Head-to-Head Comparison of Synthetic Methodologies
To provide a clear and objective comparison, we will focus on the synthesis of a model compound, 3,5-diphenyl-1,2,4-oxadiazole , using both a classical and a modern method.
Method A: The Classical Benchmark - Thermal Cyclodehydration
This method represents the traditional approach, involving the reaction of benzamidoxime with benzoyl chloride, followed by heating to induce cyclization.
Causality Behind Experimental Choices: The reaction proceeds in two distinct stages. First is the O-acylation of the amidoxime. The nucleophilic hydroxyl group of the amidoxime attacks the electrophilic carbonyl carbon of the acyl chloride. Pyridine serves a dual role: it acts as a solvent and as a base to neutralize the HCl byproduct generated during the acylation. The second stage is the critical cyclodehydration. The application of heat is necessary to provide the activation energy for the intramolecular cyclization of the O-acylamidoxime intermediate, which involves the elimination of a water molecule to form the stable aromatic oxadiazole ring.[5]
Experimental Protocol: Synthesis of 3,5-Diphenyl-1,2,4-oxadiazole
-
Materials:
-
Benzamidoxime (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
-
Procedure:
-
To a solution of benzamidoxime in anhydrous pyridine at 0 °C, add benzoyl chloride dropwise with stirring.
-
Allow the reaction mixture to warm to room temperature and then heat at reflux for 6-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing DCM and saturated aqueous NaHCO₃ solution.
-
Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield the desired 3,5-diphenyl-1,2,4-oxadiazole.[5]
-
Workflow Diagram: Method A
Caption: Classical two-step synthesis of 1,2,4-oxadiazoles.
Method B: The Modern Alternative - One-Pot, Room-Temperature Synthesis
This novel method leverages a superbase medium to facilitate a one-pot reaction between an amidoxime and a less hazardous carboxylic acid ester at ambient temperature.
Causality Behind Experimental Choices: The efficacy of this one-pot procedure hinges on the properties of the NaOH/DMSO system.[6] DMSO, a polar aprotic solvent, strongly solvates the Na⁺ cation but poorly solvates the hydroxide (OH⁻) anion. This "naked" hydroxide ion exhibits significantly enhanced basicity (superbasic character) compared to its state in protic solvents.[8] This superbase is potent enough to deprotonate the amidoxime, activating it for nucleophilic attack on the ester carbonyl. The same basic medium then facilitates both the initial O-acylation and the subsequent intramolecular cyclocondensation in a single, concerted process at room temperature, eliminating the need for a separate, high-temperature cyclization step.[1] This approach avoids the need for isolating the O-acylamidoxime intermediate.[1]
Experimental Protocol: Synthesis of 3,5-Disubstituted-1,2,4-oxadiazoles
-
Materials:
-
Substituted Amidoxime (1.0 eq)
-
Substituted Carboxylic Acid Methyl or Ethyl Ester (1.2 eq)
-
Sodium Hydroxide (powdered, 2.0 eq)
-
Dimethyl Sulfoxide (DMSO)
-
Cold Water
-
Ethyl acetate (for extraction, if needed)
-
-
Procedure:
-
To a suspension of powdered sodium hydroxide in DMSO, add the substituted amidoxime and the carboxylic acid ester.
-
Stir the reaction mixture vigorously at room temperature for 4-24 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into cold water.
-
If a precipitate forms, collect it by filtration, wash thoroughly with water, and dry to yield the product.
-
If no precipitate forms, extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify further by recrystallization or silica gel column chromatography if necessary.[5]
-
Workflow Diagram: Method B
Caption: Modern one-pot synthesis of 1,2,4-oxadiazoles.
Comparative Data Analysis
The objective superiority of the modern method becomes evident when key performance indicators are summarized. While a direct comparison for 3,5-diphenyl-1,2,4-oxadiazole is compiled from representative literature, the data clearly illustrates the advantages.
| Parameter | Method A: Classical Thermal | Method B: Modern One-Pot (Superbase) | Advantage |
| Temperature | Reflux (High Temp, e.g., >115°C) | Room Temperature | Method B |
| Reaction Time | 6 - 12 hours[5] | 4 - 24 hours[6] | Comparable |
| Yield (%) | ~76% (for 3,5-diphenyl-)[9] | 11 - 90% (general)[6][7] | Method B (Potentially higher, broader range) |
| Reagent Safety | Acyl Chlorides (corrosive, moisture-sensitive) | Carboxylic Esters (generally stable, less hazardous) | Method B |
| Number of Steps | Two (Acylation + Cyclization) | One-Pot | Method B |
| Workup/Purification | Aqueous workup + Column Chromatography[5] | Often simple precipitation/filtration[5][6] | Method B |
| Energy Consumption | High (prolonged heating) | Minimal (stirring at RT) | Method B |
The modern superbase method eliminates the need for high-energy input, utilizes safer and more stable reagents, and dramatically simplifies the reaction setup and product isolation. While the reaction time can be comparable, the operational simplicity and improved safety profile make it a far more attractive process for both lab-scale and potential scale-up operations.
Validation and Characterization: A Self-Validating System
Independent of the synthetic method chosen, rigorous characterization is required to confirm the identity and purity of the final product. This protocol serves as a self-validating check on the success of the synthesis. For our model compound, 3,5-diphenyl-1,2,4-oxadiazole, the following data are expected.
Protocol: Product Characterization
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve a small sample (~5-10 mg) of the purified product in an appropriate deuterated solvent (e.g., CDCl₃).
-
Acquire ¹H and ¹³C NMR spectra.
-
Expected ¹H NMR Data (CDCl₃): Signals for the aromatic protons will appear in the δ 7.5-8.8 ppm region.[9]
-
Expected ¹³C NMR Data (CDCl₃): Characteristic signals for the two oxadiazole ring carbons (C3 and C5) are expected at approximately δ 168.9 ppm and δ 175.7 ppm, respectively. Aromatic carbons will appear in the δ 124-133 ppm range.[9]
-
-
High-Resolution Mass Spectrometry (HRMS):
-
Analyze a dilute solution of the product via an appropriate ionization method (e.g., ESI).
-
Expected Data: The calculated mass for the protonated molecule [C₁₄H₁₀N₂O + H]⁺ is 223.0865. The observed mass should be within a narrow tolerance (e.g., ± 5 ppm) of this value.[9]
-
-
Melting Point:
-
Determine the melting point of the solid product.
-
Expected Data: The literature melting point for 3,5-diphenyl-1,2,4-oxadiazole is 108-110 °C.[9] A sharp melting point in this range indicates high purity.
-
Workflow Diagram: Product Validation
Caption: Workflow for the analytical validation of the synthesized product.
Conclusion and Future Outlook
The one-pot, room-temperature synthesis of 1,2,4-oxadiazoles using a superbase medium like NaOH/DMSO represents a significant advancement over classical thermal methods. This guide has demonstrated its superiority in terms of operational simplicity, safety, energy efficiency, and often, ease of purification. By eliminating the need for harsh reagents and high temperatures, this modern approach broadens the accessible chemical space, allowing for the synthesis of complex and thermally labile molecules. For researchers in drug development and medicinal chemistry, adopting this methodology can accelerate the synthesis of compound libraries, streamline the hit-to-lead process, and provide a more environmentally friendly and scalable route for producing these invaluable heterocyclic compounds. The continued exploration of base-mediated and other modern catalytic systems will undoubtedly further refine the synthesis of this important pharmacophore.
References
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Baykov, S., et al. (2023). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. International Journal of Molecular Sciences. Available at: [Link]
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Bozorova, S., et al. (2024). Insight into the Synthesis Approaches of Oxadiazole and its Derivatives, Focuses on their Pharmacological Activities. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]
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Gevorgyan, A., et al. (2021). Straightforward Superbase-Mediated Reductive O-Phosphorylation of Aromatic and Heteroaromatic Ketones with Red Phosphorus in the Superbase Suspension KOH/DMSO(H2O). Molecules. Available at: [Link]
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Kayukova, L.A. (2005). Synthesis of 1,2,4-oxadiazoles (a review). Pharmaceutical Chemistry Journal. Available at: [Link]
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Krasavin, M., et al. (2024). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry. Available at: [Link]
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Lipunova, N., et al. (2023). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules. Available at: [Link]
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Mączyńska, J., et al. (2016). Expanding Synthesizable Space of Disubstituted 1,2,4-Oxadiazoles. ACS Combinatorial Science. Available at: [Link]
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Pace, A., & Pierro, P. (2009). Recent Advances On 1,2,4-Oxadiazoles: From Synthesis To Reactivity And Pharmaceutical Applications. Mini-Reviews in Organic Chemistry. Available at: [Link]
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Pires, B.R., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. International Journal of Molecular Sciences. Available at: [Link]
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Request PDF. (n.d.). One-Pot Synthesis of 3,5-Disubstituted 1,2,4-Oxadiazoles Using Catalytic System NaOH‒DMSO. ResearchGate. Available at: [Link]
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Request PDF. (n.d.). The first one-pot ambient-temperature synthesis of 1,2,4-oxadiazoles from amidoximes and carboxylic acid esters. ResearchGate. Available at: [Link]
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Trofimov, B.A., & Schmidt, E.Y. (2014). SUPERBASES IN ORGANIC SYNTHESIS. Izvestiya Akademii Nauk. Seriya Khimicheskaya. Available at: [Link]
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Unusual Formation of 1,2,4-Oxadiazine Core in Reaction of Amidoximes with Maleic or Fumaric Esters. (2022). Molecules. Available at: [Link]
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Vieira, T.F., et al. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society. Available at: [Link]
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A Comparative Guide to Catalysts for Oxadiazole Synthesis: A Senior Application Scientist's Perspective
Authored for Researchers, Scientists, and Drug Development Professionals
The oxadiazole core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents due to its favorable metabolic stability and ability to participate in hydrogen bonding.[1][2] The efficient synthesis of this five-membered heterocycle is, therefore, a cornerstone of drug discovery and development.[3][4][5] This guide provides an in-depth comparative analysis of various catalytic systems for the synthesis of 1,3,4- and 1,2,4-oxadiazoles, offering insights into catalyst selection, mechanistic pathways, and practical experimental protocols.
The Central Role of Catalysis in Oxadiazole Synthesis
The synthesis of oxadiazoles typically involves the cyclization of precursors such as hydrazides, acylhydrazones, or amidoximes.[1][3][6] Catalysts play a pivotal role in these transformations by lowering the activation energy, enhancing reaction rates, and often enabling milder reaction conditions, which is crucial for the synthesis of complex, functionalized molecules. The choice of catalyst directly influences the yield, substrate scope, and overall efficiency of the synthetic route.[7]
Metal-Catalyzed Synthesis of Oxadiazoles
Transition metal catalysts, particularly those based on palladium and copper, are powerful tools for the synthesis of highly substituted oxadiazoles.[8] These catalysts often operate through cross-coupling and C-H activation strategies, allowing for the construction of complex molecular architectures.[9]
Palladium Catalysis
Palladium catalysts are renowned for their versatility in forming carbon-carbon and carbon-heteroatom bonds. In oxadiazole synthesis, palladium catalysis is often employed in Suzuki cross-coupling reactions to introduce aryl or heteroaryl substituents onto a pre-formed oxadiazole ring.[10] More advanced methods involve a domino sequence of coupling and cyclization.[11] For instance, the coupling of N-propargylamides with aryl iodides, followed by cyclization, provides a direct route to 2,5-disubstituted oxazoles, a related and important heterocycle.[7]
Mechanism of Palladium-Catalyzed Arylation:
The catalytic cycle typically involves oxidative addition of the palladium(0) catalyst to an aryl halide, followed by transmetalation with a pre-functionalized oxadiazole (e.g., a stannane or boronic acid derivative) and subsequent reductive elimination to yield the arylated product and regenerate the active catalyst.
Caption: Simplified catalytic cycle for Pd-catalyzed arylation of oxadiazoles.
Copper Catalysis
Copper catalysts offer a cost-effective and efficient alternative to palladium for certain transformations. Copper(II) triflate (Cu(OTf)₂) has been shown to catalyze the synthesis of 2,5-disubstituted-1,3,4-oxadiazoles through an imine C-H functionalization of N-arylidenearoylhydrazide.[9] This method is advantageous as it can be performed in an open atmosphere, making it highly practical for organic synthesis.[9] Copper iodide (CuI) is another copper catalyst used in the synthesis of oxadiazoles.[6]
Mechanism of Copper-Catalyzed Oxidative Cyclization:
The proposed mechanism involves the coordination of the copper catalyst to the acylhydrazone, followed by an intramolecular oxidative C-O bond formation and subsequent cyclization to yield the oxadiazole ring.
Organocatalyzed Synthesis of Oxadiazoles
Organocatalysis has emerged as a powerful strategy in organic synthesis, offering metal-free alternatives that are often less toxic and more environmentally benign.
Iodine-Mediated Synthesis
Molecular iodine is a versatile and mild catalyst for the oxidative cyclization of various substrates to form 1,3,4-oxadiazoles.[12] It can be used in grinding methods under solvent-free conditions, aligning with the principles of green chemistry.[12] Iodine-mediated oxidative C-O bond formation via the condensation of aldehydes and semicarbazide is an effective route to 2-amino-substituted 1,3,4-oxadiazoles.[9]
Mechanism of Iodine-Mediated Cyclization:
The reaction likely proceeds through the formation of an N-iodo intermediate, which facilitates the intramolecular cyclization and subsequent elimination of HI to afford the oxadiazole product.
Caption: Proposed pathway for iodine-mediated oxadiazole synthesis.
Other Organocatalysts
A variety of other organocatalysts have been employed for oxadiazole synthesis. Tetrabutylammonium fluoride (TBAF) is an efficient catalyst for the cyclization of O-acylamidoximes to 1,2,4-oxadiazoles at room temperature.[13] Chloramine-T can be used as a cyclizing agent for the conversion of N-acyl hydrazones to 5-substituted 1,3,4-oxadiazoles under microwave irradiation.[9]
Emerging and Green Catalytic Methods
In line with the growing emphasis on sustainable chemistry, several green catalytic methods for oxadiazole synthesis have been developed.
Microwave-Assisted Synthesis
Microwave irradiation has been shown to significantly accelerate the synthesis of oxadiazoles, often leading to higher yields in shorter reaction times compared to conventional heating.[2][14] This technique is frequently combined with the use of solid supports like clay, which can act as a catalyst and provide a solvent-free reaction environment.[2][6][14]
Photocatalysis
Visible-light photocatalysis offers a green and efficient method for oxadiazole synthesis.[12] Organic dyes such as Eosin-Y can act as photocatalysts, enabling the oxidative heterocyclization of substituted semicarbazones to 2-amino-5-substituted-1,3,4-oxadiazoles under an oxygen atmosphere.[11]
Comparative Performance of Catalysts
The choice of catalyst is dictated by factors such as substrate scope, desired substitution pattern, and reaction conditions. The following table provides a comparative overview of various catalytic systems for oxadiazole synthesis.
| Catalyst System | Starting Materials | Reaction Type | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Palladium-Catalyzed | ||||||||
| Pd(dppf)Cl₂ / Na₂CO₃ | Bromine-substituted 2-phenyl-4-N,N-dimethylaminoquinazolines and a boronic acid pinacol ester | Suzuki Cross-Coupling | 5 | Toluene-H₂O | - | - | up to 85 | [10] |
| Copper-Catalyzed | ||||||||
| Cu(OTf)₂ | N-arylidenearoylhydrazide | Imine C-H Functionalization | Catalytic | - | - | - | - | [9] |
| Organocatalyzed | ||||||||
| Iodine | Hydrazides and substituted benzaldehydes | Grinding/Oxidative Cyclization | Catalytic | Solvent-free | Room Temp | 8 min | - | [12] |
| Chloramine-T | N-acyl hydrazones | Oxidative Cyclization | - | - | Microwave | - | Good to Excellent | [9] |
| Photocatalyzed | ||||||||
| Eosin-Y | Substituted semicarbazones | Photocatalytic Oxidative Heterocyclization | - | - | Visible Light | - | 92-94 | [11] |
| Green Methods | ||||||||
| Clay | Substituted hydrazide and benzoic acid | Microwave-Assisted | - | Solvent-free | Microwave (50% power) | 10 min | 70-78 | [2] |
Experimental Protocols
Below are representative experimental protocols for the synthesis of oxadiazoles using different catalytic systems.
Protocol 1: Iodine-Catalyzed Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles via Grinding[12]
This protocol describes a solvent-free, room temperature synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using iodine as a catalyst.
Materials:
-
Hydrazide (e.g., phenyl hydrazide or 4-hydroxy hydrazide) (1 mmol)
-
Substituted benzaldehyde (1 mmol)
-
Iodine (catalytic amount)
-
Mortar and pestle
Procedure:
-
In a mortar, combine the hydrazide (1 mmol), substituted benzaldehyde (1 mmol), and a catalytic amount of iodine.
-
Grind the mixture using a pestle at room temperature for approximately 8 minutes.
-
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solid reaction mixture is washed with a saturated solution of sodium thiosulfate to remove excess iodine.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired 2,5-disubstituted 1,3,4-oxadiazole.
Protocol 2: Microwave-Assisted Synthesis of 2,5-Disubstituted 1,3,4-Oxadiazoles on a Clay Support[2]
This protocol outlines a rapid and environmentally friendly synthesis of 2,5-disubstituted 1,3,4-oxadiazoles using microwave irradiation and a solid clay support.
Materials:
-
Substituted acid hydrazide (1 mmol)
-
Benzoic acid (1 mmol)
-
Clay (e.g., Montmorillonite K10)
-
Domestic microwave oven
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Prepare an equimolar mixture of the substituted acid hydrazide (1 mmol) and benzoic acid (1 mmol).
-
Add clay to the mixture and thoroughly mix the components using a vortex mixer.
-
Place the solid mixture in a microwave-safe vessel and irradiate in a domestic microwave oven at approximately 50% power for about 10 minutes.
-
After the reaction is complete, allow the solid mixture to cool to room temperature.
-
Extract the product from the solid support using an appropriate organic solvent (e.g., ethyl acetate).
-
Evaporate the solvent under reduced pressure to yield the crude product, which can be further purified by recrystallization.
Caption: General experimental workflow for oxadiazole synthesis.
Conclusion
The synthesis of oxadiazoles is a rich and evolving field, with a diverse array of catalytic methods available to the modern chemist. Metal-catalyzed approaches, particularly with palladium and copper, offer robust solutions for constructing complex, substituted oxadiazoles. Organocatalysis, with reagents like iodine, provides milder and more environmentally friendly alternatives. Furthermore, emerging green technologies such as microwave-assisted synthesis and photocatalysis are paving the way for more sustainable and efficient routes to these valuable heterocyclic compounds. The selection of the optimal catalyst and methodology will depend on the specific target molecule, available resources, and desired process parameters. This guide serves as a foundational resource to aid researchers in navigating the catalytic landscape for oxadiazole synthesis and accelerating their drug discovery and development endeavors.
References
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. (URL: )
- A Review of Modern Methods of Synthesis 1, 3, 4-Oxadiazole as a Bioactive Compounds. (URL: )
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors - PubMed Central. (URL: )
- Strategies to Synthesis of 1,3,4-Oxadiazole Derivatives and Their Biological Activities: A Mini Review. (URL: )
- Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applic
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Synthesis of 1,2,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])
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Synthetic Approaches to 1,3,4-Oxadiazole-Containing Boronic Derivatives - MDPI. (URL: [Link])
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Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities | ACS Omega. (URL: [Link])
-
Synthesis of oxadiazole‐based commercially useful molecules. A)... - ResearchGate. (URL: [Link])
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Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC - NIH. (URL: [Link])
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Metal Complexes of Oxadiazole Ligands: An Overview - MDPI. (URL: [Link])
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Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles - PMC - NIH. (URL: [Link])
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Synthesis of 1,3,4-oxadiazoles - Organic Chemistry Portal. (URL: [Link])
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A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents - PMC - NIH. (URL: [Link])
-
Review on the Synthesis and Performance for 1,3,4‐Oxadiazole‐Based Energetic Materials. (URL: [Link])
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Efficient Synthesis of Novel 1,3,4-Oxadiazoles Bearing a 4-N,N-Dimethylaminoquinazoline Scaffold via Palladium-Catalyzed Suzuki Cross-Coupling Reactions - PMC - PubMed Central. (URL: [Link])
-
A Review on Synthesis and Biological Activities of Oxadiazole Derivatives. (URL: [Link])
-
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A Senior Application Scientist's Comparative Guide to the Biological Evaluation of Novel 1,2,4-Oxadiazole Derivatives
Authored For: Researchers, Scientists, and Drug Development Professionals
The 1,2,4-oxadiazole ring is a five-membered heterocycle that has garnered significant attention in medicinal chemistry. Its value lies not only in its broad spectrum of biological activities but also in its role as a robust bioisostere for metabolically labile ester and amide functionalities, enhancing the drug-like properties of potential therapeutic agents.[1][2][3] This guide provides a comparative analysis of the biological performance of various 1,2,4-oxadiazole derivatives, supported by experimental data and detailed protocols, to aid researchers in this promising field.
The Rationale: From Synthesis to Biological Screening
The journey of a novel 1,2,4-oxadiazole derivative from a concept to a potential drug candidate is a multi-step process. The most common synthetic routes involve the cyclization of O-acyl-amidoximes, which are typically formed from the reaction of amidoximes with acylating agents like acyl chlorides or carboxylic acids.[4] Modern approaches, such as microwave-assisted synthesis, have been developed to improve reaction times and yields.[4][5] Once synthesized and characterized, a rigorous biological evaluation is imperative. The choice of assays is dictated by the therapeutic area of interest, but a general workflow ensures a systematic progression from broad screening to specific mechanistic studies.
Comparative Analysis of Biological Activities
1,2,4-oxadiazoles have demonstrated a remarkable diversity of pharmacological effects. This section compares derivatives across several key therapeutic areas.
The 1,2,4-oxadiazole scaffold is a feature of numerous compounds with potent antiproliferative activity.[6] The discovery of 3,5-diarylsubstituted derivatives as apoptosis inducers marked a significant breakthrough in this area.[6]
Performance Comparison:
A comparative analysis of various derivatives reveals significant differences in potency, often linked to the nature and position of substituents. For instance, studies have shown that combining the 1,2,4-oxadiazole ring with other heterocyclic systems like imidazopyrazine or benzothiazole can yield compounds with potent cytotoxicity against various cancer cell lines.[1][7]
| Compound/Series | Target Cell Lines | Reported IC50 (µM) | Key Structural Features | Reference |
| 16a (imidazopyrazine linked) | MCF-7 (Breast) | 0.68 | 1,2,4-oxadiazole linked to imidazopyrazine | [1] |
| A-549 (Lung) | 1.56 | |||
| 16b (imidazopyrazine linked) | MCF-7 (Breast) | 0.22 | 1,2,4-oxadiazole linked to imidazopyrazine | [1] |
| A-549 (Lung) | 1.09 | |||
| Compound 33 (dual oxadiazole) | MCF-7 (Breast) | 0.34 | Contains both 1,2,4- and 1,3,4-oxadiazole units | [8] |
| Benzothiazole Derivative | DLD1 (Colorectal) | 0.35 | Pyridinyl-oxadiazole linked to benzothiazole | [7] |
| 11j (imidazothiadiazole linked) | ACHN (Renal) | 0.11 | 1,2,4-oxadiazole linked to imidazothiadiazole | [9] |
Causality Behind Experimental Choices: The selection of cell lines such as MCF-7 (breast), A-549 (lung), and DLD1 (colorectal) is strategic, representing common and well-characterized cancer types. The use of standard chemotherapeutic agents like Doxorubicin or 5-Fluorouracil as positive controls is crucial for validating the assay and benchmarking the potency of the novel derivatives.[1][7][9]
The rise of antibiotic resistance necessitates the discovery of novel antimicrobial agents. The 1,2,4-oxadiazole class has emerged as a promising source of antibiotics, particularly against Gram-positive bacteria like Methicillin-resistant Staphylococcus aureus (MRSA).[10]
Performance Comparison:
The antibacterial efficacy of these compounds is highly dependent on their structure. Structure-activity relationship (SAR) studies have been pivotal in optimizing their activity.
| Compound/Series | Target Organism | Reported MIC (µg/mL) | Mechanism of Action | Reference |
| Oxadiazole Class | MRSA | - | Impairs cell-wall biosynthesis | [10] |
| Compound 57 | C. difficile (MDR strains) | MIC90 = 1 | Selective, bactericidal | [11] |
| Compound 43 | S. aureus | 0.15 | Broad-spectrum antimicrobial | [12] |
| E. coli | 0.05 | [12] | ||
| M. tuberculosis | 6.3 | [12] | ||
| Antibiotic 75b | MRSA | Efficacious in mouse model | Penicillin-binding protein inhibitor | [10] |
Structure-Activity Relationship (SAR): For antibacterial 1,2,4-oxadiazoles, specific structural features are critical for activity. For example, a hydrogen-bond donor in one of the aromatic rings (designated the 'A ring') is often necessary for antibacterial effects, while hydrogen-bond acceptors are disfavored.[13] This understanding, derived from synthesizing and testing dozens of analogs, allows for a more rational design of next-generation compounds.
Chronic inflammation is implicated in numerous diseases. Certain 1,2,4-oxadiazole derivatives have been identified as potent anti-inflammatory agents, primarily through the inhibition of key signaling pathways like NF-κB.[14][15]
Performance Comparison:
The primary metric for in vitro anti-inflammatory activity is often the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
| Compound/Series | Assay | Result | Key Finding | Reference |
| Compound 17 | LPS-induced NO release | Highest activity among 29 compounds | Inhibits phosphorylation of p65 and its nuclear translocation | [14][15] |
| Flurbiprofen-based Oxadiazoles | Carrageenan-induced paw edema (in vivo) | Up to 88.33% edema inhibition | Activity comparable to standard drug Flurbiprofen | [16] |
Mechanism of Action - NF-κB Inhibition: The NF-κB pathway is a cornerstone of the inflammatory response. In an unstimulated cell, NF-κB is held inactive in the cytoplasm. Upon stimulation by LPS, a cascade is initiated that leads to the phosphorylation and degradation of the inhibitory protein, IκBα. This frees NF-κB (a heterodimer, often p65/p50) to translocate to the nucleus, where it drives the transcription of pro-inflammatory genes. Potent 1,2,4-oxadiazole derivatives, such as compound 17, intervene by blocking the phosphorylation of the p65 subunit, thereby preventing nuclear translocation and halting the inflammatory cascade.[14][15]
Several 1,2,4-oxadiazole derivatives have been investigated for their potential in treating neurodegenerative diseases and acute neuronal injury like ischemic stroke.
Performance Comparison:
Evaluation in this area often involves cell-based assays to measure protection against oxidative stress and in vivo models to assess functional recovery.
| Compound/Series | Model | Key Result | Mechanism | Reference |
| Compound 24 | PC12 cells (SNP-induced apoptosis) | Potent protection against oxidative injury | Activates Nrf2 antioxidant pathway | [17] |
| MCAO rat model (Ischemic Stroke) | Significantly reduced brain infarction | [17][18] | ||
| wyc-7-20 | 3xTg mice (Alzheimer's Disease) | Improved cognitive impairments | Reduced Aβ plaques and Tau phosphorylation | [3][19] |
Causality Behind Experimental Choices: The use of sodium nitroprusside (SNP) in PC12 cells is a standard method to induce oxidative stress and apoptosis, mimicking aspects of neurodegenerative processes.[17] The middle cerebral artery occlusion (MCAO) model in rats is the gold standard for preclinical stroke research, as it reliably reproduces the ischemic damage seen in human patients.[17] The selection of these models provides a robust, multi-level validation of a compound's neuroprotective potential.
Self-Validating Experimental Protocols
The trustworthiness of comparative data hinges on the robustness of the experimental protocols. The following are detailed, step-by-step methodologies for key in vitro assays.
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the 1,2,4-oxadiazole derivatives in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include wells for vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that causes 50% inhibition of cell growth) using non-linear regression analysis.
This protocol determines the minimum inhibitory concentration (MIC) of a compound against a specific bacterium.
-
Bacterial Culture: Inoculate the test bacterium (e.g., S. aureus MRSA) into a suitable broth (e.g., Mueller-Hinton Broth) and incubate until it reaches the logarithmic growth phase.
-
Inoculum Preparation: Adjust the bacterial culture turbidity to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the 1,2,4-oxadiazole derivatives in the broth, typically starting from a high concentration (e.g., 128 µg/mL) down to a low concentration.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a positive control (bacteria with no compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.
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A Researcher's Guide to 3D-QSAR Studies of 1,2,4-Oxadiazole Derivatives: A Comparative Analysis
The 1,2,4-oxadiazole moiety is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1] Its metabolic stability and ability to act as a bioisostere for esters and amides make it an attractive component in drug design.[2] Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies have proven to be a powerful tool in elucidating the structural requirements for the biological activity of 1,2,4-oxadiazole derivatives, thereby guiding the rational design of more potent and selective therapeutic agents.[3]
This guide provides a comparative overview of 3D-QSAR studies performed on 1,2,4-oxadiazole derivatives targeting various biological entities. We will delve into the methodologies, compare the statistical robustness of different models, and interpret the resulting contour maps to extract meaningful insights for drug design.
The Power of 3D-QSAR in Drug Discovery
3D-QSAR methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), establish a correlation between the biological activity of a series of compounds and their 3D molecular properties.[3] These techniques go beyond traditional 2D-QSAR by considering the spatial arrangement of atoms and the resulting steric, electrostatic, hydrophobic, and hydrogen bonding fields. The primary output of these studies is a predictive model and 3D contour maps that highlight regions in space where specific physicochemical properties are favorable or unfavorable for biological activity.
Comparative Analysis of 3D-QSAR Studies on 1,2,4-Oxadiazole Derivatives
Several studies have successfully applied 3D-QSAR to understand the structure-activity relationships of 1,2,4-oxadiazole derivatives against various targets. Below is a comparative summary of key findings:
| Target Enzyme/Protein | 3D-QSAR Models | Key Statistical Parameters | Insights from Contour Maps & Key Findings |
| Caspase-3 (Anticancer) | CoMFA, CoMSIA, (SW) kNN MFA | CoMFA: q² = 0.632, r² = 0.817; CoMSIA: q² = 0.533, r² = 0.985 | Steric and electrostatic fields are significant for activity. The models guided the design of new anticancer agents.[4] Molecular docking studies suggest hydrogen bonding is crucial for activity, which can be enhanced by adding highly electronegative substitutions.[5] |
| Penicillin-Binding Proteins (Antibacterial) | CoMFA, CoMSIA, Field-Based 3D-QSAR | CoMFA: q² = 0.52 (Gasteiger-Hückel charges), q² = 0.70 (MMFF94 charges); r²_pred = 0.77 (MMFF94 charges) | CoMFA contour maps successfully identified favored and disfavored steric and electrostatic regions for substitution, aiding in the design of new antibacterial agents against Gram-positive bacteria.[6][7][8][9] |
| Sortase A (Antibacterial) | kNN-MFA, 3D-QSAR | q² = 0.6319, r² = 0.9235, pred_r² = 0.5479 | The model highlighted the importance of hydrophobic substituents in a specific region of the molecule for enhanced antibacterial activity against Staphylococcus aureus.[10][11] |
| GSK-3β (Anti-Alzheimer) | CoMFA, CoMSIA | CoMFA: R_cv² = 0.692, R_pred² = 0.6885; CoMSIA: R_cv² = 0.696, R_pred² = 0.6887 | The contour maps provided structural information that can guide the design of novel compounds with improved inhibitory activities against GSK-3β.[12] |
Note: q² (cross-validated r²) is a measure of the internal predictive ability of the model. r² is the coefficient of determination for the training set. r²_pred (or pred_r²) is the predictive r² for an external test set, indicating the model's ability to predict the activity of new compounds. Higher values for these parameters generally indicate a more robust and predictive model.
A Generalized Experimental Protocol for 3D-QSAR Studies
The following is a step-by-step methodology for conducting a typical 3D-QSAR study, based on the common practices observed in the referenced literature.
Step 1: Dataset Preparation
-
Compound Selection: Curate a dataset of 1,2,4-oxadiazole derivatives with a wide range of biological activities against the target of interest.
-
3D Structure Generation: Build the 3D structures of all molecules using molecular modeling software.
-
Energy Minimization: Optimize the geometry of each molecule to its lowest energy conformation using a suitable force field (e.g., Tripos force field).
-
Charge Calculation: Assign partial atomic charges to all atoms (e.g., using the Gasteiger-Hückel method).
Step 2: Molecular Alignment
This is a critical step in 3D-QSAR. All molecules in the dataset must be aligned in a consistent manner, assuming they bind to the receptor in a similar orientation. Common alignment strategies include:
-
Substructure-based alignment: Aligning molecules based on a common scaffold, in this case, the 1,2,4-oxadiazole ring.
-
Pharmacophore-based alignment: Aligning molecules based on a common set of pharmacophoric features.
-
Docking-based alignment: Aligning molecules based on their docked conformation in the active site of the target receptor, if the receptor structure is known.
Step 3: Generation of Molecular Fields (CoMFA & CoMSIA)
-
Grid Box Definition: A 3D grid is generated to encompass the aligned molecules.
-
Probe Atom: A probe atom (e.g., a sp³ carbon with a +1 charge) is placed at each grid point.
-
Field Calculation:
-
CoMFA: Calculates steric (Lennard-Jones potential) and electrostatic (Coulombic potential) interaction energies between the probe atom and each molecule.
-
CoMSIA: In addition to steric and electrostatic fields, it calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using a Gaussian-type distance dependence.
-
Step 4: Statistical Analysis
-
Partial Least Squares (PLS) Regression: This statistical method is used to correlate the calculated field values (independent variables) with the biological activities (dependent variable).
-
Model Validation:
-
Internal Validation: Typically performed using the leave-one-out (LOO) cross-validation method to calculate the q² value.
-
External Validation: The dataset is split into a training set (to build the model) and a test set (to evaluate its predictive power). The predictive ability is assessed by the r²_pred value.
-
Step 5: Interpretation of Contour Maps
The results of the PLS analysis are visualized as 3D contour maps. These maps show regions where certain molecular properties are positively or negatively correlated with biological activity. For example:
-
Steric Maps: Green contours indicate regions where bulky groups enhance activity, while yellow contours indicate regions where bulky groups decrease activity.
-
Electrostatic Maps: Blue contours indicate regions where positive charges are favorable, while red contours indicate regions where negative charges are favorable.
-
Hydrophobic Maps: Yellow contours indicate regions where hydrophobic groups are favorable, while white or grey contours indicate regions where hydrophilic groups are favorable.
-
Hydrogen Bond Donor/Acceptor Maps: Cyan/magenta and orange/purple contours typically represent favorable regions for H-bond donors and acceptors, respectively.
Visualizing the 3D-QSAR Workflow and Contour Map Interpretation
To better understand the process, the following diagrams illustrate the key stages of a 3D-QSAR study.
Caption: A typical workflow for a 3D-QSAR study.
Caption: Interpreting 3D-QSAR contour maps for drug design.
Conclusion and Future Perspectives
3D-QSAR studies have consistently demonstrated their value in the hit-to-lead and lead optimization phases of drug discovery for 1,2,4-oxadiazole derivatives. By providing a detailed 3D visualization of the structure-activity landscape, these computational models offer invaluable guidance for medicinal chemists to design and synthesize novel compounds with improved potency and selectivity. The integration of 3D-QSAR with other computational techniques like molecular docking and molecular dynamics simulations can further enhance the reliability of the predictions and provide a more comprehensive understanding of the ligand-receptor interactions. As computational power and algorithms continue to advance, the application of 3D-QSAR is expected to play an even more prominent role in accelerating the discovery of new 1,2,4-oxadiazole-based therapeutics.
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A Comparative Guide to the Efficacy of 1,2,4-Oxadiazole-Based Inhibitors
The 1,2,4-oxadiazole moiety, a five-membered heterocycle, has emerged as a privileged scaffold in modern medicinal chemistry. Its unique physicochemical properties, including its role as a bioisostere for ester and amide functionalities, contribute to enhanced metabolic stability and a wide spectrum of biological activities. This has led to the development of numerous 1,2,4-oxadiazole-based compounds targeting a diverse array of proteins implicated in various diseases, from cancer and infectious diseases to inflammatory disorders.
This guide provides a comparative analysis of the efficacy of different 1,2,4-oxadiazole-based inhibitors, focusing on four key target classes: Histone Deacetylases (HDACs), Sphingosine-1-Phosphate (S1P) receptors, Penicillin-Binding Proteins (PBPs), and Carbonic Anhydrases (CAs). We will delve into their mechanisms of action, present comparative efficacy data, and provide detailed experimental protocols for their evaluation, offering researchers, scientists, and drug development professionals a comprehensive resource to navigate this promising class of compounds.
Histone Deacetylase (HDAC) Inhibitors: Unlocking Chromatin for Cancer Therapy
HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues of histones and other non-histone proteins. Their aberrant activity is often associated with cancer, making them a prime target for therapeutic intervention. 1,2,4-oxadiazole-based HDAC inhibitors have shown significant promise in this area.
Mechanism of Action and Signaling Pathway
HDAC inhibitors function by binding to the zinc ion in the active site of HDAC enzymes, thereby preventing the deacetylation of histones. This leads to the accumulation of acetylated histones, resulting in a more open chromatin structure (euchromatin). This "relaxed" chromatin allows for the transcription of previously silenced genes, including tumor suppressor genes, leading to cell cycle arrest, differentiation, and apoptosis.
Caption: Signaling pathway of HDAC inhibition by 1,2,4-oxadiazole-based compounds.
Comparative Efficacy of 1,2,4-Oxadiazole-Based HDAC Inhibitors
The efficacy of HDAC inhibitors is typically evaluated by their half-maximal inhibitory concentration (IC50) against specific HDAC isoforms and their anti-proliferative activity in cancer cell lines.
| Compound | Target HDAC Isoform(s) | IC50 (nM) | Cancer Cell Line | Anti-proliferative IC50 (nM) | Reference |
| Compound 21 | HDAC-1, -2, -3 | 1.8, 3.6, 3.0 | Various (colon, ovarian, breast, etc.) | 9.8 - 44.9 | |
| TFMO (12) | Class IIa (HDAC4) | 20 | - | - | |
| Compound 1a | Class IIa (HDAC4, 5, 7) | 12 (HDAC4) | THP1 (in combination) | - |
Note: Direct comparison of IC50 values across different studies should be done with caution due to potential variations in assay conditions.
Experimental Protocol: In Vitro HDAC Inhibition Assay
This protocol describes a common fluorometric assay to determine the IC50 of a 1,2,4-oxadiazole-based inhibitor against a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor stock solution (in DMSO)
-
Developer solution (e.g., Trypsin in assay buffer with a pan-HDAC inhibitor like Trichostatin A to stop the reaction)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the 1,2,4-oxadiazole inhibitor in assay buffer.
-
In a 96-well plate, add the diluted inhibitor or DMSO (vehicle control).
-
Add the diluted HDAC enzyme to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C to allow for the cleavage of the deacetylated substrate.
-
Measure the fluorescence at an excitation wavelength of ~360 nm and an emission wavelength of ~460 nm.
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.
Sphingosine-1-Phosphate (S1P) Receptor Agonists: Modulating Immune Responses
S1P receptors are a class of G protein-coupled receptors that play a critical role in regulating lymphocyte trafficking. Agonists of the S1P1 receptor subtype cause the internalization of the receptor on lymphocytes, effectively trapping them in the lymph nodes and preventing their migration to sites of inflammation. This mechanism is particularly relevant for the treatment of autoimmune diseases like multiple sclerosis.
Mechanism of Action and Signaling Pathway
1,2,4-Oxadiazole-based S1P1 receptor agonists bind to and activate the S1P1 receptor on lymphocytes. This activation leads to receptor internalization and degradation, rendering the lymphocytes unresponsive to the S1P gradient that normally guides their egress from the lymph nodes. The resulting lymphopenia reduces the inflammatory response in peripheral tissues.
Caption: Mechanism of action of 1,2,4-oxadiazole S1P1 receptor agonists.
Comparative Efficacy of 1,2,4-Oxadiazole-Based S1P Receptor Agonists
The efficacy of S1P receptor agonists is determined by their potency (IC50 or EC50) at the target receptor subtype and their selectivity over other subtypes, particularly S1P3, to avoid cardiovascular side effects. In vivo efficacy is often measured by the reduction in peripheral lymphocyte counts.
| Compound | Target Receptor | IC50 (nM) | Selectivity vs. S1P3 | In Vivo Effect (Rat) | Reference |
| Analogue 26 | S1P1 | 0.6 | High | Efficacious in skin transplant model | |
| Compound 45 | S1P1 | - | Selective | Long-lasting lymphocyte reduction | |
| 16-3b | S1P1 | - | Favorable | Impressive lymphocyte reduction | |
| 16-3g | S1P1 | - | Favorable | Impressive lymphocyte reduction |
Experimental Protocol: In Vivo Lymphocyte Reduction Study
This protocol outlines a typical in vivo study in rodents to assess the efficacy of a 1,2,4-oxadiazole-based S1P1 receptor agonist.
Animals:
-
Male Sprague-Dawley rats (or other suitable rodent model)
Procedure:
-
Acclimatize animals to the housing conditions for at least one week.
-
Collect baseline blood samples from the tail vein for a complete blood count (CBC) to determine initial lymphocyte numbers.
-
Administer the 1,2,4-oxadiazole S1P1 agonist orally (p.o.) or via another appropriate route at various dose levels. A vehicle control group should be included.
-
Collect blood samples at multiple time points post-dosing (e.g., 4, 8, 24, 48, and 72 hours).
-
Perform CBC analysis on all blood samples to determine the number of circulating lymphocytes.
-
Calculate the percentage reduction in lymphocyte count at each time point and for each dose group relative to the baseline values.
-
Analyze the data to determine the dose-response relationship and the duration of the lymphopenic effect.
Penicillin-Binding Protein (PBP) Inhibitors: Combating Bacterial Resistance
The emergence of antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA), poses a significant threat to public health. PBPs are bacterial enzymes essential for the synthesis of the peptidoglycan layer of the cell wall. Inhibiting these enzymes leads to cell lysis and bacterial death. 1,2,4-oxadiazoles have been explored as a novel class of non-β-lactam PBP inhibitors.
Mechanism of Action and Experimental Workflow
1,2,4-oxadiazole-based PBP inhibitors bind to the active site of PBPs, preventing the cross-linking of peptidoglycan strands. This disruption of cell wall synthesis weakens the bacterial cell wall, making it susceptible to osmotic lysis.
Caption: Experimental workflow for evaluating 1,2,4-oxadiazole PBP inhibitors.
Comparative Efficacy of 1,2,4-Oxadiazole-Based PBP Inhibitors
The efficacy of antibacterial agents is primarily assessed by their Minimum Inhibitory Concentration (MIC) against various bacterial strains. In vivo efficacy is determined in animal models of infection.
| Compound | Target Bacteria | MIC (μg/mL) against MRSA | In Vivo Model | In Vivo Efficacy | Reference |
| Compound 58 | Gram-positive | 4 | Mouse peritonitis | Effective | |
| ND-421 | Gram-positive | 4 (MIC50) | Murine neutropenic thigh | 1.49 log10 bacterial reduction |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol describes the broth microdilution method for determining the MIC of a 1,2,4-oxadiazole-based antibacterial agent.
Materials:
-
Bacterial strain (e.g., MRSA)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
1,2,4-Oxadiazole inhibitor stock solution (in DMSO)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to ~5 x 10^5 CFU/mL
Procedure:
-
Prepare two-fold serial dilutions of the inhibitor in CAMHB in the wells of a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension.
-
Include a positive control well (bacteria in broth without inhibitor) and a negative control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the inhibitor that completely inhibits visible bacterial growth.
Carbonic Anhydrase (CA) Inhibitors: Targeting Tumor Metabolism and Beyond
Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in various physiological processes, and certain isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors, contributing to the acidic tumor microenvironment and promoting cancer progression.
Mechanism of Action and Logical Relationship
1,2,4-oxadiazole-based CA inhibitors, often bearing a sulfonamide group, coordinate to the zinc ion in the active site of the enzyme, blocking its catalytic activity. Inhibition of tumor-associated CAs can disrupt the pH regulation in cancer cells, leading to increased intracellular acidification and reduced cell viability.
Caption: Logical relationship of carbonic anhydrase inhibition in cancer.
Comparative Efficacy of 1,2,4-Oxadiazole-Based CA Inhibitors
The efficacy of CA inhibitors is evaluated by their inhibition constant (Ki) or IC50 against specific CA isoforms.
| Compound Class | Target CA Isoform(s) | Ki or IC50 | Reference |
| 1,2,4-Oxadiazol-5-yl-benzene sulfonamides | hCA I, II, IX, XII | Subnanomolar inhibition of hCA IX | |
| 1,3,4-Oxadiazole derivatives (for comparison) | CA-II | IC50 range of 12.1 to 53.6 µM |
Note: The data for 1,3,4-oxadiazoles is included for comparative context within the broader oxadiazole class.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow CO2 Hydration)
This protocol describes a highly sensitive method for measuring the inhibition of CA activity.
Materials:
-
Purified human CA isoenzyme
-
CO2-saturated water
-
Assay buffer (e.g., 20 mM HEPES, pH 7.4)
-
pH indicator (e.g., p-nitrophenol)
-
1,2,4-Oxadiazole inhibitor stock solution (in DMSO)
-
Stopped-flow spectrophotometer
Procedure:
-
Equilibrate the CA enzyme and inhibitor solutions in the assay buffer.
-
The stopped-flow instrument rapidly mixes the enzyme/inhibitor solution with the CO2-saturated water containing the pH indicator.
-
The hydration of CO2 to bicarbonate and a proton causes a change in pH, which is detected by a change in the absorbance of the pH indicator.
-
The initial rate of the reaction is measured by monitoring the change in absorbance over time.
-
The assay is performed with varying concentrations of the inhibitor to determine the IC50 or Ki value.
Conclusion
The 1,2,4-oxadiazole scaffold has proven to be a remarkably versatile platform for the development of potent and selective inhibitors against a wide range of therapeutic targets. The examples presented in this guide for HDACs, S1P receptors, PBPs, and CAs highlight the significant potential of this heterocyclic core in addressing unmet medical needs in oncology, immunology, and infectious diseases. The provided experimental protocols offer a starting point for researchers to evaluate the efficacy of their own novel 1,2,4-oxadiazole-based compounds. As our understanding of the structure-activity relationships of this chemical class continues to grow, we can anticipate the emergence of even more effective and targeted therapies based on the 1,2,4-oxadiazole framework.
References
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals (Basel). [Link]
-
Discovery of potent 3,5-diphenyl-1,2,4-oxadiazole sphingosine-1-phosphate-1 (S1P1) receptor agonists with exceptional selectivity against S1P2 and S1P3. Journal of Medicinal Chemistry. [Link]
-
Pharmacophore-based Design of Novel Oxadiazoles as Selective sphingosine-1-phosphate (S1P) Receptor Agonists With in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. MDPI. [Link]
-
A review on synthetic account of 1,2,4-oxadiazoles as anti-infective agents. Future Medicinal Chemistry. [Link]
-
The Oxadiazole Antibacterials. Perspectives in Medicinal Chemistry. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. PubMed. [Link]
-
Novel 1,2,4-Oxadiazole Derivatives. Encyclopedia.pub. [Link]
-
Identification and Structure-Activity Relationship (SAR) of potent and selective oxadiazole-based agonists of sphingosine-1-phosphate receptor (S1P1). Bioorganic & Medicinal Chemistry. [Link]
-
In Vitro and In Vivo Synergy of the Oxadiazole Class of Antibacterials with β-Lactams. Antimicrobial Agents and Chemotherapy. [Link]
-
Design, Synthesis and Molecular Docking Study of Novel 3-Phenyl-β-Alanine-Based Oxadiazole Analogues as Potent Carbonic Anhydrase II Inhibitors. Molecules. [Link]
-
5-(Trifluoromethyl)-1,2,4-oxadiazole (TFMO)-based highly selective class IIa HDAC inhibitors exhibit synergistic anticancer activity in combination with bortezomib. European Journal of Medicinal Chemistry. [Link]
-
Evaluation of 5-(Trifluoromethyl)-1,2,4-oxadiazole-Based Class IIa HDAC Inhibitors for Huntington's Disease. ACS Medicinal Chemistry Letters. [Link]
-
Penicillin-binding protein (PBP) inhibitor development: A 10-year chemical perspective. Journal of Medicinal Chemistry. [Link]
"structural analysis of potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate crystals"
A Senior Application Scientist's Guide to the Comprehensive Structural Analysis of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate Crystals
For Researchers, Scientists, and Drug Development Professionals
In the field of pharmaceutical sciences and materials research, a thorough understanding of the solid-state structure of a compound is paramount. This guide provides a comprehensive framework for the structural analysis of this compound, a heterocyclic salt with potential applications in drug development.[1][2] We will explore a multi-technique approach, moving beyond simple data acquisition to a deeper understanding of the "why" behind each experimental choice. This guide will compare and contrast the information gleaned from various analytical methods, providing you with a robust strategy for characterizing this, or any, novel crystalline material.
The Importance of Solid-State Characterization
The crystalline form of an active pharmaceutical ingredient (API) or a key intermediate like this compound directly influences its physicochemical properties. These include solubility, stability, bioavailability, and manufacturability. A comprehensive structural analysis is therefore not merely an academic exercise but a critical step in drug development and materials science. This guide will focus on a suite of techniques essential for a thorough characterization: Single-Crystal X-ray Diffraction (SCXRD), Powder X-ray Diffraction (PXRD), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Thermal Analysis (TGA/DSC).
The Primary Tool: Single-Crystal X-ray Diffraction (SCXRD)
SCXRD stands as the gold standard for unequivocally determining the atomic arrangement within a crystalline solid.[3][4][5] It provides precise bond lengths, bond angles, and details of intermolecular interactions, which are fundamental to understanding a molecule's behavior in the solid state.
Causality Behind Experimental Choices in SCXRD
The journey to a high-quality crystal structure begins with the growth of a suitable single crystal. For a salt like this compound, slow evaporation of a saturated solution is a common starting point. The choice of solvent is critical; it must be one in which the compound is sparingly soluble to promote slow, ordered crystal growth.
Once a suitable crystal is obtained, the diffraction experiment is performed.[6][7] The choice of X-ray source (e.g., Mo or Cu) and the data collection temperature (typically cryogenic) are key parameters. Cryogenic temperatures are used to minimize thermal vibrations of the atoms, resulting in a sharper diffraction pattern and a more precise final structure.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Selection and Mounting: A single crystal of suitable size and quality (typically < 0.5 mm in all dimensions with no visible defects) is selected under a microscope and mounted on a goniometer head.
-
Initial Screening: A few initial diffraction images are collected to assess the crystal's quality and to determine the unit cell parameters.[3]
-
Data Collection: A full sphere of diffraction data is collected by rotating the crystal in the X-ray beam.[6]
-
Structure Solution and Refinement: The collected data is processed to yield a set of structure factors. These are then used to solve the crystal structure using direct methods or Patterson synthesis. The resulting atomic model is then refined to achieve the best possible fit to the experimental data.
The Bulk Perspective: Powder X-ray Diffraction (PXRD)
While SCXRD provides the detailed structure of a single crystal, it is crucial to ensure that the bulk material is representative of that single crystal. This is where Powder X-ray Diffraction (PXRD) becomes indispensable.[8][9] PXRD is a powerful technique for phase identification, purity analysis, and the study of polymorphism.
Comparing SCXRD and PXRD
| Feature | Single-Crystal X-ray Diffraction (SCXRD) | Powder X-ray Diffraction (PXRD) |
| Sample | Single crystal | Polycrystalline powder |
| Information | Precise atomic coordinates, bond lengths, angles | Phase identification, lattice parameters, crystallinity |
| Primary Use | Absolute structure determination | Bulk sample characterization, quality control |
Experimental Protocol: Powder X-ray Diffraction
-
Sample Preparation: A small amount of the crystalline powder is gently ground to ensure a random orientation of the crystallites and packed into a sample holder.
-
Data Acquisition: The sample is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are detected as a function of the scattering angle (2θ).
-
Data Analysis: The resulting diffractogram is a fingerprint of the crystalline phase(s) present in the sample. This experimental pattern can be compared to a theoretical pattern calculated from the SCXRD data to confirm phase purity.
Vibrational Spectroscopy: A Window into Functional Groups
Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule.[10] For this compound, FT-IR is particularly useful for confirming the presence of the carboxylate group and probing its coordination environment.
Interpreting the Carboxylate Stretch
The deprotonated carboxylate group (COO⁻) gives rise to two characteristic stretching vibrations: an asymmetric stretch (νas) and a symmetric stretch (νs). The positions of these bands are sensitive to the nature of the cation and the coordination mode of the carboxylate group.[11]
| Coordination Mode | Asymmetric Stretch (νas) | Symmetric Stretch (νs) | Δν (νas - νs) |
| Ionic | ~1650-1510 cm⁻¹ | ~1400-1280 cm⁻¹ | Small |
| Unidentate | Higher frequency | Lower frequency | Large |
| Bidentate (Chelating) | Lower frequency | Higher frequency | Small |
| Bidentate (Bridging) | Intermediate frequency | Intermediate frequency | Intermediate |
By analyzing the difference in wavenumber (Δν) between the asymmetric and symmetric stretches, one can infer the coordination mode of the carboxylate group with the potassium ion.[11]
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: A small amount of the sample is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, Attenuated Total Reflectance (ATR) can be used for direct analysis of the powder.
-
Data Acquisition: The sample is placed in the IR beam, and the spectrum is recorded.
-
Spectral Analysis: The positions and shapes of the absorption bands are analyzed to identify functional groups and infer structural information.
Thermal Analysis: Unveiling Stability and Phase Transitions
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are thermal analysis techniques that provide information about the thermal stability and phase behavior of a material.[12][13][14]
-
TGA measures the change in mass of a sample as a function of temperature. It is used to determine the temperature at which the compound decomposes and to quantify the presence of solvates (e.g., water of hydration).
-
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to detect phase transitions such as melting, crystallization, and solid-solid transitions.[15]
Complementary Nature of TGA and DSC
TGA and DSC are often performed simultaneously (TGA-DSC) to provide a more complete picture of the thermal events. For example, a mass loss in the TGA curve that corresponds to an endothermic peak in the DSC curve is indicative of a decomposition or dehydration event. A DSC peak with no corresponding mass loss in the TGA suggests a phase transition like melting or a polymorphic transformation.[15]
Experimental Protocol: TGA/DSC
-
Sample Preparation: A small, accurately weighed amount of the sample is placed in a crucible (typically aluminum or platinum).
-
Data Acquisition: The sample is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the mass and heat flow are continuously monitored.
-
Data Analysis: The resulting TGA and DSC curves are analyzed to identify thermal events and determine characteristic temperatures.
Conclusion: A Synergistic Approach to Structural Elucidation
The structural analysis of a crystalline material like this compound is a multifaceted endeavor. No single technique provides a complete picture. It is the synergistic application of SCXRD, PXRD, FT-IR, and thermal analysis that allows for a comprehensive and unambiguous characterization. This integrated approach not only provides a detailed understanding of the solid-state structure but also establishes a robust foundation for further development and application of the compound. By understanding the "why" behind each experimental choice and the unique insights provided by each technique, researchers can confidently and accurately characterize novel crystalline materials.
References
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- Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023). ACS Publications.
- The Carbonyl Group, Part V: Carboxylates—Coming Clean. (2018). Spectroscopy Online.
- Density functional theory and FTIR spectroscopic study of carboxyl group. (n.d.).
- Preliminary understanding of experiments on single crystal X-ray crystallography. (n.d.). Indian Chemical Society.
- IR Infrared Absorption Bands of Carboxylate. (2017). 911Metallurgist.
- X-ray Diffraction Protocols and Methods. (n.d.). Springer Nature Experiments.
- X-ray diffraction experiment – the last experiment in the structure elucidation process. (n.d.). NIH.
- Use of thermal analysis coupled with differential scanning calorimetry, quadrupole mass spectrometry and infrared spectroscopy (TG-DSC-QMS-FTIR) to monitor chemical properties and thermal stability of fulvic and humic acids. (n.d.). PLOS One.
- Experimental setup for high-pressure single crystal diffraction at... (n.d.). ResearchGate.
- Powder X-ray Diffraction Protocol/SOP. (n.d.).
- Thermal Stability of Fluorescent Chitosan Modified with Heterocyclic Aromatic Dyes. (2022). PMC.
- Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. (n.d.). MDPI.
- IR Spectroscopy Tutorial: Carboxylic Acids. (n.d.).
- powder x-ray diffraction (pxrd). (n.d.).
- Cocrystal or salt: does it really matter? (n.d.). Semantic Scholar.
- Structure Determination of Organic Materials from Powder X-ray Diffraction Data: Opportunities for Multi-technique Synergy. (n.d.).
- Crystal Structure Solution of Organic Compounds from X-ray Powder Diffraction Data. (n.d.).
- Cocrystal or Salt: Does It Really Matter? (n.d.). ACS Publications.
- (PDF) Crystal Structures and Hirshfeld Surface Analysis of Two Inner Salts of 3-carboxy-2-(quinolinium-1-ylmethyl)propanoate, and 3-(3-carbamoylpyridinium-1-yl). (2024). ResearchGate.
- Salt or Cocrystal? A New Series of Crystal Structures Formed from Simple Pyridines and Carboxylic Acids. (2025). ResearchGate.
- Structural Characterization of Some Table Salt Samples by XRD, ICP, FTIR and XRF Techniques. (n.d.).
- 3-METHYL-1,2,4-OXADIAZOLE-5-CARBOXYLIC ACID. (n.d.). CymitQuimica.
- potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate 20615-94-5 wiki. (n.d.). Guidechem.
- Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. (2024). ACS Publications.
- WO2020128003A1 - SYNTHESIS OF 3-METHYL-1,2,4-THIADIAZOLE-5-CARBOHYDRAZIDE OR OF THE METHYL-d3 DEUTERATED FORM THEREOF. (n.d.). Google Patents.
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- simultaneous thermal analysis (tga-dta, tga-dsc). (n.d.). CETCO.
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- One-Pot Synthesis of 1,2,4-Oxadiazoles from Carboxylic Acid Esters and Amidoximes Using Potassium Carbonate. (2025). ResearchGate.
- Synthesis, characterization of new carboxylic acid derivatives bearing 1,3,4-thiadiazole moiety and study their liquid crystalline behaviors. (2025). ResearchGate.
- Synthesis of Some New 1,3,4-Oxadiazole Derivatives and Evaluation of Their Anticancer Activity. (n.d.). ACS Omega.
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Safety Operating Guide
Navigating the Disposal of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate: A Guide for Laboratory Professionals
Core Principle: Proactive Hazard Assessment
Given the absence of a dedicated Safety Data Sheet (SDS), Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate must be treated as a hazardous substance. This conservative approach is a cornerstone of laboratory safety. General guidelines for managing laboratory chemical waste recommend treating all unknown chemical solids, liquids, or containerized gases as hazardous until confirmed otherwise.[5]
While specific toxicological data for this compound is sparse, information on other oxadiazole derivatives suggests a potential for skin and eye irritation.[6][7] Therefore, appropriate personal protective equipment (PPE) is mandatory during all handling and disposal procedures.
Mandatory Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Nitrile gloves | Provides a barrier against potential skin irritants. |
| Body Protection | Laboratory coat | Protects skin and personal clothing from contamination. |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound should follow a structured workflow designed to minimize risk and ensure regulatory compliance. It is crucial to remember that drain and regular trash disposal are not appropriate for this compound due to the lack of comprehensive safety data.[8]
Step 1: Waste Segregation and Container Selection
Proper segregation of chemical waste is a fundamental practice in laboratory safety.[9]
-
Designated Waste Stream: This compound should be disposed of as solid chemical waste. Do not mix it with liquid waste streams, particularly halogenated or non-halogenated solvents.
-
Container Choice: Utilize a designated, properly labeled solid waste container. The container should be made of a material chemically compatible with the compound and have a secure, sealable lid.[10]
Step 2: Labeling and Documentation
Accurate and thorough labeling of waste containers is a critical compliance requirement.
-
Content Identification: The label must clearly state "Hazardous Waste" and list the full chemical name: "this compound."
-
Hazard Identification: While specific hazards are unconfirmed, it is prudent to indicate "Irritant" based on data from related compounds.
Step 3: Accumulation and Storage
Hazardous waste must be stored in a designated "Satellite Accumulation Area" (SAA) within the laboratory.[10][11]
-
Location: The SAA should be at or near the point of generation and under the control of the laboratory personnel.
-
Container Management: Keep the waste container securely closed except when adding waste.[5][10] This prevents the release of any potential vapors and protects the contents from environmental factors.
-
Inspections: Regularly inspect the SAA for any signs of container leakage or degradation.[10]
Step 4: Arranging for Disposal
Once the waste container is full or has reached the end of its designated accumulation period, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
-
Request Pickup: Follow your institution's established procedures for requesting a hazardous waste pickup.
-
Provide Documentation: Ensure all necessary paperwork is completed accurately and accompanies the waste container.
Spill Management: Preparedness and Response
In the event of a spill, a swift and appropriate response is crucial to mitigate potential hazards.
-
Evacuate and Alert: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity and alert your colleagues and supervisor.
-
Control the Spill: For small, manageable spills, use an appropriate absorbent material, such as a universal spill absorbent, to contain the powder. Avoid raising dust.
-
Decontamination: Gently sweep the absorbed material into a designated hazardous waste container. Clean the affected area with soap and water.
-
Dispose of Contaminated Materials: All materials used to clean the spill, including absorbent pads and contaminated PPE, must be disposed of as hazardous waste.[5]
Visualizing the Disposal Pathway
To provide a clear, at-a-glance understanding of the disposal decision-making process, the following workflow diagram has been developed.
Caption: Disposal Decision Workflow
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, upholding the highest standards of scientific integrity and laboratory safety.
References
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Good Laboratory Practices: Waste Disposal. SCION Instruments. [Link]
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Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS. [Link]
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Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
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1,2,4-Oxadiazole, 4,5-dihydro-3,5-diphenyl- SDS. LookChem. [Link]
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Standard Operating Procedures (SOP) for peroxide forming chemicals. Acadia University/Chemistry. [Link]
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Potassium (3-Methyl-2-oxido-1,2,5-oxadiazol-4-yl)dinitromethanide. MDPI. [Link]
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A Comprehensive Guide to the Safe Handling of Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate
Welcome to your essential safety and handling resource for Potassium 3-methyl-1,2,4-oxadiazole-5-carboxylate (CAS No. 1240605-84-8).[1][2] This guide is designed for researchers, scientists, and drug development professionals, providing in-depth, field-proven insights to ensure your safety and experimental integrity. As a novel heterocyclic compound, specific safety data for this molecule is not extensively documented. Therefore, this guide synthesizes best practices from handling analogous chemical structures, namely 1,2,4-oxadiazole derivatives and potassium carboxylate salts, to establish a robust and cautious operational protocol.
The 1,2,4-oxadiazole ring is a significant pharmacophore in medicinal chemistry, known for its wide range of biological activities.[3][4] The potassium salt form of a carboxylic acid generally suggests increased solubility in polar solvents. While many oxadiazole derivatives are considered stable, some can cause skin, eye, and respiratory irritation.[5][6][7] This guide is built on the principle of proactive safety, ensuring that every procedural step is self-validating and grounded in established chemical safety standards.
I. Hazard Assessment and Risk Mitigation
Given the absence of a specific Safety Data Sheet (SDS), a conservative approach to hazard assessment is paramount. The primary potential hazards associated with this compound are anticipated to be:
-
Dermal and Ocular Irritation: Many heterocyclic compounds can cause irritation upon contact with skin and eyes.[5][6]
-
Respiratory Tract Irritation: Inhalation of fine dust particles may lead to respiratory irritation.[5][6]
-
Unknown Toxicity: As a research chemical, the full toxicological profile is not yet established.
Our mitigation strategy is centered on the consistent and correct use of Personal Protective Equipment (PPE) and adherence to stringent handling protocols.
II. Essential Personal Protective Equipment (PPE)
The following PPE is mandatory when handling this compound to minimize exposure.[8]
| PPE Category | Specification | Rationale for Use |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards.[9] A face shield should be worn over goggles when there is a significant risk of splashing or dust generation.[9][10] | Protects against accidental splashes of solutions or contact with airborne particles, which could cause serious eye irritation.[5][6] |
| Hand Protection | Chemical-resistant nitrile gloves.[10][11] For prolonged handling or when working with larger quantities, consider double-gloving or using thicker, chemical-specific gloves. | Prevents direct skin contact, a primary route of exposure that could lead to irritation.[5] |
| Body Protection | A flame-resistant laboratory coat, fully buttoned.[9] | Protects skin and personal clothing from spills and contamination. |
| Footwear | Closed-toe and closed-heel shoes that cover the entire foot.[9] | Prevents injury from dropped objects or spills. |
| Respiratory Protection | Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[5][11] If significant dust is generated, a NIOSH-approved respirator may be necessary.[5][11][12] | Minimizes the inhalation of airborne particles, which can cause respiratory tract irritation.[6][7] |
III. Step-by-Step Operational Protocol
This protocol outlines the essential steps for the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls
-
Step 1: Designate a Work Area: All handling of the solid compound and its solutions should occur within a certified chemical fume hood to ensure adequate ventilation.[13]
-
Step 2: Assemble all Necessary Equipment: Before handling the compound, ensure all required PPE, spill cleanup materials, and waste containers are readily accessible.
-
Step 3: Review Emergency Procedures: Familiarize yourself with the location and operation of safety showers and eyewash stations.
Handling and Experimental Use
-
Step 1: Don Appropriate PPE: Follow the specifications outlined in the PPE table above.
-
Step 2: Weighing and Transfer:
-
Step 3: Dissolution:
-
When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
If the dissolution is exothermic, use an ice bath to control the temperature.
-
Workflow for Safe Handling
Caption: Workflow for handling this compound.
IV. Spill and Emergency Procedures
Immediate and appropriate action is crucial in the event of a spill or exposure.
Emergency Contact Information:
-
Emergency Services: [Insert Local Emergency Number]
-
Environmental Health & Safety (EHS): [Insert Institutional EHS Contact Information]
Spill Response
-
Small Spill (Solid):
-
Small Spill (Liquid):
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Place the absorbent material into a labeled, sealed container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area.
-
Alert your supervisor and institutional EHS.
-
Prevent entry into the affected area.
-
Exposure Response
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[5][6] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water.[6] Seek medical attention if irritation develops or persists.[5]
-
Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, provide oxygen. Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Give the person 2-3 glasses of water.[14] Seek immediate medical attention.
V. Waste Disposal Plan
Proper disposal is critical for laboratory safety and environmental compliance.
-
Waste Segregation: Do not mix waste containing this compound with other waste streams.[11]
-
Containerization: Collect all waste (solid and liquid) in a clearly labeled, sealed, and compatible container.[11] The label should include "Hazardous Waste" and the full chemical name.
-
Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office. All disposal must be carried out by a licensed hazardous waste contractor.[11]
Disposal Decision Tree
Caption: Decision tree for the disposal of waste containing the target compound.
This guide provides a comprehensive framework for the safe handling of this compound. By adhering to these protocols, you contribute to a safer research environment for yourself and your colleagues. Always consult your institution's specific safety policies and procedures.
References
- Proper Disposal of 3,5-Bis(3-nitrophenyl)-1,2,4-oxadiazole: A Guide for Laboratory Professionals. Benchchem.
- Potassium oxirane-2-carboxylate Safety Data Sheet. Apollo Scientific.
- This compound. Chemsrc.
- This compound. PubChem.
- Protective Equipment. American Chemistry Council.
- Safety assessment of novel oxadiazole derivatives in acute and sub-acute toxicity studies. National Center for Biotechnology Information.
- Chemical Safety: Personal Protective Equipment. University of California, San Francisco.
- 3-(3-Nitrophenyl)-1,2,4-oxadiazole Safety Data Sheet. CymitQuimica.
- Personal Protective Equipment in Chemistry. Dartmouth College Environmental Health and Safety.
- 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista.
- Personal Protective Equipment and Chemistry. Chemical Safety Facts.
- 1,2,4-Oxadiazole. PubChem.
- This compound. BLDpharm.
- 1,2,5-Oxadiazole-3-carboxylic acid Safety Data Sheet. Fisher Scientific.
- A Review on Synthesis of Various Oxadiazole Derivatives Applying Green Chemistry Methods. ResearchGate.
- SAFETY DATA SHEET. Sigma-Aldrich.
- 5-Phenyl-1,3,4-oxadiazole-2-methylamine hydrochloride Safety Data Sheet. Fisher Scientific.
- Potassium Formate Safety Data Sheet. Red River Supply.
- SAFETY DATA SHEET. Sigma-Aldrich.
- Potassium. Princeton University Environmental Health and Safety.
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. ResearchGate.
- Preparation and purification of potassium organic carboxylate. ECHEMI.
- potassium 5-methyl-1,2,4-oxadiazole-3-carboxylate. Guidechem.
- Oxadiazole Derivatives: A Comprehensive Review of Their Chemistry, Synthesis, and Pharmacological Potential. ResearchGate.
- Synthesis of Oxadiazole Derivatives from Terephthalic Acid. MDPI.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
